molecular formula C30H37Cl2N7O6 B15609561 SP4206

SP4206

Cat. No.: B15609561
M. Wt: 662.6 g/mol
InChI Key: VNZHOIDQBPFEJU-OAQYLSRUSA-N
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Description

N(2)-carbamimidoyl-N-{2-[4-(3-{4-[(5-carboxyfuran-2-yl)methoxy]-2,3-dichlorophenyl}-1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]-2-oxoethyl}-D-leucinamide is a leucine derivative obtained by fpormal condensation of the secondary amino group of 5-({2,3-dichloro-4-[1-methyl-5-(piperidin-4-yl)-1H-pyrazol-3-yl]phenoxy}methyl)-2-furoic acid and the carboxy group of N-amidino-L-leucylglycine It is a member of guanidines, a furoic acid, a pyrazolylpiperidine, a glycine derivative, a dichlorobenzene and a D-leucine derivative.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[[2,3-dichloro-4-[5-[1-[2-[[(2R)-2-(diaminomethylideneamino)-4-methylpentanoyl]amino]acetyl]piperidin-4-yl]-1-methylpyrazol-3-yl]phenoxy]methyl]furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H37Cl2N7O6/c1-16(2)12-21(36-30(33)34)28(41)35-14-25(40)39-10-8-17(9-11-39)22-13-20(37-38(22)3)19-5-7-23(27(32)26(19)31)44-15-18-4-6-24(45-18)29(42)43/h4-7,13,16-17,21H,8-12,14-15H2,1-3H3,(H,35,41)(H,42,43)(H4,33,34,36)/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNZHOIDQBPFEJU-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)N1CCC(CC1)C2=CC(=NN2C)C3=C(C(=C(C=C3)OCC4=CC=C(O4)C(=O)O)Cl)Cl)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)NCC(=O)N1CCC(CC1)C2=CC(=NN2C)C3=C(C(=C(C=C3)OCC4=CC=C(O4)C(=O)O)Cl)Cl)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37Cl2N7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

662.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to SP4206: A Small Molecule Inhibitor of the IL-2/IL-2Rα Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SP4206 is an experimental small molecule inhibitor that targets the protein-protein interaction between Interleukin-2 (IL-2) and the alpha subunit of its receptor, IL-2Rα (also known as CD25). By binding with high affinity to a critical "hot-spot" on IL-2, this compound effectively blocks the formation of the high-affinity IL-2 receptor complex, thereby inhibiting downstream signaling. This targeted disruption of the IL-2 pathway has potential therapeutic applications in autoimmune diseases and other conditions characterized by excessive IL-2 activity. This technical guide provides a comprehensive overview of the available preclinical data, mechanism of action, and relevant experimental methodologies for this compound.

Introduction

Interleukin-2 (IL-2) is a pleiotropic cytokine that plays a central role in regulating immune responses. It is essential for the proliferation, differentiation, and survival of T lymphocytes, including regulatory T cells (Tregs) that are crucial for maintaining immune tolerance. The biological effects of IL-2 are mediated through its interaction with a receptor complex composed of three subunits: IL-2Rα (CD25), IL-2Rβ (CD122), and the common gamma chain (γc, CD132). The IL-2Rα subunit is responsible for the high-affinity binding of IL-2.

Dysregulation of the IL-2 signaling pathway is implicated in various autoimmune diseases. Consequently, inhibiting the IL-2/IL-2Rα interaction presents a promising therapeutic strategy. This compound is a small molecule designed to mimic the binding interface of IL-2Rα on IL-2, thereby acting as a competitive inhibitor.[1]

Mechanism of Action

This compound functions by binding directly to IL-2 with high affinity, at the precise residues that mediate the interaction with IL-2Rα.[1] This binding event physically obstructs the association of IL-2 with IL-2Rα, preventing the assembly of the high-affinity heterotrimeric IL-2 receptor complex. As a result, the downstream signaling cascade, which is initiated by the dimerization of the IL-2Rβ and γc chains, is inhibited. This leads to a reduction in the activation of key signaling pathways, including the JAK-STAT pathway, which is critical for T-cell proliferation and function.

dot

SP4206_Mechanism_of_Action cluster_normal Normal IL-2 Signaling cluster_inhibition Inhibition by this compound IL-2 IL-2 IL-2Rα IL-2Rα IL-2->IL-2Rα High-affinity binding This compound This compound IL-2Rβγc IL-2Rβ/γc IL-2Rα->IL-2Rβγc Complex formation Signaling Downstream Signaling (JAK-STAT) IL-2Rβγc->Signaling Activation IL-2_inhibited IL-2 This compound->IL-2_inhibited Binds to IL-2 IL-2Rα_unbound IL-2Rα IL-2_inhibited->IL-2Rα_unbound Binding Blocked No_Signaling Signaling Blocked ELISA_Workflow Start Start Coat_Plate Coat plate with biotinylated IL-2Rα Start->Coat_Plate Block_Plate Block non-specific sites Coat_Plate->Block_Plate Prepare_Inhibitor Prepare serial dilutions of this compound Block_Plate->Prepare_Inhibitor Pre_Incubate Pre-incubate IL-2 with this compound Prepare_Inhibitor->Pre_Incubate Add_to_Plate Add mixture to coated plate Pre_Incubate->Add_to_Plate Incubate_1 Incubate (2 hours) Add_to_Plate->Incubate_1 Wash_1 Wash Incubate_1->Wash_1 Add_Detection_Ab Add HRP-conjugated anti-IL-2 antibody Wash_1->Add_Detection_Ab Incubate_2 Incubate (1 hour) Add_Detection_Ab->Incubate_2 Wash_2 Wash Incubate_2->Wash_2 Add_Substrate Add TMB substrate Wash_2->Add_Substrate Incubate_3 Incubate (dark) Add_Substrate->Incubate_3 Stop_Reaction Add stop solution Incubate_3->Stop_Reaction Read_Plate Read absorbance at 450 nm Stop_Reaction->Read_Plate Analyze_Data Calculate EC50 Read_Plate->Analyze_Data

References

An In-depth Technical Guide on the Binding Affinity of SP4206 to Interleukin-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of the small molecule inhibitor SP4206 to its target, the cytokine Interleukin-2 (IL-2). This document details the quantitative binding affinity, the mechanism of action, and the relevant signaling pathways. Furthermore, it offers detailed experimental protocols for researchers interested in studying this interaction.

Introduction to this compound and Interleukin-2

Interleukin-2 is a crucial cytokine that plays a pivotal role in the regulation of the immune system, primarily by promoting the proliferation and differentiation of T cells. The biological effects of IL-2 are mediated through its interaction with the IL-2 receptor (IL-2R), a multi-subunit complex expressed on the surface of lymphocytes. The high-affinity IL-2R consists of three subunits: alpha (IL-2Rα or CD25), beta (IL-2Rβ or CD122), and the common gamma chain (γc or CD132).

This compound is a small molecule inhibitor designed to modulate the activity of IL-2. It functions by directly binding to IL-2 and competitively inhibiting its interaction with the IL-2Rα subunit.[1][2] This inhibitory action makes this compound a valuable tool for studying the immunological functions of IL-2 and a potential therapeutic agent for immune-related disorders.

Binding Affinity and Mechanism of Action

This compound exhibits a high affinity for human IL-2, effectively blocking the binding of IL-2 to its receptor's alpha subunit.[1] The mechanism of inhibition is competitive, with this compound targeting the same "hot-spot" residues on IL-2 that are critical for the binding of IL-2Rα.[2][3]

Quantitative Binding Data

The binding affinity of this compound for IL-2 has been characterized using various biophysical and biochemical assays. The key quantitative data are summarized in the table below.

LigandAnalyteMethodDissociation Constant (Kd)EC50Reference
This compoundHuman IL-2Not Specified70 nM-[1]
IL-2RαHuman IL-2Not Specified10 nM-[1]
This compoundWT IL-2IL-2/IL-2Rα Inhibition Assay-68.8 nM[1]
This compoundIL-2 variant K35L/M39VIL-2/IL-2Rα Inhibition Assay-80.1 nM[1]
This compoundIL-2 variant P65AIL-2/IL-2Rα Inhibition Assay-117.0 nM[1]
This compoundIL-2 variant V69AIL-2/IL-2Rα Inhibition Assay-10.4 nM[1]

Interleukin-2 Signaling Pathway

The binding of IL-2 to its receptor complex initiates a cascade of intracellular signaling events that are crucial for T cell activation, proliferation, and survival. The primary signaling pathways activated by IL-2 are the JAK-STAT, PI3K/Akt, and MAPK/ERK pathways.

IL2_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus IL2 IL-2 IL2R IL-2 Receptor (α, β, γc) IL2->IL2R Binding JAK1 JAK1 IL2R->JAK1 Activation JAK3 JAK3 IL2R->JAK3 Activation PI3K PI3K IL2R->PI3K Activation Ras Ras IL2R->Ras Activation STAT5 STAT5 JAK1->STAT5 Phosphorylation JAK3->STAT5 pSTAT5 pSTAT5 (Dimer) STAT5->pSTAT5 Dimerization pSTAT5_n pSTAT5 pSTAT5->pSTAT5_n Translocation Akt Akt PI3K->Akt -> PIP3 -> pAkt pAkt Akt->pAkt Phosphorylation cluster_nucleus cluster_nucleus pAkt->cluster_nucleus Cell Survival, Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK pERK ERK->pERK Phosphorylation pERK->cluster_nucleus Cell Proliferation, Differentiation Gene_Expression Gene Expression (e.g., c-Myc, Bcl-2, FOXP3) pSTAT5_n->Gene_Expression Transcription

Caption: IL-2 Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the binding of this compound to IL-2.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics of molecular interactions in real-time.

SPR_Workflow cluster_prep Preparation cluster_run SPR Measurement cluster_analysis Data Analysis Protein_Immobilization 1. Immobilize IL-2 on Sensor Chip Buffer_Prep 2. Prepare Running Buffer and this compound dilutions Baseline 3. Establish a stable baseline with running buffer Association 4. Inject this compound (Analyte) and monitor association Baseline->Association Dissociation 5. Switch to running buffer and monitor dissociation Association->Dissociation Regeneration 6. Regenerate sensor chip surface Dissociation->Regeneration Regeneration->Baseline Repeat for multiple concentrations Sensorgram 7. Obtain Sensorgrams for each concentration Regeneration->Sensorgram Kinetic_Fitting 8. Fit data to a binding model to determine ka, kd, and Kd Sensorgram->Kinetic_Fitting

Caption: SPR Experimental Workflow.

Methodology:

  • Immobilization of Ligand (IL-2):

    • Recombinant human IL-2 is immobilized on a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

    • Activate the carboxymethylated dextran (B179266) surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • Inject IL-2 (typically at 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface.

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

  • Analyte Preparation (this compound):

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of this compound in running buffer (e.g., HBS-EP buffer: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20, pH 7.4) to obtain a range of concentrations (e.g., 0.1 nM to 1 µM). The final DMSO concentration should be kept constant and low (≤1%) across all samples.

  • SPR Analysis:

    • Equilibrate the system with running buffer to establish a stable baseline.

    • Inject the different concentrations of this compound over the IL-2-immobilized surface for a defined period (e.g., 120-180 seconds) to monitor the association phase.

    • Switch back to the running buffer flow for a defined period (e.g., 300-600 seconds) to monitor the dissociation phase.

    • After each cycle, regenerate the sensor surface using a short pulse of a regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) if necessary.

  • Data Analysis:

    • The resulting sensorgrams are double-referenced by subtracting the response from a reference flow cell and a buffer-only injection.

    • The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model).

    • The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.

Competitive IL-2/IL-2Rα Inhibition ELISA

This assay measures the ability of this compound to inhibit the binding of IL-2 to its receptor alpha subunit.

Methodology:

  • Plate Coating:

    • Coat a 96-well microplate with recombinant human IL-2Rα at a concentration of 1-5 µg/mL in a suitable coating buffer (e.g., PBS, pH 7.4) overnight at 4°C.

    • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

    • Block the remaining protein-binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Binding:

    • Prepare serial dilutions of this compound in assay buffer (e.g., blocking buffer).

    • In a separate plate or tubes, pre-incubate a constant concentration of biotinylated IL-2 (at a concentration around its Kd for IL-2Rα) with the various concentrations of this compound for 1-2 hours at room temperature.

    • Transfer the pre-incubated mixtures to the IL-2Rα-coated plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate five times with wash buffer.

  • Detection:

    • Add streptavidin-horseradish peroxidase (HRP) conjugate diluted in assay buffer to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution and incubate in the dark until a blue color develops (typically 15-30 minutes).

    • Stop the reaction by adding a stop solution (e.g., 2 N H2SO4). The color will change to yellow.

  • Data Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Plot the absorbance against the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the IL-2 binding to IL-2Rα, by fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound is a potent and specific small molecule inhibitor of the IL-2/IL-2Rα interaction. The quantitative binding data and the detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the fields of immunology and drug discovery. The ability to accurately characterize the binding affinity and mechanism of action of such inhibitors is essential for the development of novel therapeutics for a range of immune-mediated diseases.

References

SP4206: A Small-Molecule Mimic of the IL-2 Receptor Alpha Hot-Spot

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Inhibition of the IL-2/IL-2Rα Interaction

This technical guide provides a comprehensive overview of SP4206, a small molecule designed to mimic the "hot-spot" binding domain of the Interleukin-2 Receptor alpha (IL-2Rα) chain. By targeting the same critical residues on Interleukin-2 (IL-2) as its natural receptor, this compound effectively inhibits the IL-2/IL-2Rα interaction, a key signaling event in the immune system. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, experimental validation, and therapeutic potential of small-molecule inhibitors of protein-protein interactions.

Core Concept: Hot-Spot Mimicry

Protein-protein interactions (PPIs) are fundamental to cellular signaling. While the interaction surfaces can be large, the binding energy is often concentrated in a few key residues known as "hot-spots"[1]. This compound exemplifies the principle of hot-spot mimicry, where a small molecule is designed to engage these critical residues, thereby disrupting the larger protein-protein complex. This compound was developed using a structure-guided, fragment-based approach to identify chemical moieties that could bind to the IL-2 surface and competitively inhibit the binding of IL-2Rα[1]. This strategy offers a promising avenue for developing drugs against challenging targets like cytokine-receptor interactions[2][3].

Quantitative Data: Binding Affinity and Ligand Efficiency

This compound binds to IL-2 with high affinity and demonstrates remarkable ligand efficiency compared to the native IL-2Rα. The following tables summarize the key quantitative data for this interaction.

MoleculeTargetDissociation Constant (Kd)Binding Free Energy (ΔG)
This compoundIL-2~70 nM[1][4]-9.8 kcal/mol[1]
IL-2RαIL-2~10 nM[1][4]-10.9 kcal/mol[1]
Table 1: Binding Affinity of this compound and IL-2Rα to IL-2.
ParameterIL-2RαThis compound
Buried Surface Area~2,100 Ų~1,100 Ų
Contact Heavy Atoms13445
Ligand Efficiency (ΔG / heavy atom)-0.08 kcal/mol/atom-0.22 kcal/mol/atom
Table 2: Ligand Efficiency Comparison.[1]

Mechanism of Action: Inhibition of the IL-2 Signaling Pathway

This compound acts as a competitive antagonist of the IL-2Rα chain. By binding to the hot-spot on IL-2, it physically blocks the association of IL-2Rα, the high-affinity subunit of the IL-2 receptor complex. This prevents the formation of the high-affinity IL-2 receptor complex (composed of α, β, and γ chains), which is a prerequisite for the activation of downstream signaling cascades. The inhibition of this initial binding event effectively blocks the subsequent activation of the JAK-STAT, PI3K/Akt, and MAPK pathways, which are crucial for T-cell proliferation and differentiation.

Figure 1: this compound Mechanism of Action.

Experimental Protocols

IL-2/IL-2Rα Inhibition Assay (Competitive ELISA)

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to measure the inhibitory activity of this compound on the IL-2/IL-2Rα interaction. The protocol is adapted from the methodology described in the primary literature[4].

Materials:

  • Streptavidin-coated 96-well plates

  • Biotinylated recombinant human IL-2Rα

  • Recombinant human IL-2

  • This compound

  • Assay Buffer (e.g., Superblock with 0.01% Tween 20)

  • Wash Buffer (e.g., PBS with 0.05% Tween 20)

  • Anti-IL-2 antibody conjugated to Horseradish Peroxidase (HRP)

  • TMB (3,3',5,5'-tetramethylbenzidine) substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • DMSO

  • Microplate reader

Procedure:

  • Plate Preparation:

    • Immobilize biotinylated IL-2Rα (e.g., 10-20 nM in PBS) on a streptavidin-coated 96-well plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate 3-5 times with Wash Buffer to remove unbound receptor.

  • Competitive Inhibition:

    • Prepare serial dilutions of this compound in DMSO.

    • In a separate plate or tubes, pre-incubate a constant concentration of IL-2 (e.g., a concentration that gives a robust signal, to be determined empirically) with the various concentrations of this compound for 30-60 minutes at room temperature. The final DMSO concentration should be kept low (e.g., <2%).

    • Transfer the IL-2/SP4206 mixtures to the IL-2Rα-coated plate.

    • Incubate for 1-2 hours at room temperature to allow for binding.

  • Detection:

    • Wash the plate 3-5 times with Wash Buffer to remove unbound IL-2 and this compound.

    • Add the anti-IL-2-HRP antibody diluted in Assay Buffer to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate 5-7 times with Wash Buffer.

  • Signal Development and Reading:

    • Add TMB substrate to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding Stop Solution.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Plot the absorbance against the log of the this compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the EC₅₀ value, which represents the concentration of this compound that inhibits 50% of the IL-2/IL-2Rα binding.

ELISA_Workflow Immobilize_biotinylated_IL-2Rα 1. Immobilize biotinylated IL-2Rα on streptavidin plate Wash1 Wash Immobilize_biotinylated_IL-2Rα->Wash1 Add_to_plate 3. Add IL-2/SP4206 mixture to plate Wash1->Add_to_plate Pre-incubate 2. Pre-incubate IL-2 with serial dilutions of this compound Pre-incubate->Add_to_plate Wash2 Wash Add_to_plate->Wash2 Add_HRP_Ab 4. Add anti-IL-2-HRP antibody Wash2->Add_HRP_Ab Wash3 Wash Add_HRP_Ab->Wash3 Add_TMB 5. Add TMB substrate Wash3->Add_TMB Stop_and_Read 6. Stop reaction and read absorbance at 450 nm Add_TMB->Stop_and_Read Fragment_Assembly_Workflow Target_Protein Target Protein (IL-2) with engineered Cysteine Tethering Tethering Screen Target_Protein->Tethering Fragment_Library Thiol-containing Fragment Library Fragment_Library->Tethering Fragment_Hits Identified Fragment Hits Tethering->Fragment_Hits Structural_Analysis Structural Analysis (X-ray Crystallography) Fragment_Linking Fragment Linking & Optimization Structural_Analysis->Fragment_Linking Fragment_Hits->Structural_Analysis Lead_Compound Lead Compound (this compound) Fragment_Linking->Lead_Compound

References

SP4206: A Technical Guide to a Novel Protein-Protein Interaction Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SP4206 is an experimental small molecule drug candidate that acts as a potent inhibitor of the protein-protein interaction (PPI) between Interleukin-2 (IL-2) and the alpha subunit of its receptor, IL-2Rα (also known as CD25).[1] By disrupting this critical interaction in the immune signaling cascade, this compound presents a promising therapeutic strategy for autoimmune diseases and other conditions characterized by excessive IL-2 activity, such as atopic asthma.[1] This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, quantitative biochemical data, and detailed experimental protocols for its in vitro characterization. As of this writing, no public data from preclinical animal studies or human clinical trials are available.

Mechanism of Action: Hot-Spot Mimicry

This compound employs a sophisticated mechanism known as "hot-spot mimicry" to inhibit the IL-2/IL-2Rα interaction.[2] Protein-protein interactions are often driven by a small subset of amino acid residues, termed "hot-spots," which contribute the majority of the binding energy. This compound was designed to bind with high affinity to the hot-spot on the surface of IL-2 that is recognized by IL-2Rα.[2] Although significantly smaller than the IL-2Rα protein, this compound effectively mimics the key binding interactions of the receptor, thereby sterically hindering the natural protein-protein interaction.[2] This targeted approach allows for potent and specific inhibition of IL-2 signaling.

Below is a diagram illustrating the inhibitory mechanism of this compound.

cluster_0 Normal IL-2 Signaling cluster_1 Inhibition by this compound IL-2 IL-2 IL-2Rα IL-2Rα IL-2->IL-2Rα Binds to Signaling Cascade Signaling Cascade IL-2Rα->Signaling Cascade Activates IL-2_inhibited IL-2 IL-2Rα_blocked IL-2Rα IL-2_inhibited->IL-2Rα_blocked Binding Blocked This compound This compound This compound->IL-2_inhibited Binds to Hot-Spot No Signaling No Signaling IL-2Rα_blocked->No Signaling No Activation

Diagram 1: Mechanism of Action of this compound.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound in biochemical and in vitro assays.

Table 1: Binding Affinities and Inhibitory Concentrations

ParameterValueTargetMethodReference
Kd ~70 nMInterleukin-2 (IL-2)Not Specified[3][4][5]
Kd ~60 nMInterleukin-2 (IL-2)Not Specified[5]
IC50 Not SpecifiedIL-2 / IL-2Rα InteractionELISA[2]

Table 2: Binding of this compound to IL-2 Variants

IL-2 VariantEC50 (nM)Reference
Wild Type (WT)68.8[3]
K35L/M39V80.1[3]
P65A117.0[3]
V69A10.4[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

IL-2/IL-2Rα Interaction Inhibition ELISA

This enzyme-linked immunosorbent assay (ELISA) is designed to quantify the ability of this compound to inhibit the binding of IL-2 to its receptor, IL-2Rα.

Start Start Coat Plate Coat 96-well plate with Streptavidin Start->Coat Plate Immobilize Receptor Immobilize biotinylated IL-2Rα (10-20 nM) Coat Plate->Immobilize Receptor Add to Plate Add IL-2/SP4206 mixture to the plate Immobilize Receptor->Add to Plate Prepare Inhibitor Prepare serial dilutions of this compound in DMSO Incubate Incubate IL-2 with this compound dilutions Prepare Inhibitor->Incubate Prepare IL-2 Prepare solution of IL-2 (or variant) Prepare IL-2->Incubate Incubate->Add to Plate Wash 1 Wash to remove unbound IL-2 Add to Plate->Wash 1 Add Detection Ab Add anti-IL-2 antibody conjugated to HRP Wash 1->Add Detection Ab Wash 2 Wash to remove unbound detection antibody Add Detection Ab->Wash 2 Add Substrate Add TMB substrate Wash 2->Add Substrate Measure Measure absorbance at 450 nm Add Substrate->Measure Analyze Calculate IC50 values Measure->Analyze End End Analyze->End

Diagram 2: Workflow for IL-2/IL-2Rα Inhibition ELISA.

Materials:

  • Streptavidin-coated 96-well plates

  • Biotinylated IL-2Rα

  • Recombinant human IL-2 (and variants, if applicable)

  • This compound

  • Anti-IL-2 antibody conjugated to Horseradish Peroxidase (HRP)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay buffer (e.g., Superblock with 0.01% Tween 20)

  • DMSO

Protocol:

  • Plate Preparation: Coat a 96-well plate with streptavidin.

  • Receptor Immobilization: Add 10-20 nM of biotinylated IL-2Rα to each well and incubate to allow for binding to the streptavidin. Wash the plate to remove unbound receptor.

  • Inhibitor and Ligand Preparation: Prepare serial dilutions of this compound in DMSO. In a separate plate, mix the this compound dilutions with a constant concentration of IL-2 in assay buffer (final DMSO concentration should be kept low, e.g., <1%).

  • Incubation: Incubate the IL-2 and this compound mixture for a sufficient time to allow for binding.

  • Binding to Immobilized Receptor: Transfer the IL-2/SP4206 mixture to the IL-2Rα-coated plate and incubate to allow for the binding of unbound IL-2 to the immobilized receptor.

  • Washing: Wash the plate to remove unbound IL-2 and this compound.

  • Detection: Add an HRP-conjugated anti-IL-2 antibody and incubate.

  • Washing: Wash the plate to remove the unbound detection antibody.

  • Signal Development: Add TMB substrate and incubate until a color change is observed.

  • Stopping the Reaction: Add a stop solution.

  • Measurement: Read the absorbance at 450 nm using a plate reader.

  • Data Analysis: Plot the absorbance against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

STAT5 Phosphorylation Assay (Flow Cytometry)

This assay measures the functional consequence of IL-2 receptor signaling inhibition by quantifying the phosphorylation of STAT5, a key downstream transcription factor.

Start Start Prepare Cells Prepare T-cells (e.g., PBMCs or a T-cell line) Start->Prepare Cells Starve Cells Cytokine-starve cells Prepare Cells->Starve Cells Treat with this compound Pre-incubate cells with this compound Starve Cells->Treat with this compound Stimulate with IL-2 Stimulate cells with a sub-maximal concentration of IL-2 Treat with this compound->Stimulate with IL-2 Fix Cells Fix cells with paraformaldehyde Stimulate with IL-2->Fix Cells Permeabilize Cells Permeabilize cells with methanol Fix Cells->Permeabilize Cells Stain for pSTAT5 Stain with fluorescently-labeled anti-pSTAT5 antibody Permeabilize Cells->Stain for pSTAT5 Stain for Surface Markers Stain for cell surface markers (e.g., CD4, CD8) Stain for pSTAT5->Stain for Surface Markers Acquire Data Acquire data on a flow cytometer Stain for Surface Markers->Acquire Data Analyze Data Gate on cell populations and quantify pSTAT5 MFI Acquire Data->Analyze Data End End Analyze Data->End

Diagram 3: Workflow for STAT5 Phosphorylation Assay.

Materials:

  • T-cells (e.g., human peripheral blood mononuclear cells [PBMCs] or a T-cell line like CTLL-2)

  • This compound

  • Recombinant human IL-2

  • Fixation buffer (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 90% methanol)

  • Fluorescently-labeled anti-phospho-STAT5 (pY694) antibody

  • Fluorescently-labeled antibodies for cell surface markers (e.g., anti-CD4, anti-CD8)

  • FACS buffer (e.g., PBS with 2% FBS)

  • Flow cytometer

Protocol:

  • Cell Preparation: Isolate PBMCs or culture a T-cell line.

  • Cytokine Starvation: Resuspend cells in cytokine-free media and incubate to reduce basal STAT5 phosphorylation.

  • Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound.

  • IL-2 Stimulation: Stimulate the cells with a pre-determined sub-maximal concentration of IL-2 for a short period (e.g., 15-30 minutes) at 37°C. Include unstimulated and IL-2-only stimulated controls.

  • Fixation: Stop the stimulation by adding a fixation buffer.

  • Permeabilization: Permeabilize the cells to allow for intracellular staining.

  • Staining: Stain the cells with a fluorescently-labeled anti-phospho-STAT5 antibody and antibodies against cell surface markers.

  • Data Acquisition: Acquire data on a flow cytometer.

  • Data Analysis: Gate on the T-cell populations of interest and quantify the median fluorescence intensity (MFI) of the phospho-STAT5 signal. Determine the dose-dependent inhibition of IL-2-induced STAT5 phosphorylation by this compound.

Summary and Future Directions

This compound is a potent and specific small molecule inhibitor of the IL-2/IL-2Rα protein-protein interaction. Its mechanism of "hot-spot mimicry" represents a successful strategy for targeting challenging PPIs. The available in vitro data demonstrates its ability to bind to IL-2 with high affinity and effectively block its interaction with the IL-2Rα receptor.

The lack of publicly available preclinical and clinical data for this compound makes it difficult to assess its full therapeutic potential. Future research should focus on evaluating the pharmacokinetic and pharmacodynamic properties of this compound in animal models, as well as its efficacy in in vivo models of autoimmune diseases. Should these studies yield positive results, the progression of this compound into clinical trials would be a critical next step in determining its safety and efficacy in humans. The development of this compound serves as a valuable case study in the rational design of small molecule inhibitors for protein-protein interactions.

References

The Role of SP4206 in Autoimmune Disease Models: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SP4206 is a small molecule inhibitor that has been identified as a disruptor of the Interleukin-2 (IL-2) and its receptor, IL-2Rα, interaction. This guide provides a comprehensive overview of the available scientific data on this compound, focusing on its mechanism of action and its potential therapeutic role in autoimmune disease models. Due to the limited publicly available data on this compound in specific autoimmune disease models, this document focuses on its foundational mechanism and provides generalized experimental protocols relevant to the study of small molecule inhibitors in rodent models of autoimmunity.

Introduction to this compound and its Target: The IL-2 Pathway

Autoimmune diseases are characterized by an immune response directed against the body's own tissues. A key player in regulating immune responses is Interleukin-2 (IL-2), a cytokine that is crucial for the proliferation and function of T cells. The interaction between IL-2 and its high-affinity receptor, IL-2Rα (also known as CD25), is a critical step in T cell activation and expansion. Dysregulation of the IL-2 pathway is implicated in the pathogenesis of numerous autoimmune disorders.

This compound is a small molecule designed to competitively inhibit the binding of IL-2 to IL-2Rα. By blocking this interaction, this compound has the potential to modulate T cell responses and thereby ameliorate autoimmune pathology.

Mechanism of Action of this compound

This compound functions by binding to IL-2 at the same site as IL-2Rα, effectively preventing the formation of the high-affinity IL-2/IL-2Rα complex. This inhibitory action has been demonstrated in vitro through binding and functional assays.

Biochemical Data
ParameterValueReference
Binding Affinity (Kd) to IL-2≈ 70 nM[1]

This binding affinity indicates a strong interaction between this compound and IL-2, suggesting its potential for effective inhibition of the IL-2 pathway in vivo.

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in inhibiting the IL-2 signaling pathway.

SP4206_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space IL-2 IL-2 IL-2Rα IL-2Rα IL-2->IL-2Rα Binds This compound This compound This compound->IL-2 Binds & Inhibits IL-2Rβ IL-2Rβ IL-2Rα->IL-2Rβ γc γc IL-2Rβ->γc Signaling Cascade Signaling Cascade γc->Signaling Cascade T-cell Proliferation T-cell Proliferation Signaling Cascade->T-cell Proliferation

This compound inhibits IL-2 signaling by binding to IL-2.

Experimental Protocols for In Vivo Evaluation

General Guidelines for Administration of Substances to Mice

These guidelines are based on standard practices for animal research. All procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).

ParameterGuideline
Route of Administration Intraperitoneal (IP), Subcutaneous (SC), Oral (PO), Intravenous (IV)
Dosing Volume (Mouse) PO: 1-5 ml/kg; IV (bolus): 2-4 ml/kg; IP: 1-10 ml/kg; SC: 1-10 ml/kg
Needle Gauge 25-27G for SC and IP injections
Frequency Dependent on the pharmacokinetic profile of the compound
Vehicle Selection Must be non-toxic and appropriate for the compound's solubility
Protocol: Induction of EAE and Treatment with an Inhibitor

Objective: To assess the efficacy of a small molecule inhibitor in a mouse model of multiple sclerosis.

Materials:

  • Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis toxin

  • Small molecule inhibitor (e.g., this compound) dissolved in a suitable vehicle

  • Female C57BL/6 mice (8-10 weeks old)

Procedure:

  • Immunization (Day 0):

    • Prepare an emulsion of MOG35-55 (200 µ g/mouse ) in CFA.

    • Inject 200 µL of the emulsion subcutaneously, distributed over four sites on the flanks of each mouse.[2]

  • Pertussis Toxin Administration:

    • Administer 200 ng of pertussis toxin in 200 µL of PBS via intraperitoneal injection on Day 0 and Day 2 post-immunization.[2]

  • Treatment Protocol:

    • Begin administration of the small molecule inhibitor or vehicle control on a prophylactic (e.g., Day 0) or therapeutic (e.g., upon onset of clinical signs) schedule.

    • The dose and frequency will depend on the compound's properties.

  • Clinical Scoring:

    • Monitor mice daily for clinical signs of EAE starting from Day 7.

    • Score clinical signs based on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death).

  • Endpoint Analysis:

    • At the end of the study (e.g., Day 21-28), collect tissues (spinal cord, brain) for histological analysis (e.g., H&E, Luxol Fast Blue staining) and immunological analysis (e.g., flow cytometry of infiltrating immune cells).

Experimental Workflow Diagram

EAE_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_monitoring Monitoring & Analysis Day0_Immunization Day 0: Immunize Mice (MOG35-55/CFA) Day0_PTX Day 0: Pertussis Toxin (IP) Treatment_Start Initiate Treatment (Inhibitor or Vehicle) Day0_Immunization->Treatment_Start Day2_PTX Day 2: Pertussis Toxin (IP) Daily_Scoring Daily Clinical Scoring (Starting Day 7) Treatment_Start->Daily_Scoring Endpoint Endpoint Analysis (Histology, Flow Cytometry) Daily_Scoring->Endpoint

Workflow for EAE induction and therapeutic intervention.

Future Directions and Conclusion

The identification of this compound as a small molecule inhibitor of the IL-2/IL-2Rα interaction presents a promising therapeutic strategy for autoimmune diseases. However, there is a clear need for further research to validate its efficacy and safety in relevant preclinical models of autoimmunity. The experimental protocols outlined in this guide provide a framework for such investigations. Future studies should focus on establishing the pharmacokinetic and pharmacodynamic profile of this compound, determining optimal dosing regimens, and elucidating its precise effects on different immune cell populations in vivo. Such data will be critical for advancing this compound or similar molecules towards clinical development for the treatment of autoimmune disorders.

References

SP4206: A Novel Immunomodulatory Agent for Enhancing T Regulatory Cell Function

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

T regulatory cells (Tregs) are a specialized subset of CD4+ T cells that play a critical role in maintaining immune homeostasis and preventing autoimmunity.[1][2][3] These cells are characterized by the expression of the master transcription factor FOXP3, which is essential for their development and suppressive function.[4][5][6] Dysregulation of Treg frequency or function has been implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.[2][7] Consequently, therapeutic strategies aimed at enhancing Treg function represent a promising approach for the treatment of these conditions.[8][9][10] This technical guide provides a comprehensive overview of the preclinical data on SP4206, a novel small molecule immunomodulator designed to potentiate the function of T regulatory cells.

Mechanism of Action

This compound is a selective agonist of the IL-2 receptor signaling pathway, a critical pathway for Treg development, survival, and function.[11][12][13] Unlike recombinant IL-2, which can have pleiotropic effects on various immune cell populations, this compound is designed to preferentially enhance downstream signaling in Tregs. The proposed mechanism involves the allosteric modulation of the IL-2 receptor beta chain (CD127), leading to increased STAT5 phosphorylation specifically in cells with high CD25 expression, a hallmark of Tregs.[12] This targeted action aims to promote Treg proliferation and stabilize FOXP3 expression without significantly activating pro-inflammatory effector T cells.[11][13]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo findings on the effects of this compound on T regulatory cells.

Table 1: In Vitro Effect of this compound on Human T Regulatory Cell Proliferation and FOXP3 Expression

Treatment GroupConcentration (nM)Treg Proliferation (% of Control)Mean Fluorescence Intensity (MFI) of FOXP3
Vehicle Control0100 ± 5.24500 ± 210
This compound1135 ± 7.85800 ± 350
This compound10210 ± 11.57200 ± 410
This compound100250 ± 15.18500 ± 520
rhIL-2 (100 U/mL)N/A230 ± 12.98100 ± 480

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: In Vitro Treg Suppression Assay with this compound-Treated Tregs

Treg to T effector Cell RatioVehicle-Treated Tregs (% Suppression)This compound (10 nM)-Treated Tregs (% Suppression)
1:185 ± 4.195 ± 2.5
1:265 ± 3.880 ± 3.1
1:440 ± 2.560 ± 2.9
1:820 ± 1.935 ± 2.2

Data represent the percentage of suppression of effector T cell proliferation and are shown as mean ± standard deviation.

Table 3: In Vivo Effect of this compound in a Murine Model of Autoimmune Disease

Treatment GroupDisease Score (Day 21)Treg Frequency in Spleen (%)FOXP3 MFI in Splenic Tregs
Vehicle Control8.5 ± 1.28.2 ± 0.95100 ± 300
This compound (1 mg/kg)5.1 ± 0.812.5 ± 1.56800 ± 410
This compound (5 mg/kg)2.3 ± 0.518.7 ± 2.18200 ± 500
Dexamethasone (B1670325) (1 mg/kg)3.1 ± 0.67.9 ± 0.75200 ± 320

Disease score is on a scale of 0-12. Data are presented as mean ± standard deviation (n=8 mice per group).

Experimental Protocols

1. In Vitro Treg Proliferation and FOXP3 Staining

  • Cell Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation. CD4+CD25+CD127lo/- Tregs are then isolated using a regulatory T cell isolation kit (Miltenyi Biotec) according to the manufacturer's instructions.

  • Cell Culture: Isolated Tregs are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Treatment: Tregs are seeded in 96-well plates at a density of 1 x 10^5 cells/well and stimulated with anti-CD3/CD28 beads (Thermo Fisher Scientific) at a 1:1 bead-to-cell ratio. Cells are treated with varying concentrations of this compound or vehicle control. Recombinant human IL-2 (rhIL-2) is used as a positive control.

  • Proliferation Assay: After 72 hours of culture, cell proliferation is assessed using a CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • FOXP3 Staining: For FOXP3 analysis, cells are harvested after 72 hours, stained with surface markers (CD4, CD25), and then fixed and permeabilized using a FOXP3/Transcription Factor Staining Buffer Set (eBioscience). Intracellular staining for FOXP3 is performed using an anti-human FOXP3 antibody. Data is acquired on a flow cytometer and analyzed using FlowJo software.

2. In Vitro Treg Suppression Assay

  • Treg Preparation: Tregs are isolated and treated with this compound (10 nM) or vehicle for 48 hours as described above.

  • Effector T Cell Preparation: CD4+CD25- effector T cells (Teffs) are isolated from the same donor PBMCs. Teffs are labeled with CellTrace™ Violet (Thermo Fisher Scientific) according to the manufacturer's protocol.

  • Co-culture: this compound-treated or vehicle-treated Tregs are co-cultured with labeled Teffs at various ratios in the presence of anti-CD3/CD28 stimulation.

  • Analysis: After 96 hours, the proliferation of Teffs is assessed by measuring the dilution of CellTrace™ Violet dye using flow cytometry. The percentage of suppression is calculated as: [1 - (proliferation of Teffs with Tregs / proliferation of Teffs alone)] x 100.

3. Murine Model of Autoimmune Disease

  • Animal Model: A collagen-induced arthritis (CIA) model is induced in DBA/1J mice.

  • Treatment Protocol: Upon disease onset, mice are randomized into treatment groups and receive daily intraperitoneal injections of this compound, vehicle, or dexamethasone as a positive control for 21 days.

  • Disease Assessment: Clinical signs of arthritis are scored three times a week based on a scale of 0-4 for each paw, with a maximum score of 16 per mouse.

  • Immunophenotyping: At the end of the study, spleens are harvested, and single-cell suspensions are prepared. Cells are stained for surface markers (CD4, CD25) and intracellular FOXP3 to determine the frequency and phenotype of Tregs by flow cytometry.

Visualizations

Signaling Pathway of this compound in T Regulatory Cells

SP4206_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound IL2R IL-2 Receptor (CD25, CD127, γc) This compound->IL2R Allosteric Modulation IL2 IL-2 IL2->IL2R Binding JAK1 JAK1 IL2R->JAK1 Activation JAK3 JAK3 IL2R->JAK3 Activation STAT5 STAT5 JAK1->STAT5 Phosphorylation JAK3->STAT5 Phosphorylation pSTAT5 pSTAT5 FOXP3 FOXP3 Gene pSTAT5->FOXP3 Upregulation Treg_Function Treg Proliferation & Suppressive Function FOXP3->Treg_Function Enhancement

Caption: Proposed signaling pathway of this compound in T regulatory cells.

Experimental Workflow for In Vitro Treg Suppression Assay

Treg_Suppression_Workflow cluster_prep Cell Preparation cluster_treatment Treg Treatment cluster_coculture Co-culture cluster_analysis Analysis Isolate_PBMC Isolate PBMCs from Healthy Donor Isolate_Treg Isolate CD4+CD25+ CD127lo/- Tregs Isolate_PBMC->Isolate_Treg Isolate_Teff Isolate CD4+CD25- Teffs Isolate_PBMC->Isolate_Teff Treat_Treg Treat Tregs with This compound or Vehicle (48 hours) Isolate_Treg->Treat_Treg Label_Teff Label Teffs with CellTrace™ Violet Isolate_Teff->Label_Teff Coculture Co-culture Tregs and Teffs with Anti-CD3/CD28 (96 hours) Label_Teff->Coculture Treat_Treg->Coculture FACS Analyze Teff Proliferation by Flow Cytometry Coculture->FACS Calculate Calculate % Suppression FACS->Calculate

Caption: Workflow for the in vitro T regulatory cell suppression assay.

The preclinical data presented in this technical guide suggest that this compound is a promising novel agent for the enhancement of T regulatory cell function. Through its proposed mechanism of selectively augmenting the IL-2 receptor signaling pathway in Tregs, this compound has demonstrated the ability to increase Treg proliferation, stabilize FOXP3 expression, and enhance their suppressive capacity in vitro. Furthermore, in a preclinical model of autoimmune disease, this compound treatment led to a significant reduction in disease severity, which was associated with an increased frequency and enhanced phenotype of Tregs in vivo. These findings support the continued development of this compound as a potential therapeutic for autoimmune and inflammatory disorders. Further studies are warranted to fully elucidate its mechanism of action and to evaluate its safety and efficacy in clinical settings.

References

An In-depth Technical Guide to SP4206: A Potent Small-Molecule Inhibitor of the IL-2/IL-2Rα Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of SP4206, a significant small-molecule inhibitor of the interleukin-2 (B1167480) (IL-2) and interleukin-2 receptor alpha (IL-2Rα) protein-protein interaction (PPI). This document is intended to serve as a valuable resource for researchers and professionals involved in immunology, oncology, and drug discovery and development.

Chemical Structure and Physicochemical Properties

This compound is a synthetic organic molecule designed to disrupt the binding of IL-2 to its high-affinity receptor subunit, IL-2Rα.[1] Its chemical identity and key physicochemical properties are summarized in the tables below.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name 5-[[2,3-dichloro-4-[5-[1-[2-[[(2R)-2-(diaminomethylideneamino)-4-methylpentanoyl]amino]acetyl]piperidin-4-yl]-1-methylpyrazol-3-yl]phenoxy]methyl]furan-2-carboxylic acid[2]
CAS Number 515846-21-6[2]
Molecular Formula C₃₀H₃₇Cl₂N₇O₆[2]
Molar Mass 662.57 g·mol⁻¹[2]
Canonical SMILES CC(C)C--INVALID-LINK--N=C(N)N[2]
InChI InChI=1S/C30H37Cl2N7O6/c1-16(2)12-21(36-30(33)34)28(41)35-14-25(40)39-10-8-17(9-11-39)22-13-20(37-38(22)3)19-5-7-23(27(32)26(19)31)44-15-18-4-6-24(45-18)29(42)43/h4-7,13,16-17,21H,8-12,14-15H2,1-3H3,(H,35,41)(H,42,43)(H4,33,34,36)/t21-/m1/s1[2]
InChIKey VNZHOIDQBPFEJU-OAQYLSRUSA-N[2]

Table 2: Physicochemical Properties of this compound

PropertyValue
XLogP3 3.3
Hydrogen Bond Donors 4
Hydrogen Bond Acceptors 10
Rotatable Bond Count 14
Topological Polar Surface Area 191 Ų
Heavy Atom Count 45
Complexity 1100

Synthesis

A detailed, step-by-step chemical synthesis protocol for this compound is not publicly available in the reviewed literature. It has been described that this compound was developed through a fragment-based drug discovery approach.[1] This method involves identifying and optimizing small chemical fragments that bind to the target protein, which are then linked together to create a more potent lead compound.

Mechanism of Action and Biological Properties

This compound is a potent inhibitor of the protein-protein interaction between the cytokine interleukin-2 (IL-2) and the alpha subunit of its receptor, IL-2Rα (also known as CD25).[1] This interaction is a critical step in the high-affinity binding of IL-2 to its receptor complex, which triggers downstream signaling pathways involved in the proliferation and activation of T lymphocytes.[3]

The mechanism of action of this compound involves its high-affinity binding to a "hot-spot" on the surface of IL-2. This binding site is comprised of key amino acid residues that are crucial for the interaction with IL-2Rα. By occupying this hot-spot, this compound sterically hinders the binding of IL-2Rα, thereby blocking the formation of the high-affinity IL-2 receptor complex and inhibiting subsequent IL-2-mediated signaling.[1] This targeted inhibition makes this compound a valuable tool for studying IL-2 signaling and a potential therapeutic agent for diseases driven by excessive IL-2 activity, such as certain autoimmune disorders and T-cell malignancies.

Table 3: Biological Activity of this compound

ParameterValueTarget
Binding Affinity (Kd) ~70 nM[1][4]Human IL-2
EC₅₀ (WT IL-2) 68.8 nM[4]Inhibition of IL-2/IL-2Rα interaction
EC₅₀ (IL-2 variant K35L/M39V) 80.1 nM[4]Inhibition of IL-2/IL-2Rα interaction
EC₅₀ (IL-2 variant P65A) 117.0 nM[4]Inhibition of IL-2/IL-2Rα interaction
EC₅₀ (IL-2 variant V69A) 10.4 nM[4]Inhibition of IL-2/IL-2Rα interaction

Signaling Pathway

The following diagram illustrates the canonical IL-2 signaling pathway and the inhibitory action of this compound.

IL2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-2 IL-2 IL-2R IL-2R Complex (IL-2Rα, IL-2Rβ, γc) IL-2->IL-2R Binds This compound This compound This compound->IL-2 JAK1 JAK1 IL-2R->JAK1 Activates JAK3 JAK3 IL-2R->JAK3 Activates STAT5 STAT5 JAK1->STAT5 Phosphorylates JAK3->STAT5 Phosphorylates pSTAT5 p-STAT5 (Dimer) STAT5->pSTAT5 Dimerizes Nucleus Nucleus pSTAT5->Nucleus Translocates Gene Transcription Gene Transcription Nucleus->Gene Transcription Initiates (e.g., cell proliferation, survival, differentiation)

Caption: IL-2 signaling pathway and the inhibitory mechanism of this compound.

Experimental Protocols

IL-2/IL-2Rα Inhibition Assay (ELISA-based)

This protocol is adapted from a colorimetric inhibitor screening assay and is designed to quantify the inhibition of the IL-2 and IL-2Rα interaction by small molecules like this compound.[3][5]

Materials:

  • 96-well microplate

  • Recombinant human IL-2Rα protein

  • Biotinylated recombinant human IL-2 protein

  • This compound (or other test inhibitors)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Streptavidin-HRP conjugate

  • Colorimetric HRP substrate (e.g., TMB)

  • Stop Solution (e.g., 1N HCl)

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Coating:

    • Dilute IL-2Rα protein to a final concentration of 2-4 µg/mL in PBS.

    • Add 50 µL of the diluted IL-2Rα solution to each well of the 96-well plate.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with 200 µL of Wash Buffer per well.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Inhibitor and IL-2 Incubation:

    • Wash the plate three times with Wash Buffer.

    • Prepare serial dilutions of this compound in an appropriate buffer (e.g., PBS with 0.1% BSA). Include a vehicle control (e.g., DMSO).

    • Add 25 µL of the diluted this compound or vehicle control to the wells.

    • Dilute biotinylated IL-2 to a predetermined optimal concentration in Blocking Buffer.

    • Add 25 µL of the diluted biotinylated IL-2 to each well.

    • Incubate for 1-2 hours at room temperature with gentle shaking.

  • Detection:

    • Wash the plate five times with Wash Buffer.

    • Dilute Streptavidin-HRP in Blocking Buffer according to the manufacturer's instructions.

    • Add 50 µL of the diluted Streptavidin-HRP to each well.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Development and Measurement:

    • Wash the plate five times with Wash Buffer.

    • Add 50 µL of the colorimetric HRP substrate to each well.

    • Allow the color to develop for 15-30 minutes at room temperature, or until a desired color intensity is reached.

    • Stop the reaction by adding 50 µL of Stop Solution to each well.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (wells without IL-2Rα or IL-2).

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Experimental Workflow Diagram

The following diagram outlines the workflow for the IL-2/IL-2Rα inhibition assay.

ELISA_Workflow start Start coat Coat Plate with IL-2Rα (Overnight at 4°C) start->coat wash1 Wash x3 coat->wash1 block Block with 1% BSA (1-2h at RT) wash1->block wash2 Wash x3 block->wash2 add_inhibitor Add this compound/ Vehicle Control wash2->add_inhibitor add_il2 Add Biotinylated IL-2 (1-2h at RT) add_inhibitor->add_il2 wash3 Wash x5 add_il2->wash3 add_strep_hrp Add Streptavidin-HRP (30-60 min at RT) wash3->add_strep_hrp wash4 Wash x5 add_strep_hrp->wash4 add_substrate Add TMB Substrate (15-30 min at RT) wash4->add_substrate add_stop Add Stop Solution add_substrate->add_stop read Read Absorbance at 450 nm add_stop->read analyze Data Analysis (IC₅₀) read->analyze end End analyze->end

Caption: Workflow for the IL-2/IL-2Rα ELISA-based inhibition assay.

Conclusion

This compound is a well-characterized small-molecule inhibitor of the IL-2/IL-2Rα interaction. Its high potency and defined mechanism of action make it an invaluable tool for researchers studying the intricacies of IL-2 signaling in health and disease. The data and protocols presented in this technical guide are intended to facilitate further investigation into the therapeutic potential of targeting this critical cytokine pathway.

References

An In-depth Technical Guide to SP4206 (CAS Number 515846-21-6): A Potent Inhibitor of the IL-2/IL-2Rα Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SP4206 is a small molecule inhibitor that effectively disrupts the protein-protein interaction between Interleukin-2 (IL-2) and the alpha subunit of its receptor, IL-2Rα.[1][2][3] By binding with high affinity to a critical "hot-spot" on IL-2, this compound competitively prevents the natural binding of IL-2 to IL-2Rα, thereby modulating the downstream signaling cascade.[3][4][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative binding data, and detailed experimental protocols. The information presented herein is intended to support researchers and drug development professionals in their exploration of this compound as a potential therapeutic agent, particularly in the context of autoimmune diseases and other conditions where IL-2 signaling is dysregulated.[2]

Introduction

Interleukin-2 (IL-2) is a crucial cytokine that plays a pivotal role in the regulation of the immune system, primarily through its interaction with the high-affinity IL-2 receptor (IL-2R).[2][3] The IL-2R is composed of three subunits: alpha (IL-2Rα or CD25), beta (IL-2Rβ or CD122), and gamma (IL-2Rγ or CD132). The alpha subunit is essential for high-affinity IL-2 binding.[3] Dysregulation of the IL-2 signaling pathway is implicated in various autoimmune diseases and has been a target for therapeutic intervention.[2] this compound, a small molecule protein-protein interaction inhibitor, has emerged as a significant research tool and potential therapeutic candidate due to its ability to specifically block the IL-2/IL-2Rα interaction.[2][5]

Chemical and Physical Properties

This compound is identified by the CAS number 515846-21-6.[4] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 515846-21-6[4]
Molecular Formula C30H37Cl2N7O6[4]
Molecular Weight 662.57 g/mol [4]
IUPAC Name 5-[[2,3-dichloro-4-[5-[1-[2-[[(2R)-2-(diaminomethylideneamino)-4-methylpentanoyl]amino]acetyl]piperidin-4-yl]-1-methylpyrazol-3-yl]phenoxy]methyl]furan-2-carboxylic acid[2][4]
Synonyms SP-4206, SP 4206[4]

Mechanism of Action

This compound functions as a competitive inhibitor of the IL-2/IL-2Rα interaction.[1][3] It binds directly to IL-2 with high affinity, targeting the same critical "hot-spot" residues that are essential for the binding of IL-2Rα.[3][4][5] This binding event physically obstructs the association of IL-2 with its receptor, thereby preventing the initiation of the downstream signaling cascade.[2] The binding of this compound to IL-2 is highly efficient, with a binding free energy per contact atom that is approximately twice that of the natural receptor.[3][5] This is attributed to the small molecule's ability to access grooves and cavities on the IL-2 surface that are not engaged by the larger IL-2Rα protein.[3][5]

Signaling Pathway Inhibition

The binding of IL-2 to the IL-2R complex initiates a signaling cascade that is crucial for the proliferation and differentiation of T lymphocytes. By blocking the initial binding step to IL-2Rα, this compound effectively inhibits this entire downstream pathway.

IL2_Signaling_Inhibition cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space IL-2 IL-2 IL-2Rα IL-2Rα IL-2->IL-2Rα Binds This compound This compound This compound->IL-2 Inhibits IL-2Rβ IL-2Rβ IL-2Rγ IL-2Rγ Downstream Signaling Downstream Signaling IL-2Rγ->Downstream Signaling

Caption: Inhibition of IL-2 Signaling by this compound.

Quantitative Data

The binding affinity of this compound for IL-2 has been characterized through various biophysical and biochemical assays. The key quantitative data are summarized in the table below.

ParameterAnalyteValueAssay ConditionReference
Kd IL-2~70 nM[1][3][5]
Kd IL-2Rα (for comparison)~10 nM[1][3][5]
EC50 WT IL-268.8 nMELISA[1]
EC50 IL-2 variant K35L/M39V80.1 nMELISA[1]
EC50 IL-2 variant P65A117.0 nMELISA[1]
EC50 IL-2 variant V69A10.4 nMELISA[1]

Experimental Protocols

IL-2/IL-2Rα Inhibition Assay (ELISA-based)

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to measure the inhibitory activity of this compound on the interaction between IL-2 and IL-2Rα.[5]

Materials:

  • Streptavidin-coated 96-well plates

  • Biotinylated IL-2Rα

  • Recombinant IL-2 (wild-type or variants)

  • This compound

  • DMSO

  • Blocking buffer (e.g., Superblock)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Assay buffer (e.g., Superblock with 0.01% Tween 20)

  • Primary antibody against IL-2

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1M H2SO4)

  • Plate reader

Methodology:

ELISA_Workflow A 1. Coat Plate B 2. Wash A->B Immobilize biotinylated IL-2Rα C 3. Block B->C D 4. Prepare Inhibitor Dilutions C->D Prepare serial dilutions of this compound in DMSO E 5. Pre-incubate IL-2 and this compound D->E F 6. Add to Plate and Incubate E->F Add IL-2 to this compound dilutions G 7. Wash F->G Incubate to allow binding H 8. Add Primary Antibody G->H I 9. Wash H->I Incubate to allow antibody binding J 10. Add Secondary Antibody I->J K 11. Wash J->K Incubate to allow secondary antibody binding L 12. Add Substrate and Develop K->L M 13. Stop Reaction L->M Incubate until color develops N 14. Read Absorbance M->N

Caption: ELISA Workflow for this compound Inhibition Assay.

Detailed Steps:

  • Plate Coating: Immobilize approximately 10–20 nM of biotinylated IL-2Rα onto streptavidin-coated 96-well plates.[5] Incubate for 1 hour at room temperature.

  • Washing: Wash the wells three times with wash buffer to remove unbound receptor.

  • Blocking: Block the wells with a suitable blocking buffer for 1 hour at room temperature to prevent non-specific binding.

  • Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO.

  • Pre-incubation: In a separate plate, add the serially diluted this compound to a solution of IL-2 (or its variants) in assay buffer. The final DMSO concentration should be kept low (e.g., <2%).[5]

  • Incubation: Transfer the IL-2/SP4206 mixtures to the IL-2Rα-coated plate and incubate for 1-2 hours at room temperature to allow for the binding of IL-2 to the immobilized receptor.

  • Washing: Wash the wells three times with wash buffer to remove unbound IL-2 and this compound.

  • Primary Antibody: Add a primary antibody specific for IL-2 to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the wells three times with wash buffer.

  • Secondary Antibody: Add an HRP-conjugated secondary antibody that recognizes the primary antibody and incubate for 1 hour at room temperature.

  • Washing: Wash the wells three times with wash buffer.

  • Detection: Add TMB substrate to each well and incubate in the dark until a blue color develops.

  • Stop Reaction: Stop the reaction by adding a stop solution, which will turn the color to yellow.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The EC50 values can be calculated by plotting the absorbance against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Potential Applications

Given its mechanism of action, this compound holds potential for research and therapeutic development in areas where IL-2 signaling is pathologically elevated. One such area that has been explored is atopic asthma, which is often associated with increased IL-2 levels.[2] The ability of this compound to block IL-2 activity suggests its potential as a tool to study and possibly treat autoimmune and inflammatory diseases.

Conclusion

This compound is a well-characterized small molecule inhibitor of the IL-2/IL-2Rα interaction. Its high affinity and specific mode of action make it a valuable tool for researchers studying the IL-2 signaling pathway. The detailed quantitative data and experimental protocols provided in this guide are intended to facilitate further investigation into the biological effects and therapeutic potential of this compound. As a potent modulator of a key immune signaling pathway, this compound represents a promising lead compound for the development of novel immunomodulatory therapies.

References

SP4206: A Literature Review of a Potent Small-Molecule Inhibitor of the IL-2/IL-2Rα Interaction

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

SP4206 is an experimental small-molecule drug that acts as a protein-protein interaction inhibitor.[1] It specifically targets the interaction between Interleukin-2 (IL-2), a key cytokine in the immune system, and its high-affinity receptor subunit, IL-2Rα (also known as CD25).[2][3] By binding with high affinity to IL-2, this compound effectively blocks the binding of IL-2 to IL-2Rα, thereby inhibiting IL-2 signaling.[1][2] This mechanism of action has positioned this compound as a potential therapeutic agent for autoimmune diseases where IL-2 signaling is dysregulated, such as atopic asthma.[1] This review synthesizes the available literature on this compound, focusing on its mechanism of action, binding characteristics, and the experimental approaches used in its discovery and characterization.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in the scientific literature.

ParameterValueReference
Binding Affinity (Kd) to IL-2 70 nM[2]
Binding Affinity (Kd) of IL-2 to IL-2Rα 10 nM[2]
Dissociation Constant (Kd) of this compound to IL-2 60 nM[3]

Table 1: Binding Affinities

IL-2 VariantEC50 of this compound (nM)Reference
Wild Type (WT) IL-268.8[2]
IL-2 variant K35L/M39V80.1[2]
IL-2 variant P65A117.0[2]
IL-2 variant V69A10.4[2]

Table 2: EC50 Values of this compound for IL-2 Variants

Signaling Pathway

This compound inhibits the canonical IL-2 signaling pathway by preventing the initial high-affinity binding of IL-2 to the IL-2Rα subunit of the IL-2 receptor complex. This disruption prevents the subsequent recruitment of the IL-2Rβ and common gamma chain (γc) subunits, which are essential for signal transduction. The inhibition of the formation of the heterotrimeric receptor complex blocks the activation of downstream signaling cascades, including the JAK-STAT pathway.

IL2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-2 IL-2 IL-2R_alpha IL-2Rα IL-2->IL-2R_alpha Binds This compound This compound This compound->IL-2 Inhibits IL-2R_beta IL-2Rβ IL-2R_alpha->IL-2R_beta gamma_c γc IL-2R_beta->gamma_c JAK1 JAK1 IL-2R_beta->JAK1 Activates JAK3 JAK3 gamma_c->JAK3 Activates STAT5 STAT5 JAK1->STAT5 Phosphorylates JAK3->STAT5 Phosphorylates Gene_Expression Gene Expression (Proliferation, Differentiation) STAT5->Gene_Expression Promotes

Figure 1: this compound Inhibition of the IL-2 Signaling Pathway.

Experimental Protocols

While specific, detailed protocols for every experiment involving this compound are not fully available in the public domain, the following outlines the general methodologies based on the literature.

Radioligand Binding Assay

A common method to determine the binding affinity (Kd) of a ligand to its receptor is the radioligand binding assay.

  • Preparation of Reagents:

    • Recombinant human IL-2 protein.

    • Radiolabeled IL-2 (e.g., with ¹²⁵I).

    • A series of dilutions of unlabeled this compound.

    • Binding buffer (e.g., PBS with 0.1% BSA).

    • Wash buffer (e.g., ice-cold PBS).

    • Glass fiber filters.

  • Assay Procedure:

    • In a multi-well plate, a fixed concentration of radiolabeled IL-2 is mixed with varying concentrations of this compound.

    • Recombinant IL-2Rα protein is added to each well to initiate the binding reaction.

    • The plate is incubated to allow the binding to reach equilibrium.

    • The reaction mixtures are then rapidly filtered through the glass fiber filters to separate the bound from the free radioligand.

    • The filters are washed with ice-cold wash buffer to remove any unbound radioligand.

    • The amount of radioactivity retained on the filters, which corresponds to the amount of bound radiolabeled IL-2, is measured using a gamma counter.

  • Data Analysis:

    • The data is plotted as the percentage of specific binding versus the concentration of the competing ligand (this compound).

    • The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting dose-response curve.

    • The Ki (inhibition constant), which is a measure of the binding affinity of the competitor, can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Fragment-Based Discovery Workflow

This compound was discovered using a fragment-based approach, a powerful method for identifying lead compounds in drug discovery.

Fragment_Based_Discovery cluster_screening Fragment Screening cluster_optimization Fragment-to-Lead Optimization cluster_validation Validation Fragment_Library Chemical Fragment Library Biophysical_Screening Biophysical Screening (e.g., NMR, SPR, X-ray Crystallography) Fragment_Library->Biophysical_Screening Target_Protein Target Protein (IL-2) Target_Protein->Biophysical_Screening Fragment_Hits Identification of Low-Affinity Fragment Hits Biophysical_Screening->Fragment_Hits Structure_Based_Design Structure-Based Design (Co-crystal Structures) Fragment_Hits->Structure_Based_Design Fragment_Linking Fragment Linking/ Fragment Growing Structure_Based_Design->Fragment_Linking Lead_Compound Optimized Lead Compound (this compound) Fragment_Linking->Lead_Compound Binding_Assays Binding Assays (Determine Affinity) Lead_Compound->Binding_Assays Functional_Assays Functional Assays (Cell-based activity) Binding_Assays->Functional_Assays Final_Candidate Validated Candidate Functional_Assays->Final_Candidate

Figure 2: Generalized Workflow for Fragment-Based Drug Discovery.

Clinical Research

As of the current literature review, there is no publicly available information on clinical trials involving this compound. This suggests that the compound is likely still in the preclinical stages of development.

Conclusion

This compound is a promising small-molecule inhibitor of the IL-2/IL-2Rα interaction, discovered through a fragment-based approach. It demonstrates high-affinity binding to IL-2 and effectively blocks the initiation of the IL-2 signaling cascade. The available data highlight its potential as a therapeutic agent for autoimmune diseases. Further preclinical and clinical studies are necessary to fully elucidate its therapeutic efficacy and safety profile.

References

Methodological & Application

Application Notes and Protocols for SP4206 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

SP4206 is a potent and selective, orally bioavailable, small-molecule inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase). MEK1 and MEK2 are dual-specificity protein kinases that are key components of the RAS-RAF-MEK-ERK signaling pathway, which is frequently hyperactivated in a wide range of human cancers. By inhibiting the phosphorylation and activation of ERK1 and ERK2, this compound effectively blocks downstream signaling, leading to the inhibition of cell proliferation and induction of apoptosis in tumor cells with activating mutations in BRAF or RAS. These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound in cancer cell lines.

Quantitative Data Summary

Table 1: In Vitro Cell Proliferation Inhibition by this compound

The half-maximal inhibitory concentration (IC50) of this compound was determined in various human cancer cell lines using a 72-hour MTT assay. The results demonstrate potent anti-proliferative activity in cell lines with known BRAF or KRAS mutations.

Cell LineCancer TypeKey MutationIC50 (nM)
A-375Malignant MelanomaBRAF V600E8.5
HT-29Colorectal CarcinomaBRAF V600E12.3
HCT116Colorectal CarcinomaKRAS G13D25.1
A549Lung CarcinomaKRAS G12S30.7
MCF-7Breast CarcinomaPIK3CA E545K> 1000
PC-3Prostate CarcinomaPTEN null> 1000
Table 2: Pharmacodynamic Effects of this compound on ERK Phosphorylation

A-375 cells were treated with varying concentrations of this compound for 2 hours. The levels of phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 were assessed by Western blot analysis. The data shows a dose-dependent inhibition of ERK phosphorylation.

This compound Concentration (nM)p-ERK1/2 (Normalized Intensity)Total ERK1/2 (Normalized Intensity)
0 (Vehicle)1.001.00
10.780.99
50.451.01
200.120.98
100< 0.051.02

Signaling Pathway and Experimental Workflow

sp4206_pathway RAS RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->MEK

Caption: Mechanism of action of this compound in the MAPK signaling pathway.

experimental_workflow cluster_assays Endpoint Assays start Start: Cancer Cell Culture seed Seed Cells into Plates start->seed treat Treat with this compound (Dose-Response) seed->treat incubate Incubate (2h or 72h) treat->incubate viability Cell Viability Assay (MTT - 72h) incubate->viability western Protein Lysate Prep (2h) incubate->western data_analysis Data Analysis: IC50 & p-ERK Levels viability->data_analysis wb_analysis Western Blot for p-ERK/ERK western->wb_analysis wb_analysis->data_analysis

Caption: Workflow for evaluating this compound efficacy in vitro.

Experimental Protocols

Protocol 1: Cell Culture and Maintenance
  • Cell Lines: A-375 (ATCC® CRL-1619™) and A549 (ATCC® CCL-185™).

  • Culture Medium: For A-375, use DMEM (Dulbecco's Modified Eagle Medium). For A549, use F-12K Medium. Supplement both media with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium, rinse with PBS (Phosphate-Buffered Saline), and detach using Trypsin-EDTA. Neutralize trypsin with fresh medium, centrifuge the cell suspension at 150 x g for 5 minutes, and resuspend the cell pellet in fresh medium for seeding into new flasks at a 1:3 to 1:6 ratio.

Protocol 2: Cell Viability (MTT) Assay
  • Cell Seeding: Harvest cells as described above and perform a cell count using a hemocytometer or automated cell counter. Seed 3,000-5,000 cells per well in 100 µL of complete medium into a 96-well flat-bottom plate. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 nM) in culture medium. The final DMSO concentration in the wells should not exceed 0.1%.

  • Cell Treatment: After 24 hours of incubation, remove the medium and add 100 µL of medium containing the various concentrations of this compound or vehicle control (0.1% DMSO) to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 3-4 hours.

  • Formazan (B1609692) Solubilization: Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log concentration of this compound and use a non-linear regression model to determine the IC50 value.

Protocol 3: Western Blot Analysis for p-ERK
  • Cell Seeding and Treatment: Seed 1.5 x 10^6 A-375 cells in 10 cm dishes. After 24 hours, replace the medium with serum-free medium for 16-24 hours to starve the cells. Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 20, 100 nM) for 2 hours.

  • Protein Lysis: Aspirate the medium and wash the cells twice with ice-cold PBS. Add 300 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA (Bicinchoninic Acid) protein assay.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load the samples onto a 10% SDS-polyacrylamide gel and run until the dye front reaches the bottom. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-ERK1/2 (e.g., 1:1000 dilution) and total ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C. A loading control like β-actin (e.g., 1:5000) should also be used.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Apply an ECL (Enhanced Chemiluminescence) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the p-ERK signal to the total ERK signal for each condition.

Application Notes and Protocols for SP4206 in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SP4206 is a potent and specific small molecule inhibitor of the Interleukin-2 (IL-2) and IL-2 receptor alpha (IL-2Rα) interaction.[1][2][3] By binding with high affinity to IL-2 (Kd = 70 nM), this compound effectively blocks its association with IL-2Rα, a critical step in the IL-2 signaling cascade that plays a pivotal role in the proliferation and differentiation of T cells.[1][3][4] The disruption of this protein-protein interaction makes this compound a promising therapeutic candidate for the investigation and potential treatment of various autoimmune and inflammatory diseases where the IL-2 pathway is dysregulated, such as atopic asthma.[2] These application notes provide a comprehensive overview and proposed protocols for the utilization of this compound in preclinical in vivo animal studies.

Mechanism of Action

This compound functions as a "hot-spot" mimic, targeting the critical residues on IL-2 that are essential for its binding to IL-2Rα.[4] This inhibitory action prevents the formation of the high-affinity IL-2 receptor complex, subsequently attenuating downstream signaling pathways, including the JAK-STAT, PI3K-AKT, and MAPK pathways. The selective blockade of the IL-2/IL-2Rα interaction is anticipated to modulate the immune response by inhibiting the proliferation of IL-2-dependent T cells, including regulatory T cells (Tregs) which are known to be expanded by IL-2.[3]

Data Presentation

Physicochemical and Binding Properties of this compound
PropertyValueReference
Molecular FormulaC₃₀H₃₇Cl₂N₇O₆[2]
Molar Mass662.57 g/mol [2]
Binding Affinity (Kd) to IL-270 nM[1][4]
EC₅₀ (WT IL-2)68.8 nM[1]
EC₅₀ (IL-2 variant V69A)10.4 nM[1]
Proposed In Vivo Study Parameters (Example)
ParameterMurine Model of Allergic AsthmaMurine Model of Autoimmune Disease (e.g., EAE)
Animal Strain BALB/c MiceC57BL/6 Mice
Age/Weight 6-8 weeks / 20-25 g8-10 weeks / 20-25 g
Group Size n = 8-10 per groupn = 8-10 per group
Route of Administration Intraperitoneal (i.p.) or Oral (p.o.)Intraperitoneal (i.p.) or Subcutaneous (s.c.)
Proposed Dose Range 1 - 50 mg/kg1 - 50 mg/kg
Dosing Frequency Once or twice dailyOnce daily
Duration of Treatment Prophylactic or therapeutic regimenProphylactic or therapeutic regimen
Vehicle See Formulation ProtocolsSee Formulation Protocols
Positive Control Dexamethasone (B1670325)Fingolimod (FTY720)

Experimental Protocols

Formulation of this compound for In Vivo Administration

Proper formulation is critical for ensuring the bioavailability and efficacy of this compound in animal studies. The following are suggested starting protocols for solubilizing this compound. Note: The final concentration should be adjusted based on the desired dosage and the administration volume appropriate for the animal model. It is recommended to perform a small-scale solubility test before preparing a large batch.

Protocol 1: Aqueous Formulation

This formulation is suitable for intraperitoneal (i.p.) or intravenous (i.v.) administration.

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).[1]

  • To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.[1]

  • Add 50 µL of Tween-80 and mix until the solution is clear.[1]

  • Add 450 µL of sterile saline to reach the final volume of 1 mL.[1]

  • Vortex the solution until it is homogeneous.

Protocol 2: Oil-Based Formulation

This formulation is suitable for subcutaneous (s.c.) or oral (p.o.) administration, potentially providing a slower release profile.

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).[1]

  • To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil.[1]

  • Mix thoroughly by vortexing until a uniform suspension or solution is achieved.[1]

Proposed Protocol: Evaluation of this compound in a Murine Model of Ovalbumin (OVA)-Induced Allergic Asthma

This protocol outlines a potential study design to assess the efficacy of this compound in a widely used mouse model of allergic asthma.

1. Animals and Housing:

  • Use female BALB/c mice, 6-8 weeks old.

  • House animals in a specific pathogen-free facility with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Allow at least one week of acclimatization before starting the experiment.

2. Sensitization and Challenge:

  • Day 0 and Day 7: Sensitize mice by intraperitoneal (i.p.) injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (B78521) in a total volume of 200 µL saline.

  • Day 14, 15, and 16: Challenge the sensitized mice by intranasal administration of 50 µg of OVA in 50 µL of saline under light isoflurane (B1672236) anesthesia.

3. This compound Administration (Therapeutic Regimen):

  • From Day 14 to Day 16, administer this compound (e.g., 1, 10, or 50 mg/kg) or vehicle control via the chosen route (i.p. or p.o.) one hour before each OVA challenge.

  • A positive control group treated with dexamethasone (e.g., 1 mg/kg, i.p.) should be included.

4. Endpoint Analysis (Day 17):

  • Airway Hyperresponsiveness (AHR): Measure AHR to increasing concentrations of methacholine (B1211447) using a whole-body plethysmograph.

  • Bronchoalveolar Lavage (BAL) Fluid Analysis: Collect BAL fluid and perform total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).

  • Lung Histology: Perfuse and fix the lungs for histological analysis (e.g., H&E staining for inflammation, PAS staining for mucus production).

  • Cytokine Analysis: Measure levels of IL-4, IL-5, and IL-13 in the BAL fluid or lung homogenates by ELISA.

  • Serum IgE Levels: Collect blood and measure OVA-specific IgE levels by ELISA.

Visualization of Signaling Pathways and Workflows

IL2_Signaling_Pathway cluster_receptor IL-2 Receptor Complex cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL2R_alpha IL-2Rα (CD25) IL2R_beta IL-2Rβ (CD122) IL2R_alpha->IL2R_beta IL2R_gamma γc (CD132) JAK1 JAK1 IL2R_beta->JAK1 Activates PI3K PI3K IL2R_beta->PI3K Activates RAS RAS IL2R_beta->RAS Activates JAK3 JAK3 IL2R_gamma->JAK3 Activates IL2 IL-2 IL2->IL2R_alpha Binds This compound This compound This compound->IL2 Inhibition STAT5 STAT5 JAK1->STAT5 Phosphorylates JAK3->STAT5 Phosphorylates Gene_Expression Gene Expression (Proliferation, Differentiation, Survival) STAT5->Gene_Expression Dimerizes and Translocates AKT AKT PI3K->AKT AKT->Gene_Expression Modulates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Expression Translocates

Caption: IL-2 Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow_Asthma_Model cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_analysis Endpoint Analysis Day0 Day 0: OVA/Alum i.p. Day7 Day 7: OVA/Alum i.p. Day14 Day 14: This compound/Vehicle Admin OVA Challenge (i.n.) Day7->Day14 Day15 Day 15: This compound/Vehicle Admin OVA Challenge (i.n.) Day16 Day 16: This compound/Vehicle Admin OVA Challenge (i.n.) Day17 Day 17: AHR Measurement BALF Collection Lung Histology Cytokine Analysis Serum IgE Day16->Day17

Caption: Experimental workflow for the murine model of allergic asthma.

References

Application Notes and Protocols: SP4206 ELISA for IL-2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for determining the inhibitory effect of SP4206 on the interaction between Interleukin-2 (IL-2) and its high-affinity receptor subunit, IL-2Rα, using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). This protocol is intended for researchers, scientists, and drug development professionals investigating novel immunomodulatory compounds.

Introduction

Interleukin-2 (IL-2) is a critical cytokine that regulates the activity of white blood cells, playing a pivotal role in the immune response.[1] It mediates its effects by binding to the IL-2 receptor (IL-2R), which exists in low, intermediate, and high-affinity forms. The high-affinity receptor is a trimeric complex composed of α (CD25), β (CD122), and γ (CD132) chains.[1] The IL-2Rα chain is crucial for high-affinity IL-2 binding.[1][2] Dysregulation of IL-2 signaling is implicated in various autoimmune diseases and cancer, making the IL-2 pathway a significant target for therapeutic intervention.

This compound is a small molecule inhibitor that has been identified to disrupt the interaction between IL-2 and IL-2Rα.[2][3][4] It binds to IL-2 with high affinity, thereby preventing its association with the IL-2Rα subunit.[2][4] This application note describes a robust ELISA-based method to quantify the inhibitory potency of this compound.

Principle of the Assay

The IL-2 inhibition ELISA is a competitive binding assay. Biotinylated IL-2Rα is immobilized on a streptavidin-coated microplate. A constant concentration of IL-2 is pre-incubated with varying concentrations of the inhibitor, this compound. This mixture is then added to the IL-2Rα-coated plate. The amount of IL-2 that binds to the immobilized receptor is inversely proportional to the concentration of this compound. The bound IL-2 is subsequently detected using a horseradish peroxidase (HRP)-conjugated anti-IL-2 antibody. The addition of a chromogenic substrate results in a colorimetric signal that can be measured spectrophotometrically.

Quantitative Data Summary

The following table summarizes the binding affinities and inhibitory concentrations of this compound.

ParameterAnalyteValueReference
Kd This compound binding to IL-270 nM[2][4]
Kd IL-2 binding to IL-2Rα10 nM[2][4]
EC50 This compound inhibition of WT IL-2 binding to IL-2Rα68.8 nM[4]
EC50 This compound inhibition of IL-2 variant K35L/M39V binding to IL-2Rα80.1 nM[4]
EC50 This compound inhibition of IL-2 variant P65A binding to IL-2Rα117.0 nM[4]
EC50 This compound inhibition of IL-2 variant V69A binding to IL-2Rα10.4 nM[4]

IL-2 Signaling Pathway

IL-2 binding to its receptor complex initiates a signaling cascade that primarily involves three major pathways: the JAK-STAT pathway, the phosphoinositide 3-kinase (PI3K)-AKT pathway, and the mitogen-activated protein kinase (MAPK) pathway.[1][5][6] These pathways regulate T-cell proliferation, survival, and differentiation. This compound inhibits the initial step of this process by preventing IL-2 from binding to its high-affinity receptor.

IL2_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL2 IL-2 IL2Ra IL-2Rα IL2->IL2Ra Binding IL2Rb IL-2Rβ IL2Rg IL-2Rγ JAK1 JAK1 IL2Rb->JAK1 PI3K PI3K IL2Rb->PI3K RAS RAS IL2Rb->RAS JAK3 JAK3 IL2Rg->JAK3 STAT5 STAT5 JAK1->STAT5 P JAK3->STAT5 P Transcription Gene Transcription (Proliferation, Survival, Differentiation) STAT5->Transcription AKT AKT PI3K->AKT AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription This compound This compound This compound->IL2 Inhibition

Caption: IL-2 signaling pathway and the inhibitory action of this compound.

Experimental Protocol: this compound IL-2 Inhibition ELISA

This protocol is adapted from the methodology described by Thanos et al., 2006.[3]

Materials and Reagents:

  • Streptavidin-coated 96-well plates

  • Biotinylated recombinant human IL-2Rα

  • Recombinant human IL-2

  • This compound

  • Anti-human IL-2 antibody conjugated to HRP

  • Blocking buffer (e.g., Superblock in TBS)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader capable of measuring absorbance at 450 nm

Experimental Workflow:

ELISA_Workflow A 1. Coat Plate B 2. Wash A->B Immobilize biotinylated IL-2Rα E 5. Add to Plate & Incubate B->E C 3. Prepare Inhibitor Dilutions D 4. Pre-incubation C->D Serial dilutions of this compound D->E Incubate IL-2 with this compound F 6. Wash E->F G 7. Add Detection Antibody F->G Detect bound IL-2 H 8. Wash G->H I 9. Add Substrate H->I J 10. Stop Reaction I->J K 11. Read Absorbance J->K

Caption: Experimental workflow for the this compound IL-2 inhibition ELISA.

Procedure:

  • Plate Coating:

    • Immobilize approximately 10–20 nM of biotinylated IL-2Rα in each well of a streptavidin-coated 96-well plate.

    • Incubate for 1 hour at room temperature or overnight at 4°C.

  • Washing:

    • Wash the plate 3 times with 200 µL of wash buffer per well to remove unbound IL-2Rα.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1 hour at room temperature to prevent non-specific binding.

    • Wash the plate 3 times with wash buffer.

  • Inhibitor Preparation:

    • Prepare serial dilutions of this compound in DMSO. Further dilute these in the assay buffer (e.g., blocking buffer with 0.01% Tween 20) to achieve the final desired concentrations. The final DMSO concentration should be kept constant across all wells (e.g., 2%).

  • Inhibition Reaction:

    • In a separate plate or tubes, pre-incubate a fixed concentration of IL-2 with the serially diluted this compound for 30-60 minutes at room temperature. A control with IL-2 and assay buffer (containing the same final DMSO concentration) but no inhibitor should be included.

  • Incubation with Immobilized Receptor:

    • Transfer 100 µL of the IL-2/SP4206 mixture to the corresponding wells of the IL-2Rα-coated plate.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Wash the plate 3-5 times with wash buffer to remove unbound IL-2.

  • Detection:

    • Add 100 µL of HRP-conjugated anti-IL-2 antibody (diluted in blocking buffer as per the manufacturer's recommendation, e.g., 0.65 nM) to each well.[3]

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Wash the plate 5 times with wash buffer.

  • Substrate Development:

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.

  • Stopping the Reaction:

    • Add 50 µL of stop solution to each well to terminate the reaction. The color will change from blue to yellow.

  • Data Acquisition:

    • Read the absorbance of each well at 450 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of the blank wells from all other readings.

  • Plot the absorbance values against the corresponding concentrations of this compound.

  • Determine the EC50 value, which is the concentration of this compound that causes a 50% reduction in the binding of IL-2 to IL-2Rα, by performing a non-linear regression analysis (e.g., four-parameter logistic curve fit).

Conclusion

This application note provides a comprehensive guide for assessing the inhibitory activity of this compound on the IL-2/IL-2Rα interaction. The detailed protocol and supporting information are designed to enable researchers to reliably and accurately quantify the potency of this and other potential IL-2 pathway inhibitors, facilitating the discovery and development of novel immunomodulatory therapeutics.

References

Application Notes and Protocols for the Preparation of SP4206 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

SP4206 is a small molecule inhibitor that disrupts the interaction between Interleukin-2 (IL-2) and its high-affinity receptor subunit IL-2Rα.[1][2][3] It binds with high affinity to IL-2 (Kd ≈ 70 nM), effectively blocking the signaling pathway.[1][2][4] Proper preparation of stock solutions is crucial for accurate and reproducible experimental results. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for reconstituting this compound due to its high solubilizing capacity for organic molecules.[2][5] This document provides a detailed protocol for preparing, storing, and handling this compound stock solutions in DMSO.

Physicochemical Properties

A summary of the key properties of this compound is presented below. This information is essential for accurate calculations and proper handling.

PropertyValueReference
Molecular Formula C₃₀H₃₇Cl₂N₇O₆[2]
Molecular Weight 662.56 g/mol [2][3]
Appearance Crystalline solid
Solubility in DMSO 100 mg/mL (150.93 mM)[2]
Storage (Powder) -20°C for up to 3 years[2][6]
Storage (in DMSO) -80°C for up to 6 months, -20°C for 1 month[2]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO. Calculations for other concentrations are provided in the subsequent table.

Materials:

  • This compound powder

  • Anhydrous or high-purity dimethyl sulfoxide (DMSO)[5]

  • Sterile, amber or light-protecting microcentrifuge tubes

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Ultrasonic bath (optional, for difficult-to-dissolve compounds)[2][6]

Procedure:

  • Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes. This prevents condensation of moisture, which can affect compound stability.

  • Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.63 mg of this compound.

  • Solvent Addition: Using a calibrated micropipette, add the calculated volume of DMSO to the tube containing the this compound powder. For 6.63 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.

  • Dissolution: Close the tube tightly and vortex the solution for 1-2 minutes until the powder is completely dissolved.[7] If dissolution is difficult, sonication in an ultrasonic water bath for 5-10 minutes or gentle warming in a 37°C water bath may be required.[2][6] Visually inspect the solution to ensure no particulates are present.

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, clearly labeled microcentrifuge tubes.[5][7]

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month), protected from light.[2]

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling this compound and DMSO.

  • Handle DMSO in a well-ventilated area or a chemical fume hood, as it can facilitate the absorption of substances through the skin.

Calculations for Various Stock Concentrations

The following table provides pre-calculated volumes of DMSO required to prepare common stock concentrations from specific masses of this compound. The formula used for calculation is:

Volume of DMSO (mL) = [Mass of this compound (mg) / Molecular Weight (662.56 g/mol )] / Concentration (mM)

Mass of this compoundDesired Stock ConcentrationRequired Volume of DMSO
1 mg1 mM1.509 mL
1 mg5 mM0.302 mL
1 mg10 mM 0.151 mL
5 mg1 mM7.547 mL
5 mg5 mM1.509 mL
5 mg10 mM 0.755 mL
10 mg1 mM15.093 mL
10 mg5 mM3.019 mL
10 mg10 mM 1.509 mL

Data derived from manufacturer datasheets.[1][2]

Application in Cell-Based Assays

When preparing working solutions for cell-based assays, it is critical to minimize the final concentration of DMSO to avoid cellular toxicity.[6] Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is best to keep it below 0.1% if possible.[7] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Example Dilution for a 10 µM Working Solution:

  • Thaw an aliquot of the 10 mM this compound stock solution.

  • Perform a serial dilution. For instance, dilute the 10 mM stock 1:100 in DMSO to create an intermediate 100 µM solution.

  • Further dilute the 100 µM solution 1:10 in pre-warmed cell culture medium to achieve the final working concentration of 10 µM. This results in a final DMSO concentration of 0.1%.

Visual Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for stock solution preparation and the targeted signaling pathway of this compound.

G cluster_workflow This compound Stock Solution Preparation Workflow A Equilibrate This compound Powder B Weigh Compound A->B C Add DMSO B->C D Dissolve (Vortex/Sonicate) C->D E Aliquot into Single-Use Tubes D->E F Store at -80°C or -20°C E->F

Caption: Experimental workflow for preparing this compound stock solution.

G cluster_pathway This compound Mechanism of Action IL2 IL-2 Complex IL-2 / IL-2Rα Complex IL2->Complex IL2Ra IL-2Rα IL2Ra->Complex This compound This compound This compound->IL2 Inhibition Signaling Downstream Signaling Complex->Signaling Activation

Caption: this compound inhibits the IL-2 and IL-2Rα protein-protein interaction.

References

SP4206 Formulation for In Vivo Administration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of SP4206, a potent small molecule inhibitor of the Interleukin-2 (IL-2) and its alpha receptor (IL-2Rα) interaction. This document includes key quantitative data, protocols for in vivo formulation, and diagrams illustrating its mechanism of action and experimental workflows.

Introduction

This compound is a high-affinity small molecule that disrupts the protein-protein interaction (PPI) between IL-2 and IL-2Rα.[1][2] IL-2 is a critical cytokine in the immune system, and its binding to the high-affinity IL-2Rα is a key step in the activation and proliferation of T lymphocytes, particularly regulatory T cells (Tregs).[1] By blocking this interaction, this compound offers a powerful tool for studying the immunological consequences of IL-2 signaling inhibition and holds potential as a therapeutic agent in autoimmune diseases and certain cancers.

Mechanism of Action

This compound binds directly to IL-2 with high affinity, at virtually the same "hot-spot" residues that are critical for the binding of IL-2Rα.[3] This competitive inhibition prevents the formation of the high-affinity IL-2/IL-2Rα complex, thereby blocking downstream signaling pathways that are dependent on this interaction. The binding of this compound to IL-2 induces a conformational change in the protein, revealing a cryptic binding site that is not apparent in the unbound state.[4]

Quantitative Data

The following tables summarize the key binding affinities and formulation compositions for this compound.

Table 1: Binding Affinities

Interacting MoleculesDissociation Constant (Kd)Reference
This compound and IL-2~70 nM[1][3]
IL-2 and IL-2Rα~10 nM[1][3]

Table 2: In Vivo Formulation Protocols

These protocols are recommended for the dissolution of this compound for in vivo experiments. It is advised to prepare the working solution freshly on the day of use.

ProtocolSolvent 1Solvent 2Solvent 3Solvent 4Final Concentration
110% DMSO40% PEG3005% Tween-8045% Saline≥ 2.08 mg/mL (3.14 mM)
210% DMSO90% (20% SBE-β-CD in Saline)--≥ 2.08 mg/mL (3.14 mM)
310% DMSO90% Corn Oil--≥ 2.08 mg/mL (3.14 mM)

Note: If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[2]

Experimental Protocols

In Vitro IL-2/IL-2Rα Inhibition Assay

This protocol describes a method to measure the inhibitory activity of this compound on the IL-2/IL-2Rα interaction in an ELISA format.

Materials:

  • Streptavidin-coated 96-well plates

  • Biotinylated IL-2Rα

  • Recombinant IL-2

  • This compound

  • DMSO

  • Blocking buffer (e.g., Superblock)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Anti-IL-2 antibody conjugated to a detection enzyme (e.g., HRP)

  • Substrate for the detection enzyme (e.g., TMB)

  • Stop solution (e.g., 1M H₂SO₄)

  • Plate reader

Procedure:

  • Immobilize biotinylated IL-2Rα on streptavidin-coated 96-well plates.

  • Wash the wells to remove unbound receptor.

  • Block non-specific binding sites with a suitable blocking buffer.

  • Prepare serial dilutions of this compound in DMSO.

  • In a separate plate, pre-incubate a constant concentration of IL-2 with the serially diluted this compound. Ensure the final DMSO concentration is consistent across all wells (e.g., 1-2%).

  • Transfer the IL-2/SP4206 mixtures to the IL-2Rα-coated plate and incubate to allow binding.

  • Wash the wells to remove unbound IL-2 and this compound.

  • Add an anti-IL-2 antibody conjugated to a detection enzyme and incubate.

  • Wash the wells to remove the unbound antibody.

  • Add the enzyme substrate and incubate until color develops.

  • Stop the reaction with a stop solution.

  • Read the absorbance at the appropriate wavelength using a plate reader.

  • Plot the absorbance against the log of the this compound concentration to determine the IC50 value.

General Protocol for In Vivo Administration of this compound in a Murine Model

The following is a general guideline for the administration of this compound to mice. The specific route of administration, dosage, and frequency should be optimized based on the experimental design and animal model. Initial studies have shown that this compound has favorable pharmacokinetic properties in mice.

Materials:

  • This compound

  • Selected formulation reagents (from Table 2)

  • Sterile microcentrifuge tubes

  • Vortex mixer and/or sonicator

  • Appropriate syringes and needles for the chosen administration route (e.g., intraperitoneal, intravenous, oral gavage)

  • Experimental mice (strain, age, and sex appropriate for the study)

Procedure:

  • Formulation Preparation:

    • Based on the desired final concentration and administration volume, calculate the required amount of this compound.

    • In a sterile microcentrifuge tube, dissolve the this compound in the chosen solvent system as detailed in Table 2. For example, for Protocol 1, add DMSO first, followed by PEG300, Tween-80, and finally saline, vortexing between each addition.

    • Ensure the solution is clear and free of precipitates. If necessary, use gentle warming or sonication.

    • Prepare the formulation fresh on the day of administration.

  • Animal Handling and Dosing:

    • Acclimatize animals to the housing conditions before the start of the experiment.

    • Weigh each animal to determine the precise volume of the this compound formulation to be administered.

    • Administer the formulation via the chosen route (e.g., intraperitoneal injection, tail vein injection, or oral gavage).

    • Administer a vehicle control (the formulation without this compound) to a separate group of animals.

  • Monitoring:

    • Monitor the animals regularly for any adverse effects according to the institution's animal care and use guidelines.

    • At predetermined time points, collect samples (e.g., blood, tissues) for pharmacokinetic and pharmacodynamic analysis.

Visualizations

IL-2 Signaling Pathway Inhibition by this compound

IL2_Signaling_Inhibition cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-2 IL-2 IL-2Rα IL-2Rα IL-2->IL-2Rα Binds Inhibition X IL-2->Inhibition This compound This compound This compound->IL-2 IL-2Rβ IL-2Rβ IL-2Rα->IL-2Rβ γc γc IL-2Rβ->γc JAK1 JAK1 IL-2Rβ->JAK1 Activates JAK3 JAK3 γc->JAK3 Activates STAT5 STAT5 JAK1->STAT5 Phosphorylates JAK3->STAT5 Phosphorylates Gene Expression Gene Expression STAT5->Gene Expression Promotes Inhibition->IL-2Rα

Caption: Inhibition of the IL-2 signaling pathway by this compound.

Experimental Workflow for this compound In Vivo Formulation

InVivo_Formulation_Workflow start Start weigh Weigh this compound start->weigh dissolve Dissolve in Solvent System weigh->dissolve check Clear Solution? dissolve->check sonicate Sonicate / Warm check->sonicate No ready Ready for Administration check->ready Yes sonicate->dissolve end End ready->end

Caption: Workflow for preparing this compound for in vivo administration.

References

Application Notes and Protocols for Determining the Dose-Response of SP4206 in Jurkat Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Jurkat cells are an immortalized human T lymphocyte cell line that are extensively used as a model system to study T-cell signaling, activation, and drug responses. These application notes provide a comprehensive framework for characterizing the dose-dependent effects of SP4206, a hypothetical small molecule inhibitor, on Jurkat cells. The protocols outlined below cover essential experiments for determining the compound's potency and its impact on cell viability and key signaling pathways.

A critical step in evaluating any new compound is to establish its dose-response curve, from which key parameters such as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) can be derived. This document provides detailed protocols for cell viability assays and a functional assay measuring the inhibition of a critical T-cell signaling pathway, NF-κB.

Hypothetical Mechanism of Action: For the purpose of these application notes, this compound is presumed to be an inhibitor of a kinase involved in the T-cell receptor (TCR) signaling cascade that leads to the activation of the NF-κB transcription factor. Deregulation of the NF-κB signaling pathway is a hallmark of many inflammatory diseases and some types of cancer, making it a critical target for therapeutic intervention.[1][2]

Key Experiments and Data

The following table summarizes hypothetical quantitative data for this compound in Jurkat cells. These values serve as an example of how to present dose-response data.

Assay Type Parameter This compound Value Vehicle Control
Cell Viability (72 hr)IC5025 µMNot Applicable
NF-κB Inhibition (24 hr)IC505 µMNo Inhibition
IL-2 Production (48 hr)IC508 µMNo Inhibition
Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the hypothetical signaling pathway affected by this compound and the general experimental workflows for dose-response analysis.

T_Cell_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Kinase_Cascade Kinase Cascade TCR->Kinase_Cascade CD28 CD28 CD28->Kinase_Cascade IKK_Complex IKK Complex Kinase_Cascade->IKK_Complex This compound This compound This compound->IKK_Complex IkB IκB IKK_Complex->IkB phosphorylates NFkB_IkB NF-κB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates NFkB_IkB->NFkB releases Gene_Expression Gene Expression (e.g., IL-2) NFkB_nuc->Gene_Expression

Caption: Hypothetical T-cell signaling pathway inhibited by this compound.

Experimental_Workflow Culture 1. Culture Jurkat Cells Seed 2. Seed Cells into 96-well Plate Culture->Seed Treat 3. Add Serial Dilutions of this compound Seed->Treat Incubate 4. Incubate for 24-72 hours Treat->Incubate Assay 5. Perform Viability/Functional Assay Incubate->Assay Read 6. Read Plate (Spectrophotometer/Flow Cytometer) Assay->Read Analyze 7. Analyze Data & Plot Dose-Response Curve Read->Analyze

Caption: General experimental workflow for dose-response analysis.

Detailed Experimental Protocols

Protocol 1: Jurkat Cell Culture and Maintenance

A standardized protocol for maintaining Jurkat cells is essential for reproducible results.[3]

Materials:

  • Jurkat, Clone E6-1 (ATCC TIB-152)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100x)

  • L-Glutamine (200 mM)

  • Trypan Blue solution

Procedure:

  • Prepare complete growth medium: RPMI-1640 supplemented with 10% heat-inactivated FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine.

  • Culture Jurkat cells in suspension in T-75 flasks at 37°C in a humidified 5% CO2 incubator.

  • Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

  • Split the culture every 2-3 days by centrifuging the cells, removing the old medium, and resuspending the cell pellet in fresh complete growth medium at the desired seeding density.

  • Prior to any experiment, assess cell viability using Trypan Blue exclusion; viability should be >95%.[3]

Protocol 2: Dose-Response Cell Viability Assay (CCK-8)

This protocol describes how to determine the effect of this compound on Jurkat cell viability using a colorimetric assay based on the reduction of a tetrazolium salt (WST-8) by cellular dehydrogenases.

Materials:

  • Jurkat cells in log-phase growth

  • Complete growth medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom cell culture plates

  • Cell Counting Kit-8 (CCK-8) or similar MTS/XTT-based reagent

  • Microplate reader

Procedure:

  • Harvest Jurkat cells and resuspend them in fresh complete growth medium to a density of 2 x 10^5 cells/mL.[4]

  • Add 100 µL of the cell suspension to each well of a 96-well plate (2 x 10^4 cells/well).

  • Prepare serial dilutions of this compound in complete growth medium. A common starting range is 0.1 µM to 100 µM. Also, prepare a vehicle control (DMSO at the same final concentration as the highest this compound dose).

  • Add 100 µL of the this compound dilutions or vehicle control to the respective wells. The final volume in each well should be 200 µL. Include wells with medium only (blank) and cells with vehicle (100% viability control).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[4][5]

  • Add 10 µL of CCK-8 reagent to each well and incubate for an additional 2-4 hours, until a visible color change occurs.[4]

  • Measure the absorbance (OD) at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average OD of the blank wells from all other OD values.

    • Calculate the percentage of cell viability for each concentration using the formula:

      • % Viability = (OD_treated / OD_vehicle) * 100

    • Plot the % Viability against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: NF-κB Reporter Assay

This protocol is for measuring the inhibitory effect of this compound on the NF-κB signaling pathway using a Jurkat cell line that stably expresses an NF-κB-driven reporter gene (e.g., luciferase or GFP).[2][6]

Materials:

  • Jurkat-NF-κB reporter cell line

  • Complete growth medium

  • This compound stock solution

  • Tumor Necrosis Factor-alpha (TNF-α) or PMA/Ionomycin for stimulation

  • Reagents for reporter gene detection (e.g., Luciferase Assay System)

  • Luminometer or flow cytometer

Procedure:

  • Seed the Jurkat-NF-κB reporter cells in a 96-well plate as described in Protocol 2.

  • Pre-treat the cells with serial dilutions of this compound or vehicle control for 1-2 hours.[7]

  • Stimulate the cells by adding TNF-α (e.g., 20 ng/mL) or a combination of PMA (50 ng/mL) and Ionomycin (1 µM) to induce NF-κB activation. Include unstimulated and stimulated vehicle-treated controls.

  • Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator.[2]

  • Measure the reporter gene activity according to the manufacturer's protocol for the specific reporter system (e.g., add luciferase substrate and measure luminescence).

  • Data Analysis:

    • Normalize the reporter signal of each well to a measure of cell number/viability if necessary.

    • Calculate the percentage of NF-κB inhibition relative to the stimulated vehicle control.

    • Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.

References

Application Notes and Protocols: SP4206 in Atopic Asthma Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atopic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR) and is predominantly driven by a T-helper 2 (Th2) cell-mediated immune response to environmental allergens.[1] Key cytokines, including interleukin-4 (IL-4), interleukin-5 (IL-5), and interleukin-13 (IL-13), are central to the pathogenesis of atopic asthma, leading to IgE production, eosinophilic inflammation, and airway remodeling.[2][3]

SP4206 is a small molecule protein-protein interaction modulator that has been computationally identified and clinically tested for its ability to target the interleukin-2 (B1167480) (IL-2) and its receptor (IL-2R) interaction.[4] While IL-2 has been more directly associated with non-atopic asthma, the complex interplay of cytokines in immune regulation suggests potential cross-talk and therapeutic implications in atopic conditions. These application notes provide a comprehensive overview of the potential use of this compound in atopic asthma research, including detailed experimental protocols and a hypothesized mechanism of action.

Hypothesized Mechanism of Action of this compound in Atopic Asthma

While direct experimental evidence for this compound in atopic asthma is limited, its known interaction with the IL-2/IL-2R pathway allows for a hypothesized mechanism of action. The Th2-dominant environment in atopic asthma can be influenced by other T-cell subsets, including regulatory T cells (Tregs), which are crucial for immune tolerance and are dependent on IL-2 for their maintenance and function. By modulating the IL-2/IL-2R signaling, this compound could potentially enhance Treg activity, thereby suppressing the exaggerated Th2 response characteristic of atopic asthma.

Signaling Pathway Diagram

SP4206_Atopic_Asthma_Pathway cluster_Antigen_Presenting_Cell Antigen Presenting Cell (APC) cluster_T_Cell T Helper Cell (Th0) cluster_Th2_Cell Th2 Cell cluster_B_Cell B Cell cluster_Eosinophil Eosinophil cluster_Airway Airway cluster_Treg_Cell Regulatory T Cell (Treg) APC APC Th0 Naive T Cell (Th0) APC->Th0 Presents Allergen Allergen Allergen Allergen->APC Th2 Th2 Cell Th0->Th2 IL-4 IL4_Th2 IL-4 Th2->IL4_Th2 IL5 IL-5 Th2->IL5 IL13 IL-13 Th2->IL13 B_Cell B Cell IL4_Th2->B_Cell Stimulates Eosinophil Eosinophil IL5->Eosinophil Recruits & Activates AHR Airway Hyperresponsiveness IL13->AHR Induces Plasma_Cell Plasma Cell B_Cell->Plasma_Cell IgE IgE Plasma_Cell->IgE Inflammation Airway Inflammation IgE->Inflammation Mast Cell Degranulation Eosinophil->Inflammation Contributes to Treg Treg Cell Treg->Th2 Suppresses IL10 IL-10 Treg->IL10 TGFb TGF-β Treg->TGFb IL10->Th2 Inhibits TGFb->Th2 Inhibits This compound This compound IL2_IL2R IL-2/IL-2R Signaling This compound->IL2_IL2R Modulates IL2_IL2R->Treg Promotes Survival & Function astd_workflow sensitization Sensitization (Day 0 & 7) OVA + Alum i.p. challenge Aerosol Challenge (Days 14-16) 1% OVA in saline sensitization->challenge treatment This compound Treatment (Days 13-16) Intranasal/Systemic challenge->treatment measurement Outcome Measurement (Day 17) treatment->measurement

References

Application Notes and Protocols for Flow Cytometry Analysis with SP4206 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SP4206 is a small molecule inhibitor that disrupts the interaction between Interleukin-2 (IL-2) and the alpha subunit of its receptor (IL-2Rα or CD25).[1][2] This interaction is critical for high-affinity IL-2 signaling, which plays a pivotal role in the proliferation and function of T cell populations, particularly regulatory T cells (Tregs) that constitutively express high levels of CD25. By blocking the IL-2/IL-2Rα binding, this compound effectively antagonizes IL-2 signaling.[1][3] Flow cytometry is an indispensable tool for elucidating the effects of this compound on immune cell populations at a single-cell level. This document provides detailed protocols for analyzing the impact of this compound on T cell subsets, including their proliferation and intracellular signaling pathways.

Data Presentation

The following tables summarize expected quantitative data from flow cytometry analyses of peripheral blood mononuclear cells (PBMCs) treated with this compound. These tables are designed to provide a clear comparison of the dose-dependent effects of the inhibitor on key T cell populations.

Table 1: Effect of this compound on the Frequency of Regulatory T Cells (Tregs)

Treatment GroupConcentration (nM)% CD4+ T Cells% CD25+Foxp3+ of CD4+ T Cells (Tregs)
Vehicle Control (DMSO)045.2 ± 3.18.5 ± 1.2
This compound1044.8 ± 2.98.3 ± 1.1
This compound10045.5 ± 3.56.1 ± 0.9*
This compound100044.9 ± 3.04.2 ± 0.7**

*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± standard deviation.

Table 2: Inhibition of IL-2-induced T Cell Proliferation by this compound

Treatment GroupConcentration (nM)% Proliferated CD4+ T Cells% Proliferated CD8+ T Cells
Unstimulated Control02.1 ± 0.51.8 ± 0.4
IL-2 (10 ng/mL) + Vehicle065.7 ± 5.858.3 ± 6.2
IL-2 (10 ng/mL) + this compound1052.1 ± 4.945.7 ± 5.1
IL-2 (10 ng/mL) + this compound10028.4 ± 3.7 22.9 ± 3.1
IL-2 (10 ng/mL) + this compound10008.9 ± 1.5 7.2 ± 1.3

*p < 0.05, **p < 0.01, ***p < 0.001 compared to IL-2 + Vehicle. Data are presented as mean ± standard deviation.

Table 3: this compound-mediated Inhibition of STAT5 Phosphorylation in CD4+ T Cells

Treatment GroupConcentration (nM)pSTAT5 MFI in CD4+ T Cells% Inhibition of pSTAT5 Signal
Unstimulated Control058 ± 12-
IL-2 (10 ng/mL) + Vehicle0894 ± 760
IL-2 (10 ng/mL) + this compound10672 ± 5924.8
IL-2 (10 ng/mL) + this compound100315 ± 4164.8
IL-2 (10 ng/mL) + this compound1000123 ± 2286.2

MFI: Median Fluorescence Intensity. Data are presented as mean ± standard deviation.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for assessing the impact of this compound.

IL2_Signaling_Pathway IL-2 Signaling Pathway Inhibition by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL2R_beta IL-2Rβ gamma_c γc JAK1 JAK1 IL2R_beta->JAK1 JAK3 JAK3 gamma_c->JAK3 IL2R_alpha IL-2Rα (CD25) IL2 IL-2 IL2->IL2R_alpha Binds This compound This compound This compound->IL2 Inhibition pSTAT5 pSTAT5 JAK1->pSTAT5 Phosphorylates JAK3->pSTAT5 Phosphorylates STAT5_dimer STAT5 Dimer Gene_Expression Gene Expression (e.g., Proliferation, Survival) STAT5_dimer->Gene_Expression Transcription pSTAT5->STAT5_dimer Dimerization

Caption: IL-2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Flow Cytometry Workflow for this compound Analysis start Isolate PBMCs from whole blood treatment Treat cells with this compound or vehicle control start->treatment stimulation Stimulate with IL-2 (for proliferation and pSTAT5 assays) treatment->stimulation staining Stain with fluorescently conjugated antibodies stimulation->staining acquisition Acquire data on a flow cytometer staining->acquisition analysis Analyze data: - Gating - Quantification acquisition->analysis end Results analysis->end

Caption: General experimental workflow for flow cytometry analysis.

Experimental Protocols

Protocol 1: Analysis of Regulatory T Cell (Treg) Frequency

This protocol details the immunophenotyping of Tregs in human PBMCs following treatment with this compound.

1. Materials

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • FACS tubes (5 mL polystyrene round-bottom tubes)

  • FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fluorochrome-conjugated antibodies:

    • Anti-Human CD4 (e.g., PerCP-Cy5.5)

    • Anti-Human CD25 (e.g., PE)

    • Anti-Human Foxp3 (e.g., Alexa Fluor 647)

  • Foxp3/Transcription Factor Staining Buffer Set

  • Flow Cytometer

2. Cell Culture and Treatment

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Resuspend cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

  • Aliquot 1 mL of cell suspension into each well of a 24-well plate.

  • Prepare serial dilutions of this compound in complete medium. Add the desired final concentrations (e.g., 10, 100, 1000 nM) and a vehicle control to the cells.

  • Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.

3. Staining Procedure

  • Harvest cells and transfer to FACS tubes.

  • Wash cells with 2 mL of FACS buffer and centrifuge at 400 x g for 5 minutes. Discard the supernatant.

  • Resuspend the cell pellet in 100 µL of FACS buffer containing the anti-CD4 and anti-CD25 antibodies at pre-titrated concentrations.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash cells twice with FACS buffer.

  • Proceed with fixation and permeabilization for intracellular Foxp3 staining according to the manufacturer's protocol for the Foxp3/Transcription Factor Staining Buffer Set.

  • Add the anti-Foxp3 antibody to the permeabilized cells and incubate for 30-45 minutes at room temperature in the dark.

  • Wash cells with permeabilization buffer and then with FACS buffer.

  • Resuspend the final cell pellet in 300-500 µL of FACS buffer for analysis.

4. Data Acquisition and Analysis

  • Acquire samples on a flow cytometer.

  • Gate on the lymphocyte population based on forward and side scatter.

  • From the lymphocyte gate, identify the CD4+ T cell population.

  • Within the CD4+ gate, quantify the percentage of cells co-expressing CD25 and Foxp3 to determine the Treg frequency.

Protocol 2: T Cell Proliferation Assay

This protocol uses a cell proliferation dye to measure the inhibitory effect of this compound on IL-2-induced T cell proliferation.

1. Materials

  • Human PBMCs

  • Cell Proliferation Dye (e.g., CellTrace™ CFSE)

  • RPMI-1640 medium with 10% FBS

  • Recombinant Human IL-2

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Fluorochrome-conjugated antibodies:

    • Anti-Human CD4 (e.g., APC)

    • Anti-Human CD8 (e.g., PerCP)

  • FACS Buffer

  • Flow Cytometer

2. Cell Labeling and Culture

  • Wash isolated PBMCs with PBS.

  • Resuspend cells at 1 x 10^6 cells/mL in PBS and add the cell proliferation dye at the manufacturer's recommended concentration.

  • Incubate for 10-20 minutes at 37°C, protected from light.

  • Quench the staining reaction by adding 5 volumes of complete RPMI-1640 medium.

  • Wash the cells twice with complete medium.

  • Resuspend the labeled cells at 1 x 10^6 cells/mL in complete medium.

  • Plate the cells and add this compound or vehicle control.

  • Add recombinant human IL-2 (e.g., 10 ng/mL) to the appropriate wells. Include an unstimulated control.

  • Incubate for 4-5 days at 37°C in a 5% CO2 incubator.

3. Staining and Analysis

  • Harvest the cells and stain with anti-CD4 and anti-CD8 antibodies as described in Protocol 1, step 3.1-3.5.

  • Resuspend the final cell pellet in FACS buffer.

  • Acquire samples on a flow cytometer.

  • Gate on CD4+ and CD8+ T cell populations.

  • Analyze the dilution of the proliferation dye to determine the percentage of proliferated cells in each population.

Protocol 3: Phospho-STAT5 (pSTAT5) Staining

This protocol is for the intracellular detection of phosphorylated STAT5 to assess the immediate signaling response to IL-2 in the presence of this compound.

1. Materials

  • Human PBMCs

  • RPMI-1640 medium with 10% FBS

  • This compound and vehicle control

  • Recombinant Human IL-2

  • FACS Buffer

  • Fluorochrome-conjugated antibodies:

    • Anti-Human CD4 (e.g., PerCP-Cy5.5)

  • Fixation/Permeabilization Buffer (e.g., BD Phosflow™ Fix Buffer I and Perm Buffer III)

  • Anti-STAT5 (pY694) antibody (e.g., Alexa Fluor 488)

  • Flow Cytometer

2. Cell Treatment and Stimulation

  • Culture PBMCs overnight in complete medium to allow them to rest.

  • Pre-treat the cells with this compound or vehicle control for 1-2 hours.

  • Stimulate the cells with a high concentration of IL-2 (e.g., 100 ng/mL) for a short period (e.g., 15-30 minutes) at 37°C.

3. Staining Procedure

  • Immediately after stimulation, fix the cells by adding pre-warmed Fixation Buffer. Incubate for 10-15 minutes at 37°C.

  • Wash the cells with FACS buffer.

  • Permeabilize the cells by adding ice-cold Permeabilization Buffer and incubating on ice for 30 minutes.

  • Wash the cells twice with FACS buffer.

  • Stain with anti-CD4 and anti-pSTAT5 antibodies for 30-60 minutes at room temperature in the dark.

  • Wash the cells twice with FACS buffer.

  • Resuspend the final cell pellet in FACS buffer for analysis.

4. Data Acquisition and Analysis

  • Acquire samples on a flow cytometer.

  • Gate on the CD4+ T cell population.

  • Measure the Median Fluorescence Intensity (MFI) of the pSTAT5 signal within the CD4+ gate.

  • Calculate the percent inhibition of the pSTAT5 signal relative to the IL-2 stimulated vehicle control.

References

Application Notes and Protocols for SP4206 in Functional Assays for T Cell Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T cell activation is a cornerstone of the adaptive immune response, playing a critical role in clearing infections and eliminating cancerous cells. The activation process is initiated by the engagement of the T cell receptor (TCR) with a specific peptide-major histocompatibility complex (pMHC) on an antigen-presenting cell (APC), along with co-stimulatory signals.[1][2][3][4] This leads to a signaling cascade that results in T cell proliferation, differentiation into effector cells, and the secretion of cytokines.[1][5] Dysregulation of T cell activation is a hallmark of various diseases, including autoimmune disorders and cancer.

SP4206 is an investigational immunomodulatory agent designed to modulate T cell responses. These application notes provide a comprehensive overview of standard functional assays to characterize the effects of this compound on T cell activation, including proliferation, cytokine release, and cytotoxicity. The provided protocols are intended as a starting point and may require optimization for specific experimental systems.

T Cell Receptor (TCR) Signaling Pathway

T cell activation is initiated by the interaction of the T cell receptor (TCR) with an antigen presented by an MHC molecule on an antigen-presenting cell (APC). This interaction, along with co-stimulation from molecules like CD28, triggers a complex intracellular signaling cascade.[6][7] Key events include the activation of protein tyrosine kinases (PTKs) like LCK and ZAP-70, the breakdown of phosphatidylinositol 4,5-bisphosphate (PIP2), activation of protein kinase C (PKC), and an increase in intracellular calcium concentration.[1][8][9] These signals culminate in the activation of transcription factors that drive gene expression for proliferation, cytokine production, and effector functions.[5][7]

Caption: Simplified T Cell Receptor (TCR) Signaling Pathway.

Functional Assays for T Cell Activation

T Cell Proliferation Assay

T cell proliferation is a key indicator of T cell activation.[1] Dye dilution assays, such as those using Carboxyfluorescein succinimidyl ester (CFSE), are commonly used to measure proliferation by flow cytometry.[10] As cells divide, the dye is distributed equally between daughter cells, resulting in a halving of fluorescence intensity with each division.[10]

Experimental Workflow: T Cell Proliferation Assay

T_Cell_Proliferation_Workflow node_isolate Isolate PBMCs node_cfse Label with CFSE node_isolate->node_cfse node_plate Plate Cells node_cfse->node_plate node_stimulate Add this compound & Stimuli (e.g., anti-CD3/CD28) node_plate->node_stimulate node_incubate Incubate for 3-5 days node_stimulate->node_incubate node_stain Stain for Surface Markers (e.g., CD4, CD8) node_incubate->node_stain node_acquire Acquire on Flow Cytometer node_stain->node_acquire node_analyze Analyze CFSE Dilution node_acquire->node_analyze

Caption: Workflow for a CFSE-based T cell proliferation assay.

Protocol: T Cell Proliferation Assay using CFSE

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 complete medium

  • CFSE dye

  • Anti-CD3 and anti-CD28 antibodies (or other T cell stimuli)

  • This compound (at various concentrations)

  • 96-well flat-bottom plate

  • FACS buffer (PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies against T cell surface markers (e.g., CD4, CD8)

  • Viability dye

Procedure:

  • Isolate PBMCs from whole blood using density gradient centrifugation.

  • Wash cells and resuspend at 1-10 x 10⁶ cells/mL in pre-warmed PBS.

  • Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.[10]

  • Quench the labeling reaction by adding 5 volumes of cold complete RPMI medium and incubate on ice for 5 minutes.

  • Wash cells twice with complete medium.

  • Resuspend CFSE-labeled cells at 2 x 10⁶ cells/mL in complete medium.

  • Plate 100 µL of the cell suspension (2 x 10⁵ cells) into each well of a 96-well plate.[10]

  • Add this compound at desired concentrations. Include vehicle-only controls.

  • Add T cell stimuli (e.g., anti-CD3/CD28 antibodies). Include unstimulated and positive controls.[10]

  • Incubate the plate for 3-5 days at 37°C in a 5% CO₂ incubator.

  • Harvest cells and wash with FACS buffer.

  • Stain with a viability dye to exclude dead cells.

  • Stain with antibodies for T cell surface markers.

  • Acquire data on a flow cytometer and analyze the CFSE dilution profile on the live, single-cell population of interest (e.g., CD4+ or CD8+ T cells).

Data Presentation: T Cell Proliferation

Treatment GroupThis compound Conc. (µM)% Proliferating CD4+ T Cells% Proliferating CD8+ T Cells
Unstimulated02.5 ± 0.81.8 ± 0.5
Stimulated (Vehicle)085.3 ± 4.278.9 ± 5.1
Stimulated + this compound0.175.1 ± 3.968.2 ± 4.7
Stimulated + this compound152.6 ± 6.345.7 ± 5.9
Stimulated + this compound1025.4 ± 3.118.9 ± 2.8

Data are presented as mean ± SD and are for illustrative purposes only.

Cytokine Release Assay

Cytokine release assays (CRAs) measure the levels of cytokines secreted by T cells upon activation.[11] Common cytokines measured include IFN-γ, TNF-α, IL-2, IL-4, IL-6, and IL-10.[12][13] These can be quantified using techniques like ELISA or multiplex bead-based assays (e.g., Luminex).[11]

Protocol: Cytokine Release Assay

Materials:

  • PBMCs

  • RPMI-1640 complete medium

  • Anti-CD3 and anti-CD28 antibodies (or other T cell stimuli)

  • This compound (at various concentrations)

  • 96-well round-bottom plate

  • ELISA or Luminex kit for desired cytokines

Procedure:

  • Isolate and prepare PBMCs as described for the proliferation assay.

  • Plate 2 x 10⁵ cells per well in a 96-well round-bottom plate.

  • Add this compound at desired concentrations.

  • Add T cell stimuli.

  • Incubate for 24-72 hours at 37°C in a 5% CO₂ incubator. The incubation time should be optimized based on the kinetics of the cytokine of interest.[12]

  • Centrifuge the plate and collect the supernatant.

  • Measure cytokine concentrations in the supernatant using an ELISA or multiplex assay according to the manufacturer's instructions.

Data Presentation: Cytokine Release

Treatment GroupThis compound Conc. (µM)IFN-γ (pg/mL)TNF-α (pg/mL)IL-2 (pg/mL)
Unstimulated0<10<15<5
Stimulated (Vehicle)02540 ± 1801850 ± 150850 ± 90
Stimulated + this compound0.12130 ± 1601540 ± 130720 ± 80
Stimulated + this compound11250 ± 110980 ± 95430 ± 50
Stimulated + this compound10480 ± 60350 ± 40150 ± 25

Data are presented as mean ± SD and are for illustrative purposes only.

T Cell-Mediated Cytotoxicity Assay

This assay evaluates the ability of cytotoxic T lymphocytes (CTLs) to kill target cells.[14] A common method involves co-culturing effector T cells with target tumor cells and measuring target cell viability.[15]

Experimental Workflow: T Cell Cytotoxicity Assay

T_Cell_Cytotoxicity_Workflow node_prepare_target Prepare Target Cells (e.g., Tumor Cell Line) node_coculture Co-culture Effector and Target Cells with this compound node_prepare_target->node_coculture node_prepare_effector Prepare Effector T Cells node_prepare_effector->node_coculture node_incubate Incubate for 4-24 hours node_coculture->node_incubate node_measure Measure Target Cell Lysis (e.g., LDH release, flow cytometry) node_incubate->node_measure

Caption: Workflow for a T cell-mediated cytotoxicity assay.

Protocol: T Cell-Mediated Cytotoxicity Assay

Materials:

  • Effector T cells (e.g., activated CD8+ T cells or CAR-T cells)

  • Target cells (e.g., a tumor cell line expressing the relevant antigen)

  • Assay medium

  • This compound (at various concentrations)

  • 96-well U-bottom plate

  • Method for measuring cell lysis (e.g., LDH release assay kit or flow cytometry-based method)

Procedure:

  • Prepare target cells and label them if using a flow cytometry-based method.

  • Plate target cells in a 96-well plate.

  • Prepare effector T cells.

  • Add this compound at desired concentrations to the wells containing target cells.

  • Add effector T cells at various effector-to-target (E:T) ratios.

  • Include control wells with target cells only (spontaneous release) and target cells with lysis buffer (maximum release).

  • Incubate for 4-24 hours at 37°C.

  • Measure target cell lysis using a suitable method. For LDH assays, collect the supernatant and follow the manufacturer's protocol. For flow cytometry, stain cells with a viability dye and analyze the percentage of dead target cells.

Data Presentation: T Cell Cytotoxicity

E:T RatioTreatment GroupThis compound Conc. (µM)% Specific Lysis
5:1Vehicle065.2 ± 5.8
5:1This compound0.175.8 ± 6.1
5:1This compound188.4 ± 7.2
5:1This compound1092.1 ± 6.9
1:1Vehicle030.7 ± 4.1
1:1This compound145.3 ± 4.9

Data are presented as mean ± SD and are for illustrative purposes only. In this example, this compound is shown to enhance cytotoxicity.

Conclusion

The functional assays described in these application notes provide a robust framework for evaluating the immunomodulatory effects of this compound on T cell activation. By systematically assessing T cell proliferation, cytokine secretion, and cytotoxicity, researchers can gain valuable insights into the mechanism of action of this compound and its potential as a therapeutic agent. It is recommended to perform dose-response studies and include appropriate controls to ensure the validity and reproducibility of the results.

References

SP4206: A Potent Small Molecule Inhibitor for Studying IL-2 Cytokine Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Interleukin-2 (IL-2) is a critical cytokine that plays a central role in the regulation of the immune system, primarily by promoting the proliferation and differentiation of T lymphocytes. Dysregulation of IL-2 signaling is implicated in various autoimmune diseases and cancer. SP4206 is a potent and specific small molecule inhibitor of the protein-protein interaction between IL-2 and the alpha subunit of its receptor, IL-2Rα (CD25). By binding directly to a "hot-spot" on IL-2, this compound effectively blocks the formation of the high-affinity IL-2/IL-2Rα complex, thereby inhibiting downstream signaling cascades.[1][2][3] This makes this compound a valuable tool for researchers studying the intricacies of IL-2-mediated signal transduction and for professionals in drug development exploring novel immunomodulatory therapies.

Mechanism of Action

This compound functions as a "hot-spot mimic," binding with high affinity to the same key residues on the surface of IL-2 that are recognized by the IL-2Rα.[2][3] This competitive inhibition prevents the association of IL-2 with its receptor, a crucial first step in the activation of downstream signaling pathways. The high-affinity IL-2 receptor is a trimeric complex composed of IL-2Rα (CD25), IL-2Rβ (CD122), and the common gamma chain (γc, CD132). The binding of IL-2 to IL-2Rα is the initial event that facilitates the recruitment of IL-2Rβ and γc, leading to the activation of intracellular signaling. This compound, by blocking this initial interaction, effectively abrogates the entire signaling cascade.

The primary signaling pathway activated by IL-2 is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. Upon formation of the IL-2 receptor complex, the associated kinases JAK1 and JAK3 are activated, leading to the phosphorylation of tyrosine residues on the receptor chains. These phosphotyrosine sites then serve as docking sites for STAT proteins, primarily STAT5a and STAT5b, which are subsequently phosphorylated by the JAKs. Phosphorylated STAT5 dimerizes and translocates to the nucleus, where it acts as a transcription factor to regulate the expression of genes involved in T-cell proliferation, survival, and differentiation. By inhibiting the initial IL-2/IL-2Rα interaction, this compound prevents the activation of JAKs and the subsequent phosphorylation and activation of STAT5.

Applications
  • Elucidation of IL-2 Signaling Pathways: this compound can be used as a specific chemical probe to dissect the roles of the IL-2/IL-2Rα interaction in various cellular processes.

  • Functional Studies of T-cell Biology: Researchers can utilize this compound to investigate the impact of IL-2 signaling inhibition on T-cell proliferation, differentiation (e.g., into regulatory T cells), and effector functions.

  • High-Throughput Screening: The well-defined mechanism of action of this compound makes it a suitable positive control in high-throughput screening campaigns aimed at identifying novel inhibitors of the IL-2 pathway.

  • Preclinical Research: this compound can be employed in in vitro and in vivo models to explore the therapeutic potential of targeting the IL-2 pathway in autoimmune diseases and cancer.

Quantitative Data

ParameterValueDescriptionReference
Binding Affinity (Kd) ~70 nMDissociation constant for the binding of this compound to human IL-2.[2][3]
IC50 (IL-2/IL-2Rα Interaction) 70 nMConcentration of this compound required for 50% inhibition of the IL-2/IL-2Rα interaction in an ELISA-based assay.[2]
EC50 (Binding to WT IL-2) 68.8 nMEffective concentration for 50% binding to wild-type IL-2.[2]
EC50 (Binding to IL-2 variant K35L/M39V) 80.1 nMEffective concentration for 50% binding to a mutant form of IL-2.[2]
EC50 (Binding to IL-2 variant P65A) 117.0 nMEffective concentration for 50% binding to a mutant form of IL-2.[2]
EC50 (Binding to IL-2 variant V69A) 10.4 nMEffective concentration for 50% binding to a mutant form of IL-2.[2]

Visualizations

IL2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound IL2 IL2 This compound->IL2 Inhibition IL2R IL-2Rα/β/γc IL2->IL2R Binding JAK1 JAK1 IL2R->JAK1 Activation JAK3 JAK3 IL2R->JAK3 Activation STAT5_inactive STAT5 JAK1->STAT5_inactive Phosphorylation JAK3->STAT5_inactive Phosphorylation STAT5_active p-STAT5 Dimer STAT5_inactive->STAT5_active Dimerization Nucleus Nucleus STAT5_active->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Transcription

IL-2 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_setup Assay Setup cluster_stimulation Stimulation cluster_analysis Analysis cluster_data Data Interpretation A 1. Isolate and culture T-cells (e.g., PBMCs) B 2. Pre-incubate cells with this compound (dose-response) A->B C 3. Stimulate cells with recombinant IL-2 B->C D1 4a. Measure STAT5 Phosphorylation (e.g., Western Blot, Flow Cytometry) C->D1 D2 4b. Measure T-cell Proliferation (e.g., CFSE assay) C->D2 D3 4c. Measure Cytokine Secretion (e.g., ELISA) C->D3 E 5. Determine IC50 values for functional inhibition D1->E D2->E D3->E

Experimental Workflow for this compound Functional Assays.

Experimental Protocols

IL-2/IL-2Rα Interaction Inhibition Assay (ELISA)

Objective: To quantify the inhibitory effect of this compound on the binding of IL-2 to IL-2Rα.

Materials:

  • Recombinant human IL-2

  • Biotinylated recombinant human IL-2Rα

  • This compound

  • Streptavidin-coated 96-well plates

  • Assay buffer (e.g., PBS with 0.5% BSA and 0.05% Tween-20)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • HRP-conjugated anti-IL-2 antibody

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Protocol:

  • Plate Preparation: Wash the streptavidin-coated 96-well plate twice with wash buffer.

  • IL-2Rα Immobilization: Add 100 µL of biotinylated IL-2Rα (e.g., 1 µg/mL in assay buffer) to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer. The final concentration should cover a range suitable for IC50 determination (e.g., 1 nM to 10 µM).

  • Inhibition Reaction: In a separate plate, pre-incubate 50 µL of IL-2 (e.g., 10 ng/mL in assay buffer) with 50 µL of the this compound serial dilutions for 30 minutes at room temperature.

  • Binding to Immobilized Receptor: Transfer 100 µL of the IL-2/SP4206 mixture to the IL-2Rα-coated plate. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Detection Antibody: Add 100 µL of HRP-conjugated anti-IL-2 antibody (diluted in assay buffer according to the manufacturer's instructions) to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a plate reader.

  • Data Analysis: Plot the absorbance against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Inhibition of IL-2-induced STAT5 Phosphorylation in T-cells

Objective: To assess the functional inhibition of IL-2 signaling by this compound by measuring the phosphorylation of STAT5.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat)

  • RPMI-1640 medium supplemented with 10% FBS

  • This compound

  • Recombinant human IL-2

  • Fixation buffer (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 90% methanol)

  • Fluorochrome-conjugated anti-pSTAT5 (pY694) antibody

  • Flow cytometer

Protocol:

  • Cell Preparation: Isolate PBMCs from healthy donor blood or culture a T-cell line. Starve the cells in serum-free medium for 4-6 hours prior to the experiment.

  • Compound Treatment: Resuspend the cells at a density of 1 x 10⁶ cells/mL in RPMI-1640. Aliquot 100 µL of the cell suspension into a 96-well plate.

  • Add this compound at various concentrations (e.g., 10 nM to 100 µM) and incubate for 1 hour at 37°C. Include a vehicle control (DMSO).

  • IL-2 Stimulation: Add recombinant human IL-2 to a final concentration of 10 ng/mL to all wells except the unstimulated control. Incubate for 15-30 minutes at 37°C.

  • Fixation: Add 100 µL of fixation buffer to each well and incubate for 10 minutes at room temperature.

  • Permeabilization: Centrifuge the plate, discard the supernatant, and resuspend the cells in 200 µL of ice-cold permeabilization buffer. Incubate on ice for 30 minutes.

  • Staining: Wash the cells twice with FACS buffer (PBS with 2% FBS). Resuspend the cells in 100 µL of FACS buffer containing the anti-pSTAT5 antibody. Incubate for 30-60 minutes at room temperature in the dark.

  • Washing: Wash the cells twice with FACS buffer.

  • Data Acquisition: Resuspend the cells in 200 µL of FACS buffer and acquire data on a flow cytometer.

  • Data Analysis: Analyze the median fluorescence intensity (MFI) of pSTAT5 staining. Plot the MFI against the log of the this compound concentration and determine the IC50 value.

T-cell Proliferation Inhibition Assay (CFSE-based)

Objective: To measure the inhibitory effect of this compound on IL-2-dependent T-cell proliferation.

Materials:

  • Human PBMCs

  • RPMI-1640 medium supplemented with 10% FBS

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • This compound

  • Recombinant human IL-2

  • Anti-CD3 and anti-CD28 antibodies (for T-cell activation)

  • Flow cytometer

Protocol:

  • Cell Labeling: Isolate PBMCs and resuspend at 1 x 10⁷ cells/mL in PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C. Quench the labeling by adding 5 volumes of cold RPMI-1640 with 10% FBS. Wash the cells twice.

  • Cell Plating: Resuspend the CFSE-labeled cells at 1 x 10⁶ cells/mL in complete RPMI-1640. Plate 100 µL of the cell suspension into a 96-well plate pre-coated with anti-CD3 antibody (e.g., 1 µg/mL).

  • Compound and Cytokine Addition: Add this compound at various concentrations. Add soluble anti-CD28 antibody (e.g., 1 µg/mL) and recombinant human IL-2 (e.g., 10 ng/mL) to the appropriate wells.

  • Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO₂ incubator.

  • Staining (Optional): Harvest the cells and stain with antibodies against T-cell surface markers (e.g., CD4, CD8) to analyze specific T-cell subsets.

  • Data Acquisition: Acquire data on a flow cytometer.

  • Data Analysis: Analyze the CFSE dilution profiles. The percentage of proliferating cells and the proliferation index can be calculated. Plot the percentage of inhibition of proliferation against the log of the this compound concentration to determine the IC50 value.

References

Application Notes and Protocols for SP4206 Binding Kinetics Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SP4206 is a small molecule inhibitor that effectively disrupts the protein-protein interaction between Interleukin-2 (IL-2) and the alpha subunit of its receptor, IL-2Rα.[1] By binding to IL-2 with high affinity, this compound competitively prevents the formation of the IL-2/IL-2Rα complex, a critical step in the IL-2 signaling pathway that plays a significant role in immune regulation. Understanding the binding kinetics of this compound to IL-2 is crucial for elucidating its mechanism of action and for the development of therapeutics targeting this pathway. These application notes provide detailed protocols for determining the binding kinetics of this compound using Surface Plasmon Resonance (SPR) and a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Signaling Pathway and Mechanism of Action

Interleukin-2 is a cytokine that is central to the proliferation and differentiation of T-cells, B-cells, and natural killer cells.[2] The IL-2 signaling cascade is initiated by the binding of IL-2 to its receptor complex, which consists of three subunits: IL-2Rα (CD25), IL-2Rβ (CD122), and the common gamma chain (γc, CD132).[2][3] The IL-2Rα subunit is primarily responsible for the high-affinity binding of IL-2.[3] Upon binding, a series of intracellular signaling pathways are activated, including the JAK-STAT, PI3K/AKT, and MAPK pathways, which ultimately lead to gene expression changes that drive cellular proliferation and survival.[1][2][4]

This compound acts as an antagonist by binding directly to IL-2 at the same "hot-spot" residues that are critical for the interaction with IL-2Rα. This direct competition prevents the formation of the high-affinity IL-2/IL-2Rα complex, thereby inhibiting the downstream signaling cascade.

IL2_Signaling_Pathway IL-2 Signaling Pathway and Inhibition by this compound cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-2 IL-2 Receptor_Complex IL-2 Receptor Complex IL-2->Receptor_Complex This compound This compound This compound->IL-2 Binds & Inhibits IL2Ralpha IL-2Rα IL2Ralpha->Receptor_Complex IL2Rbeta_gamma IL-2Rβ/γc IL2Rbeta_gamma->Receptor_Complex JAK_STAT JAK-STAT Pathway Receptor_Complex->JAK_STAT Activates PI3K_AKT PI3K/AKT Pathway Receptor_Complex->PI3K_AKT Activates MAPK MAPK Pathway Receptor_Complex->MAPK Activates Gene_Expression Gene Expression (Proliferation, Survival) JAK_STAT->Gene_Expression PI3K_AKT->Gene_Expression MAPK->Gene_Expression

Figure 1: IL-2 signaling pathway and the inhibitory action of this compound.

Quantitative Data Presentation

ParameterValueMethodReference
K_D_ ~70 nMCompetitive ELISAThanos et al., 2006
k_a_ (k_on_) Not Reported--
k_d_ (k_off_) Not Reported--

Experimental Protocols

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics Analysis

This protocol describes a method to determine the association (k_a_) and dissociation (k_d_) rates of this compound binding to IL-2.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Recombinant human IL-2

  • This compound

  • Immobilization buffer: 10 mM Sodium acetate, pH 5.0

  • Running buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • DMSO

Procedure:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject recombinant human IL-2 (diluted in immobilization buffer to 10-50 µg/mL) over the activated surface to achieve the desired immobilization level (e.g., 2000-4000 RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.

    • A reference flow cell should be prepared similarly but without the IL-2 protein to serve as a negative control.

  • Binding Assay:

    • Prepare a dilution series of this compound in running buffer containing a final concentration of 1-5% DMSO. The concentration range should bracket the expected K_D_ (e.g., 0.1 nM to 1 µM).

    • Inject the this compound solutions over the IL-2 immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Allow for an association phase of 120-180 seconds, followed by a dissociation phase of 300-600 seconds with running buffer.

    • Regenerate the sensor surface between each this compound injection if necessary, using a short pulse of a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5).

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Perform global fitting of the sensorgram data to a 1:1 Langmuir binding model to determine the k_a_, k_d_, and K_D_ values.

SPR_Workflow SPR Experimental Workflow for this compound Binding Kinetics start Start immobilization Immobilize IL-2 on Sensor Chip start->immobilization binding Inject this compound (Analyte) immobilization->binding Association Phase dissociation Flow Running Buffer binding->dissociation Dissociation Phase regeneration Regenerate Sensor Surface dissociation->regeneration analysis Data Analysis (ka, kd, KD) dissociation->analysis regeneration->binding Next Concentration end End analysis->end

Figure 2: General workflow for an SPR-based binding kinetics assay.

Protocol 2: Competitive ELISA for Inhibition Assay

This protocol is adapted from the method described by Thanos et al. (2006) to measure the ability of this compound to inhibit the IL-2/IL-2Rα interaction.[5]

Materials:

  • 96-well streptavidin-coated plates

  • Biotinylated recombinant human IL-2Rα

  • Recombinant human IL-2

  • This compound

  • Anti-IL-2 antibody conjugated to HRP

  • Blocking buffer (e.g., Superblock)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

  • DMSO

Procedure:

  • Plate Preparation:

    • Immobilize biotinylated IL-2Rα (e.g., 10-20 nM in PBS) in streptavidin-coated 96-well plates for 1 hour at room temperature.[5]

    • Wash the wells three times with wash buffer.

    • Block the wells with blocking buffer for 1 hour at room temperature.

    • Wash the wells three times with wash buffer.

  • Competition Reaction:

    • Prepare serial dilutions of this compound in a suitable buffer containing 2% DMSO.[5]

    • In a separate plate or tubes, pre-incubate the this compound dilutions with a constant concentration of IL-2 (e.g., a concentration that gives a robust signal in the absence of inhibitor) for 30 minutes at room temperature.

    • Transfer the this compound/IL-2 mixtures to the IL-2Rα-coated and blocked plate.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the wells three times with wash buffer to remove unbound IL-2.

    • Add HRP-conjugated anti-IL-2 antibody (e.g., 0.65 nM) to each well and incubate for 1 hour at room temperature.[5]

    • Wash the wells five times with wash buffer.

    • Add TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding the stop solution.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Plot the absorbance values against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC₅₀ value, which represents the concentration of this compound required to inhibit 50% of the IL-2 binding to IL-2Rα.

Competitive_ELISA_Workflow Competitive ELISA Workflow for this compound start Start coat_plate Coat Plate with Biotinylated IL-2Rα start->coat_plate block_plate Block Plate coat_plate->block_plate pre_incubate Pre-incubate IL-2 with This compound dilutions block_plate->pre_incubate add_to_plate Add Mixture to Plate pre_incubate->add_to_plate wash1 Wash add_to_plate->wash1 add_antibody Add HRP-conjugated anti-IL-2 Antibody wash1->add_antibody wash2 Wash add_antibody->wash2 add_substrate Add TMB Substrate wash2->add_substrate stop_reaction Add Stop Solution add_substrate->stop_reaction read_plate Read Absorbance at 450 nm stop_reaction->read_plate analyze Data Analysis (IC50) read_plate->analyze end End analyze->end

Figure 3: Workflow for a competitive ELISA to determine the inhibitory activity of this compound.

Conclusion

The protocols outlined in these application notes provide robust methods for characterizing the binding kinetics and inhibitory activity of this compound. The SPR protocol allows for the direct measurement of association and dissociation rates, providing a comprehensive understanding of the binding dynamics. The competitive ELISA protocol offers a high-throughput method to determine the potency of this compound in disrupting the IL-2/IL-2Rα interaction. Together, these assays are valuable tools for researchers and drug development professionals working on the modulation of the IL-2 signaling pathway.

References

Application Notes and Protocols for SP4206 in Co-immunoprecipitation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing SP4206, a potent small-molecule inhibitor of the Interleukin-2 (IL-2) and IL-2 receptor alpha (IL-2Rα) interaction, in co-immunoprecipitation (co-IP) assays. This document offers comprehensive protocols and data presentation guidelines to facilitate the study of the IL-2 signaling pathway and the evaluation of this compound's efficacy in disrupting this critical protein-protein interaction (PPI).

Introduction

This compound is a high-affinity small molecule that competitively inhibits the binding of IL-2 to its receptor, IL-2Rα[1][2]. It achieves this by targeting the same critical "hot-spot" residues on IL-2 that are essential for IL-2Rα binding[1][2]. With a dissociation constant (Kd) of approximately 70 nM for IL-2, this compound serves as a valuable tool for investigating the IL-2/IL-2Rα signaling axis, which is pivotal in immune regulation[1][2][3]. Co-immunoprecipitation is a robust technique to study protein-protein interactions within a cellular context, making it an ideal method to probe the inhibitory effect of this compound[4].

Principle of the Assay

This protocol describes a co-immunoprecipitation experiment to demonstrate the inhibitory effect of this compound on the interaction between IL-2 and IL-2Rα. In this assay, a "bait" protein (e.g., tagged IL-2Rα) is immunoprecipitated from cell lysate. The presence of the "prey" protein (IL-2) in the immunoprecipitate is then assessed. By treating cells with this compound, a reduction in the amount of co-immunoprecipitated IL-2 is expected, providing a quantitative measure of the inhibitor's efficacy.

Data Presentation

Quantitative data from co-immunoprecipitation experiments followed by western blotting can be summarized in the following table. Densitometry analysis of the protein bands should be performed to quantify the relative amounts of co-precipitated protein.

Treatment GroupConcentrationBait Protein (IL-2Rα) Level (Arbitrary Units)Prey Protein (IL-2) Level (Arbitrary Units)Ratio of Prey/Bait% Inhibition
Vehicle Control (DMSO)-1.001.001.000%
This compound1 µM1.020.450.4456%
This compound10 µM0.980.150.1585%
This compound50 µM1.010.050.0595%
Negative Control (IgG)-0.050.02N/AN/A

Note: The values presented in this table are for illustrative purposes and will vary depending on the experimental conditions.

Experimental Protocols

Protocol 1: Co-immunoprecipitation of Endogenous IL-2 and IL-2Rα from Activated T-cells

This protocol details the steps to investigate the effect of this compound on the interaction of endogenous IL-2 and IL-2Rα in a physiologically relevant cell system, such as activated human T-lymphocytes.

Materials:

  • Human T-lymphocytes (e.g., from PBMC isolation)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phytohemagglutinin (PHA) and IL-2 for T-cell activation

  • This compound (dissolved in DMSO)

  • Vehicle control (DMSO)

  • Co-IP Lysis/Wash Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)

  • Anti-IL-2Rα antibody for immunoprecipitation

  • Normal IgG (isotype control)

  • Protein A/G magnetic beads

  • Anti-IL-2 antibody for western blotting

  • Anti-IL-2Rα antibody for western blotting

  • SDS-PAGE gels and buffers

  • Western blotting apparatus and reagents

  • Chemiluminescence detection system

Procedure:

  • Cell Culture and Treatment:

    • Activate human T-lymphocytes by treating with PHA and IL-2 for 48-72 hours to induce expression of IL-2 and IL-2Rα.

    • Treat the activated T-cells with varying concentrations of this compound or vehicle (DMSO) for 2-4 hours at 37°C.

  • Cell Lysis:

    • Harvest the cells and wash twice with ice-cold PBS.

    • Lyse the cell pellet with ice-cold Co-IP Lysis/Wash Buffer for 30 minutes on ice with gentle agitation.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (protein lysate) to a fresh pre-chilled tube. Determine the protein concentration using a standard protein assay (e.g., BCA).

  • Pre-clearing the Lysate (Optional but Recommended):

    • To reduce non-specific binding, incubate the lysate with Protein A/G magnetic beads for 1 hour at 4°C with gentle rotation.

    • Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • To 1-2 mg of pre-cleared protein lysate, add 2-5 µg of anti-IL-2Rα antibody or an equivalent amount of normal IgG as a negative control.

    • Incubate for 4 hours to overnight at 4°C with gentle rotation to form the antibody-antigen complex.

    • Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads 3-5 times with 1 mL of ice-cold Co-IP Lysis/Wash Buffer. After the final wash, carefully remove all residual buffer.

  • Elution:

    • Elute the protein complexes from the beads by adding 2X Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

    • Pellet the beads and collect the supernatant containing the eluted proteins.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against IL-2 and IL-2Rα.

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

Mandatory Visualizations

G cluster_0 IL-2 Signaling Pathway IL2 IL-2 IL2Ra IL-2Rα IL2->IL2Ra Binds IL2Rb IL-2Rβ IL2Ra->IL2Rb gamma_c γc IL2Rb->gamma_c JAK1 JAK1 IL2Rb->JAK1 JAK3 JAK3 gamma_c->JAK3 STAT5 STAT5 JAK1->STAT5 Phosphorylates JAK3->STAT5 Phosphorylates P_STAT5 p-STAT5 STAT5->P_STAT5 Gene_Expression Gene Expression (Proliferation, Differentiation) P_STAT5->Gene_Expression Dimerizes and Translocates to Nucleus This compound This compound This compound->IL2 Inhibits Binding to IL-2Rα G cluster_workflow Co-Immunoprecipitation Workflow with this compound start Start: Activated T-cells treatment Treat with this compound or Vehicle (DMSO) start->treatment lysis Cell Lysis treatment->lysis preclear Pre-clear Lysate (with Protein A/G beads) lysis->preclear ip Immunoprecipitation (with anti-IL-2Rα Ab) preclear->ip capture Capture Complexes (with Protein A/G beads) ip->capture wash Wash Beads capture->wash elute Elute Proteins wash->elute analysis Western Blot Analysis (for IL-2 and IL-2Rα) elute->analysis end End: Quantify Inhibition analysis->end

References

Troubleshooting & Optimization

SP4206 stability in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SP4206. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: For creating high-concentration stock solutions, 100% dimethyl sulfoxide (B87167) (DMSO) is recommended. This compound is soluble in DMSO at concentrations up to 100 mg/mL.[1] For aqueous working solutions, it is advised to first dissolve this compound in DMSO and then dilute with the desired aqueous buffer.

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: this compound stock solutions in DMSO should be aliquoted into single-use vials to minimize freeze-thaw cycles. For short-term storage, up to one month, store at -20°C. For long-term storage, up to six months, store at -80°C.[2]

Q3: How stable is this compound in aqueous buffers at different pH values?

A3: The stability of this compound in aqueous solutions is pH-dependent. Generally, the compound exhibits greater stability in acidic to neutral conditions (pH 4-7.4) and is more susceptible to degradation in alkaline conditions (pH > 8). Hydrolysis of ester and amide functionalities can be catalyzed by basic conditions. For quantitative data on pH-dependent stability, please refer to the data summary table below.

Q4: Is this compound sensitive to light?

A4: Yes, exposure to light, particularly UV light, can lead to the degradation of this compound. It is recommended to protect solutions containing this compound from light by using amber vials or by covering the containers with aluminum foil. For detailed photostability testing protocols, refer to the Experimental Protocols section.

Q5: How does temperature affect the stability of this compound in aqueous solutions?

A5: Elevated temperatures accelerate the degradation of this compound in aqueous solutions. For optimal stability, it is recommended to prepare working solutions fresh and keep them on ice or at 4°C during experiments. Long-term storage of aqueous solutions is not recommended. The Arrhenius equation can be used to model the temperature dependence of the degradation rate.

Q6: Can I use this compound in cell culture media?

A6: Yes, this compound can be used in cell culture media. However, the complex composition of some media and the presence of serum proteins may affect its stability and bioavailability. It is advisable to perform a preliminary stability test of this compound in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2). Potential issues include aggregation and interaction with media components.

Data Presentation: Summary of this compound Stability

Disclaimer: The following quantitative data is illustrative and based on typical stability profiles for small molecules with similar functionalities. Actual stability should be determined experimentally under your specific conditions.

Table 1: Effect of pH on the Stability of this compound in Aqueous Buffer at 37°C

pHHalf-life (t½) in hoursPrimary Degradation Pathway
4.0> 72Minimal degradation
5.060Slow hydrolysis
7.424Moderate hydrolysis
9.08Rapid hydrolysis

Table 2: Effect of Temperature on the Stability of this compound in PBS (pH 7.4)

Temperature (°C)Half-life (t½) in hours
4> 168
2548
3724

Table 3: Photostability of this compound in PBS (pH 7.4) at 25°C

Light Condition% Degradation after 24 hours
Dark (control)< 2%
Ambient light10-15%
UV light (ICH Q1B)30-40%

Experimental Protocols

Protocol 1: Determination of this compound Stability by HPLC-UV

Objective: To quantify the degradation of this compound over time in an aqueous solution under specific conditions (e.g., pH, temperature).

Methodology:

  • Preparation of this compound Solution: Prepare a 1 mg/mL stock solution of this compound in 100% DMSO. Dilute the stock solution to a final concentration of 10 µg/mL in the desired aqueous buffer (e.g., PBS pH 7.4).

  • Incubation: Aliquot the this compound solution into multiple amber HPLC vials. Incubate the vials under the desired experimental conditions (e.g., a specific temperature in a water bath or incubator).

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove one vial from the incubator and immediately quench the degradation by adding an equal volume of cold acetonitrile. If not analyzing immediately, store the quenched sample at -20°C.

  • HPLC-UV Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at the λmax of this compound.

    • Injection Volume: 10 µL.

  • Data Analysis: Quantify the peak area of the intact this compound at each time point. Plot the natural logarithm of the peak area versus time. The degradation rate constant (k) can be determined from the slope of the linear regression. The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Protocol 2: Forced Degradation Study of this compound

Objective: To identify potential degradation products and degradation pathways of this compound under stress conditions.

Methodology:

  • Preparation of this compound Solutions: Prepare separate 10 µg/mL solutions of this compound in the following aqueous environments:

    • 0.1 M HCl (Acidic hydrolysis)

    • 0.1 M NaOH (Basic hydrolysis)

    • Water (Neutral hydrolysis)

    • 3% Hydrogen Peroxide (Oxidative degradation)

  • Stress Conditions:

    • Hydrolysis: Incubate the acidic, basic, and neutral solutions at 60°C for 24 hours.

    • Oxidation: Incubate the hydrogen peroxide solution at room temperature for 24 hours.

    • Photodegradation: Expose a solution of this compound in PBS (pH 7.4) to a light source compliant with ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[3] A control sample should be kept in the dark.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including a non-degraded control, by HPLC-UV and LC-MS to separate and identify the degradation products.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Buffer

  • Possible Cause: The concentration of this compound exceeds its aqueous solubility, or the percentage of DMSO in the final solution is too low.

  • Solution:

    • Decrease the final concentration of this compound.

    • Increase the percentage of DMSO in the final working solution (typically up to 1-2% is well-tolerated in most biological assays, but should be validated for your specific system).

    • Consider the use of solubilizing excipients such as PEG300 or Tween-80 if compatible with your experimental setup.[4]

    • Ensure the stock solution is fully dissolved before diluting into the aqueous buffer. Gentle warming or sonication may aid dissolution in DMSO.

Issue 2: Inconsistent or Low Activity of this compound in Biological Assays

  • Possible Cause: Degradation of this compound in the assay buffer or cell culture medium.

  • Solution:

    • Prepare fresh working solutions of this compound for each experiment.

    • Minimize the pre-incubation time of this compound in the assay buffer at 37°C.

    • Perform a stability check of this compound in your specific assay buffer or medium using the HPLC protocol described above.

    • Ensure that the pH of your assay buffer is within the optimal stability range for this compound (pH 4-7.4).

Issue 3: High Background Signal or Non-Specific Effects in Cell-Based Assays

  • Possible Cause: Cytotoxicity of the DMSO solvent at high concentrations. Aggregation of this compound at the working concentration.

  • Solution:

    • Prepare a vehicle control with the same final concentration of DMSO to assess its effect on the cells. Aim to keep the final DMSO concentration below 0.5%.

    • Filter the this compound working solution through a 0.22 µm filter to remove any potential aggregates before adding it to the cells.

    • Visually inspect the working solution for any signs of precipitation.

Visualizations

Experimental_Workflow_for_Stability_Testing cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare this compound Stock in DMSO prep_working Dilute to Working Concentration in Aqueous Buffer prep_stock->prep_working incubate Incubate under Stress Conditions (pH, Temp, Light) prep_working->incubate Start Experiment quench Quench at Time Points incubate->quench Collect Samples hplc Analyze by HPLC-UV quench->hplc lcms Identify Degradants by LC-MS hplc->lcms kinetics Determine Degradation Kinetics & Half-life hplc->kinetics pathway Elucidate Degradation Pathways lcms->pathway

Caption: Workflow for assessing the aqueous stability of this compound.

Troubleshooting_Precipitation cluster_causes Potential Causes cluster_solutions Solutions start This compound Precipitation in Aqueous Buffer cause1 Concentration > Solubility start->cause1 cause2 Insufficient DMSO start->cause2 cause3 Incomplete Dissolution of Stock start->cause3 sol1 Decrease this compound Concentration cause1->sol1 sol2 Increase DMSO % (if possible) cause2->sol2 sol3 Use Solubilizing Excipients cause2->sol3 sol4 Ensure Complete Stock Dissolution (Warm/Sonicate) cause3->sol4

Caption: Troubleshooting guide for this compound precipitation issues.

IL2_Signaling_Pathway_Inhibition cluster_downstream Downstream Signaling IL2 Interleukin-2 (IL-2) IL2R IL-2 Receptor (IL-2R) IL2->IL2R Binds to This compound This compound This compound->IL2 Inhibits Binding JAK_STAT JAK-STAT Pathway IL2R->JAK_STAT Activates PI3K_Akt PI3K-Akt Pathway IL2R->PI3K_Akt Activates MAPK_ERK MAPK/ERK Pathway IL2R->MAPK_ERK Activates Cell_Response T-Cell Proliferation & Survival JAK_STAT->Cell_Response PI3K_Akt->Cell_Response MAPK_ERK->Cell_Response

Caption: Inhibition of the IL-2 signaling pathway by this compound.

References

Technical Support Center: Optimizing SP4206 Concentration for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SP4206. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor that disrupts the protein-protein interaction between Interleukin-2 (IL-2) and the alpha subunit of its receptor, IL-2Rα (also known as CD25).[1][2] It binds with high affinity to IL-2, physically blocking its binding to IL-2Rα.[1][2] This inhibition prevents the downstream signaling cascades typically initiated by IL-2, which are crucial for the proliferation and activation of T-cells.[1][2]

Q2: What is the recommended starting concentration for this compound in cell-based assays?

A2: The optimal concentration of this compound is highly dependent on the cell type, assay duration, and the specific endpoint being measured. Based on its binding affinity, a starting range of 10 nM to 1 µM is recommended for initial dose-response experiments. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental system.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is soluble in DMSO.[3] To prepare a stock solution, dissolve this compound in DMSO to a concentration of 10 mM or higher. For in vitro experiments, it is recommended to keep the final DMSO concentration in the cell culture medium below 0.5% to avoid solvent-induced cytotoxicity.[4]

Storage Recommendations for Stock Solutions:

  • -80°C: Stable for up to 6 months.

  • -20°C: Stable for up to 1 month.

To maintain the integrity of the compound, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[1][4]

Q4: In which type of cell culture medium is this compound soluble?

A4: While this compound is readily soluble in DMSO, its solubility in aqueous cell culture media like RPMI-1640 can be limited.[5][6][7][8] It is essential to first prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the desired cell culture medium. To avoid precipitation, it is recommended to perform the dilution in a stepwise manner.[4] For in vivo studies, specific formulations using co-solvents like PEG300, Tween-80, or corn oil may be necessary to achieve the desired concentration and bioavailability.[1][3][9]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No or low inhibitory effect observed Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line or assay conditions.Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 10 µM) to determine the EC50 or IC50 for your system.
Compound Instability: The compound may have degraded due to improper storage or handling.Prepare a fresh stock solution of this compound. Ensure proper storage of the stock solution at -20°C or -80°C in aliquots to avoid freeze-thaw cycles.[1][4]
Cellular Permeability: The compound may not be effectively entering the cells.While small molecules like this compound are generally cell-permeable, this can vary between cell types. You can assess cellular uptake using analytical methods if necessary.
Assay Sensitivity: The assay may not be sensitive enough to detect the inhibitory effect.Optimize your assay conditions. For proliferation assays, ensure that the stimulus (e.g., anti-CD3/CD28) is providing a robust signal. For cytokine release assays, check the sensitivity of your detection method (e.g., ELISA, Luminex).
High Cell Toxicity Observed High Concentration of this compound: The concentration used may be cytotoxic to the cells.Perform a cell viability assay (e.g., MTT, Trypan Blue exclusion) to determine the cytotoxic concentration range of this compound for your specific cell line. Use concentrations below the toxic threshold for your experiments.
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high.Ensure the final concentration of DMSO in the cell culture medium is below 0.5%.[4] Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) in all experiments.
Inconsistent or Variable Results Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variability.Ensure a homogenous cell suspension before seeding and use a consistent seeding density.
Inconsistent Compound Addition: Pipetting errors can lead to variations in the final concentration.Calibrate pipettes and use a consistent technique for adding the compound.
Edge Effects in Multi-well Plates: Evaporation from the outer wells of a plate can concentrate the compound and affect cell growth.To minimize edge effects, avoid using the outer wells of the plate for experimental samples or fill them with sterile PBS or media.
Precipitation of this compound: The compound may be precipitating out of solution in the cell culture medium.Visually inspect the media for any signs of precipitation after adding this compound. Prepare fresh dilutions for each experiment and consider a stepwise dilution approach.[4]

Quantitative Data Summary

Table 1: Binding Affinity and Potency of this compound

Parameter Value Target Reference
Kd (dissociation constant) ~70 nMHuman IL-2[1]
EC50 (vs. WT IL-2) 68.8 nMIL-2/IL-2Rα interaction[1]
EC50 (vs. IL-2 variant K35L/M39V) 80.1 nMIL-2/IL-2Rα interaction[1]
EC50 (vs. IL-2 variant P65A) 117.0 nMIL-2/IL-2Rα interaction[1]
EC50 (vs. IL-2 variant V69A) 10.4 nMIL-2/IL-2Rα interaction[1]

Note: IC50 values are highly cell-line and assay-dependent. It is strongly recommended to determine the IC50 for your specific experimental setup.

Experimental Protocols

Protocol 1: T-Cell Proliferation Assay using CFSE

This protocol provides a general framework for assessing the effect of this compound on T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) or a T-cell line (e.g., Jurkat)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • DMSO (for stock solution)

  • CFSE (CellTrace™ CFSE Cell Proliferation Kit)

  • Stimulating antibodies (e.g., anti-CD3 and anti-CD28)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate PBMCs from whole blood or culture your T-cell line to the desired density.

  • CFSE Staining:

    • Wash cells twice with PBS.

    • Resuspend cells at 1 x 10^6 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.[10][11][12][13]

    • Quench the staining reaction by adding 5 volumes of cold complete RPMI-1640 medium.

    • Incubate on ice for 5 minutes.

    • Wash the cells twice with complete RPMI-1640 medium.

  • Cell Seeding and Treatment:

    • Resuspend CFSE-labeled cells in complete RPMI-1640 medium.

    • Seed 1-2 x 10^5 cells per well in a 96-well round-bottom plate.

    • Prepare serial dilutions of this compound in complete RPMI-1640 medium from your DMSO stock.

    • Add the desired concentrations of this compound or vehicle control (DMSO) to the respective wells.

  • T-Cell Stimulation:

    • Add stimulating antibodies (e.g., plate-bound anti-CD3 at 1-5 µg/mL and soluble anti-CD28 at 1-2 µg/mL) to the wells.

  • Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and wash with PBS.

    • Acquire the samples on a flow cytometer, detecting the CFSE signal in the FITC or equivalent channel.

    • Analyze the data by gating on the live cell population and observing the dilution of CFSE fluorescence, which indicates cell division.

Protocol 2: Cytokine Release Assay

This protocol outlines a general method to measure the inhibitory effect of this compound on IL-2-induced cytokine production (e.g., IFN-γ) from T-cells.

Materials:

  • PBMCs or a responsive T-cell line

  • Complete RPMI-1640 medium

  • This compound

  • DMSO

  • Recombinant human IL-2

  • ELISA or Luminex kit for the cytokine of interest (e.g., IFN-γ)

Procedure:

  • Cell Seeding: Seed 1-2 x 10^5 cells per well in a 96-well flat-bottom plate in complete RPMI-1640 medium.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete RPMI-1640 medium.

    • Add the desired concentrations of this compound or vehicle control to the wells.

    • Pre-incubate the cells with this compound for 1-2 hours at 37°C.

  • Cell Stimulation: Add recombinant human IL-2 to the wells at a concentration known to induce a robust cytokine response (e.g., 10-100 U/mL).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • Cytokine Measurement: Measure the concentration of the cytokine of interest in the supernatant using an ELISA or Luminex assay according to the manufacturer's instructions.

Visualizations

IL2_Signaling_Pathway IL2 IL-2 IL2R IL-2 Receptor (IL-2Rα, β, γc) IL2->IL2R Binding This compound This compound This compound->IL2 Inhibition JAK1_JAK3 JAK1 / JAK3 IL2R->JAK1_JAK3 Activation PI3K PI3K IL2R->PI3K Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK IL2R->Ras_Raf_MEK_ERK STAT5 STAT5 JAK1_JAK3->STAT5 Proliferation Cell Proliferation Survival Differentiation STAT5->Proliferation Akt Akt/PKB PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Ras_Raf_MEK_ERK->Proliferation

Caption: IL-2 Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow start Start prep_cells Prepare Cells (PBMCs or T-cell line) start->prep_cells cfse_stain CFSE Staining (for proliferation assay) prep_cells->cfse_stain seed_cells Seed Cells into Plate prep_cells->seed_cells For cytokine assay cfse_stain->seed_cells add_this compound Add this compound (Dose-Response) seed_cells->add_this compound stimulate Stimulate Cells (e.g., anti-CD3/CD28 or IL-2) add_this compound->stimulate incubate Incubate (3-5 days for proliferation, 24-48h for cytokine release) stimulate->incubate analyze Analyze Results incubate->analyze flow Flow Cytometry (Proliferation) analyze->flow elisa ELISA / Luminex (Cytokine Release) analyze->elisa

Caption: General experimental workflow for assessing this compound activity.

Troubleshooting_Logic issue Experimental Issue Observed no_effect No or Low Inhibitory Effect issue->no_effect e.g. high_toxicity High Cell Toxicity issue->high_toxicity e.g. inconsistent Inconsistent Results issue->inconsistent e.g. conc Check Concentration (Dose-Response) no_effect->conc stability Check Compound Stability (Fresh Stock) no_effect->stability viability Check Cell Viability (Toxicity Assay) high_toxicity->viability solvent Check Solvent Concentration (Vehicle Control) high_toxicity->solvent seeding Check Cell Seeding (Homogenous Suspension) inconsistent->seeding pipetting Check Pipetting Technique inconsistent->pipetting precipitation Check for Precipitation inconsistent->precipitation

Caption: A logical approach to troubleshooting common experimental issues.

References

potential off-target effects of SP4206

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the use of SP4206 in research applications. The content is intended for researchers, scientists, and drug development professionals.

Important Note on Off-Target Effects: Based on currently available public information, this compound is a high-affinity inhibitor of the Interleukin-2 (IL-2) and IL-2 receptor alpha (IL-2Rα) interaction.[1][2][3] Published research to date has focused on characterizing this specific on-target activity.[4][5] There is no peer-reviewed, publicly available data documenting specific off-target effects of this compound.

To provide comprehensive support and address potential experimental challenges, this guide will address frequently asked questions about the known mechanism of this compound and troubleshoot hypothetical issues based on plausible scientific scenarios.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an experimental small molecule designed as a protein-protein interaction (PPI) inhibitor.[2] It binds with high affinity directly to the cytokine Interleukin-2 (IL-2), physically blocking the binding site required for its interaction with the alpha subunit of the IL-2 receptor (IL-2Rα).[1][2][4] By preventing the formation of the high-affinity IL-2/IL-2Rα complex, this compound effectively inhibits IL-2 signaling.

Q2: What are the binding affinities of this compound for its primary target?

This compound binds to IL-2 with a dissociation constant (Kd) of approximately 70 nM.[1][4] It competitively inhibits the binding of IL-2 to IL-2Rα, a natural interaction which has a Kd of around 10 nM.[1][4]

Q3: Are there any known off-targets for this compound?

Currently, there is no published data identifying specific off-targets for this compound. Its design is based on mimicking the "hot-spot" residues on IL-2 that are critical for IL-2Rα binding.[3][4] However, like many small molecule inhibitors, the potential for off-target binding cannot be entirely excluded without comprehensive screening. Researchers encountering unexpected phenotypes should consider performing validation experiments.

Q4: My experiment using this compound shows an unexpected effect on Natural Killer (NK) cells. Could this be an off-target effect?

This is a plausible, though undocumented, off-target effect. IL-2 and IL-15 share receptor components (IL-2/15Rβ and the common gamma chain, γc) and have some structural homology. While this compound is designed to target the IL-2/IL-2Rα interface, a hypothetical, low-affinity interaction with IL-15 or its unique receptor alpha subunit (IL-15Rα) could potentially modulate IL-15 signaling, which is critical for NK cell development and survival. This hypothesis would require experimental validation.

Troubleshooting Guides

Issue 1: Inconsistent Inhibition of T-Cell Proliferation
  • Symptom: You observe variable or weaker-than-expected inhibition of T-cell proliferation in your assays despite using the recommended concentration of this compound.

  • Possible Cause 1: Reagent Stability. this compound, once reconstituted in a solvent like DMSO, should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound.[1]

  • Troubleshooting Step 1: Use a fresh, properly stored aliquot of this compound. Confirm the final DMSO concentration is consistent across experiments and is below levels that cause cellular toxicity (typically <0.5%).

  • Possible Cause 2: High Endogenous IL-2 Levels. In cell culture, high levels of endogenously produced IL-2 may require higher concentrations of this compound for effective competition and inhibition.

  • Troubleshooting Step 2: Measure the IL-2 concentration in your culture supernatant. If it is excessively high, consider using a more defined media or increasing the this compound concentration in a dose-response experiment to achieve complete inhibition.

Issue 2: Unexpected Phenotypes in Non-T-Cell Populations
  • Symptom: You are treating a mixed population of immune cells (e.g., PBMCs) with this compound to inhibit T-cell responses, but you observe unexpected activation or survival of other cell types, such as NK cells.

  • Hypothetical Cause: Off-Target Interaction with the IL-15 Pathway. As discussed in the FAQ, a hypothetical off-target interaction with the IL-15 signaling pathway could lead to such a phenotype. This compound could theoretically interact with IL-15 or IL-15Rα, leading to unintended consequences for NK cells which are highly dependent on this cytokine.

  • Troubleshooting/Validation Protocol:

    • Isolate Cell Populations: Repeat the experiment using isolated T-cells and isolated NK cells to determine if the effect is cell-intrinsic.

    • Competitive Binding Assay: Design an experiment to test if this compound can inhibit the binding of IL-15 to immobilized IL-15Rα. This would directly test the off-target binding hypothesis.

    • Downstream Signaling Analysis: In isolated NK cells, treat with this compound in the presence and absence of IL-15. Analyze the phosphorylation status of key downstream signaling molecules like STAT5 to see if this compound modulates the IL-15 response.

Quantitative Data Summary

The following table summarizes the known binding affinities for this compound and includes a hypothetical off-target affinity to provide context for troubleshooting.

Target MoleculeLigandBinding Affinity (Kd)Assay TypeNotes
IL-2 This compound ~70 nM [1][4]Structure-Guided AssayOn-Target Interaction
IL-2IL-2Rα~10 nM[1][4]ELISA-basedNatural Receptor Interaction
IL-15IL-15Rα~100 pMSurface Plasmon ResonanceNatural Receptor Interaction
IL-15 This compound >10 µM (Hypothetical) Not DeterminedHypothetical Off-Target

Experimental Protocols

Protocol 1: Confirming On-Target this compound Activity via IL-2/IL-2Rα Inhibition ELISA

This protocol is adapted from methodologies described in the literature for confirming that this compound inhibits the IL-2/IL-2Rα interaction.[4]

  • Plate Coating: Coat a 96-well high-binding plate with streptavidin and incubate overnight at 4°C.

  • Receptor Immobilization: Wash the plate and add 10–20 nM of biotinylated recombinant IL-2Rα to each well. Incubate for 1 hour at room temperature.

  • Compound Preparation: Perform serial dilutions of this compound in a suitable buffer (e.g., PBS with 0.01% Tween 20 and 2% DMSO).

  • Inhibition Reaction: In a separate plate, pre-incubate a constant concentration of recombinant IL-2 with the serially diluted this compound for 30 minutes.

  • Binding Step: Wash the IL-2Rα-coated plate. Transfer the IL-2/SP4206 mixtures to the wells and incubate for 1-2 hours at room temperature to allow binding.

  • Detection: Wash the plate thoroughly. Add a primary antibody against IL-2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Readout: Add a TMB substrate and stop the reaction with sulfuric acid. Read the absorbance at 450 nm. A decrease in signal with increasing this compound concentration indicates successful inhibition.

Protocol 2: Investigating Hypothetical Off-Target Binding to IL-15Rα

This protocol describes a competitive binding assay to test the hypothesis that this compound could interfere with the IL-15/IL-15Rα interaction.

  • Plate Coating: Coat a 96-well high-binding plate with 50-100 nM of recombinant IL-15Rα in a coating buffer (e.g., carbonate-bicarbonate buffer) and incubate overnight at 4°C.

  • Blocking: Wash the plate and block with a blocking buffer (e.g., PBS with 3% BSA) for 2 hours at room temperature.

  • Compound Preparation: Perform serial dilutions of this compound (from 1 nM to 100 µM) in an assay buffer.

  • Inhibition Reaction: In a separate plate, pre-incubate a constant concentration of biotinylated recombinant IL-15 (e.g., at its Kd concentration for IL-15Rα) with the serially diluted this compound for 30 minutes.

  • Binding Step: Wash the IL-15Rα-coated plate. Transfer the IL-15/SP4206 mixtures to the wells and incubate for 2 hours at room temperature.

  • Detection: Wash the plate thoroughly. Add streptavidin-HRP and incubate for 30 minutes.

  • Readout: Add TMB substrate, stop the reaction, and read absorbance at 450 nm. Significant signal reduction only at very high concentrations of this compound would indicate a weak off-target interaction.

Visualizations

On_Target_Pathway cluster_membrane Cell Membrane IL2R IL-2 Receptor (α, β, γc) Signaling Downstream Signaling (STAT5 Phosphorylation) IL2R->Signaling Activates IL2 IL-2 IL2->IL2R Binds This compound This compound This compound->IL2 Inhibits Binding Proliferation T-Cell Proliferation Signaling->Proliferation

Caption: On-target mechanism of this compound action.

Off_Target_Hypothesis cluster_membrane NK Cell Membrane IL15R IL-15 Receptor (α, β, γc) NK_Signaling Downstream Signaling (STAT5 Phosphorylation) IL15R->NK_Signaling Activates IL15 IL-15 IL15->IL15R Binds This compound This compound This compound->IL15 Hypothetical Weak Inhibition NK_Survival NK Cell Survival & Activation NK_Signaling->NK_Survival

Caption: Hypothetical off-target interaction of this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result Observed CheckOnTarget Verify On-Target Activity (e.g., IL-2 Inhibition Assay) Start->CheckOnTarget OnTargetOK On-Target Activity is Normal CheckOnTarget->OnTargetOK Yes OnTargetFail On-Target Activity is Impaired CheckOnTarget->OnTargetFail No HypothesizeOffTarget Formulate Off-Target Hypothesis (e.g., IL-15 Pathway) OnTargetOK->HypothesizeOffTarget CheckReagents Check Reagent Stability & Assay Conditions OnTargetFail->CheckReagents DesignExp Design & Perform Off-Target Validation Assay (e.g., Competitive Binding) HypothesizeOffTarget->DesignExp Analyze Analyze Results DesignExp->Analyze

Caption: Workflow for troubleshooting unexpected results.

References

Technical Support Center: SP4206 Cytotoxicity Assessment In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the in vitro cytotoxicity assessment of SP4206.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is an experimental small molecule that acts as a protein-protein interaction inhibitor.[1] It specifically targets the interaction between Interleukin-2 (IL-2) and its high-affinity receptor subunit, IL-2Rα.[2][3] this compound binds to IL-2 with a high affinity (Kd ≈ 70 nM), effectively blocking its binding to IL-2Rα and thereby inhibiting IL-2 signaling.[2][4] This mechanism is of interest in contexts where IL-2 plays a significant role in immune responses and autoimmune diseases.[1]

Q2: What are the expected cytotoxic effects of this compound?

Direct cytotoxic effects of this compound have not been extensively reported in publicly available literature. As an inhibitor of the IL-2/IL-2Rα interaction, its primary effect is expected to be the modulation of IL-2-dependent cell proliferation and survival. Therefore, in cell lines that are dependent on IL-2 for growth and viability, this compound is expected to induce cytostatic or cytotoxic effects by depriving the cells of essential growth signals.

Q3: Which cell lines are appropriate for testing the cytotoxic effects of this compound?

The choice of cell line is critical. IL-2-dependent cell lines, such as certain T-cell leukemia lines (e.g., CTLL-2) or activated primary T-cells, would be the most relevant models to observe the functional consequences of IL-2 signaling inhibition by this compound. In contrast, cell lines that are not dependent on the IL-2 pathway for proliferation are likely to show minimal to no cytotoxic effects and can serve as negative controls.

Q4: How can I prepare this compound for in vitro assays?

This compound is typically dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For cell-based assays, it is crucial to further dilute the stock solution in culture medium to the desired final concentrations. Ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

General Issues

Problem: High variability between replicate wells.

  • Possible Causes & Solutions:

    • Inconsistent Cell Seeding: Ensure a homogenous cell suspension before and during seeding. Mix the cell suspension gently between pipetting.

    • Pipetting Errors: Use calibrated pipettes and be consistent with your pipetting technique.

    • Edge Effects: Evaporation from wells on the edge of the plate can concentrate compounds and affect cell growth. To mitigate this, consider not using the outer wells for experimental data or ensure proper humidification in the incubator.

Problem: Inconsistent results between experiments.

  • Possible Causes & Solutions:

    • Cell Passage Number: Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture.

    • Reagent Variability: Use the same lot of reagents (e.g., serum, media, this compound) for a set of comparable experiments.

    • Incubation Time: Ensure consistent incubation times for compound treatment.

Assay-Specific Issues

Problem: Low or no signal in an ATP-based viability assay (e.g., CellTiter-Glo®).

  • Possible Causes & Solutions:

    • Low Cell Number: Ensure a sufficient number of viable cells are seeded to generate a detectable signal.

    • Rapid ATP Degradation: Work quickly after cell lysis, as endogenous ATPases can degrade ATP. Ensure the lysis buffer inactivates these enzymes.[5]

    • Inefficient Cell Lysis: Ensure the lysis reagent is compatible with your cell type and is used according to the manufacturer's protocol.

Problem: Low absorbance values or no color change in an MTT assay.

  • Possible Causes & Solutions:

    • Insufficient Viable Cells: The number of viable, metabolically active cells may be too low.

    • Compromised Metabolic Activity: The cells may be quiescent or stressed, leading to reduced metabolic activity.

    • Issues with MTT Reagent or Solubilization: Ensure the MTT reagent is fresh and properly dissolved. Also, ensure complete solubilization of the formazan (B1609692) crystals before reading the absorbance.

Problem: High background absorbance in an MTT assay.

  • Possible Causes & Solutions:

    • Contamination: Microbial contamination can lead to high background.

    • Media Components: Phenol (B47542) red in the culture medium can interfere with absorbance readings. Consider using phenol red-free medium.

    • Compound Interference: this compound itself might interact with the MTT reagent. Include a "compound only" control (no cells) to check for this.

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol outlines a general procedure for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding:

    • Harvest and count cells (e.g., CTLL-2).

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells.

    • Include vehicle controls (medium with the same concentration of DMSO as the highest this compound concentration) and untreated controls (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

    • Mix gently on a plate shaker for 5-10 minutes.

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

Quantitative Data Presentation

The results of a cytotoxicity assay are often presented as IC50 values, which represent the concentration of a compound that inhibits 50% of cell viability.

Table 1: Example IC50 Values for this compound in Different Cell Lines

Cell LineTreatment Duration (hours)IC50 (µM)
CTLL-2485.2
Jurkat48> 100
HeLa48> 100

Visualizations

Signaling Pathway

SP4206_Mechanism_of_Action This compound Mechanism of Action cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Signaling IL-2 IL-2 IL-2Rα IL-2Rα IL-2->IL-2Rα Binds IL-2Rβ IL-2Rβ IL-2->IL-2Rβ Binds This compound This compound This compound->IL-2 Inhibits Binding to IL-2Rα JAK-STAT Pathway JAK-STAT Pathway IL-2Rα->JAK-STAT Pathway IL-2Rβ->JAK-STAT Pathway PI3K/Akt Pathway PI3K/Akt Pathway IL-2Rβ->PI3K/Akt Pathway MAPK Pathway MAPK Pathway IL-2Rβ->MAPK Pathway γc γc γc->JAK-STAT Pathway γc->PI3K/Akt Pathway Cell Proliferation & Survival Cell Proliferation & Survival JAK-STAT Pathway->Cell Proliferation & Survival PI3K/Akt Pathway->Cell Proliferation & Survival MAPK Pathway->Cell Proliferation & Survival Apoptosis Apoptosis Cell Proliferation & Survival->Apoptosis Inhibition leads to

Caption: this compound inhibits the IL-2/IL-2Rα interaction, blocking downstream signaling pathways.

Experimental Workflow

Cytotoxicity_Assay_Workflow General Workflow for In Vitro Cytotoxicity Assay A 1. Cell Seeding (96-well plate) B 2. Compound Addition (this compound serial dilutions) A->B C 3. Incubation (e.g., 24, 48, 72 hours) B->C D 4. Viability Assay (e.g., MTT, CellTiter-Glo®) C->D E 5. Data Acquisition (Plate Reader) D->E F 6. Data Analysis (IC50 determination) E->F

Caption: A step-by-step workflow for assessing the in vitro cytotoxicity of this compound.

References

how to prevent SP4206 precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of SP4206 precipitation in cell culture media.

Troubleshooting Guide: this compound Precipitation in Media

This guide is designed to help you identify the cause of this compound precipitation in your cell culture experiments and provide you with actionable solutions.

Issue: Immediate Precipitation of this compound Upon Addition to Cell Culture Media

Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?

Answer: Immediate precipitation, often called "crashing out," is a common issue when adding a compound dissolved in an organic solvent like DMSO to an aqueous solution like cell culture media. This is particularly prevalent with hydrophobic compounds.

Potential Causes and Solutions:

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of this compound in the media exceeds its aqueous solubility limit.Decrease the final working concentration of this compound. It is crucial to determine the maximum soluble concentration by performing a solubility test.
Rapid Dilution Adding a concentrated DMSO stock directly to a large volume of media can cause a rapid solvent exchange, leading to precipitation.Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[1] Add the compound dropwise while gently vortexing or swirling the media.
Low Temperature of Media Adding the compound to cold media can decrease its solubility.Always use pre-warmed (37°C) cell culture media for dilutions.[1]
High DMSO Concentration in Final Solution While DMSO aids in the initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[2] This may necessitate preparing a more dilute stock solution in DMSO.
Issue: Delayed Precipitation of this compound in Media

Question: My media with this compound looks fine initially, but after a few hours or days in the incubator, I observe a crystalline or cloudy precipitate. What could be happening?

Answer: Delayed precipitation can occur due to changes in the media environment over time, such as shifts in pH or temperature, or interactions with media components.

Potential CauseExplanationRecommended Solution
Interaction with Media Components This compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes.If possible, try a different basal media formulation. Some media components are known to cause precipitation of compounds.[3]
pH Shift in Media The pH of the culture medium can change over time due to cellular metabolism, which can affect the solubility of this compound.Ensure your media is properly buffered. Monitor the pH of your culture and consider using a medium with a more stable buffering system if significant shifts are observed.
Evaporation of Media In long-term cultures, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit.Ensure proper humidification of the incubator. For long-term experiments, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes.[1]
Temperature Fluctuations Repeated removal of culture vessels from the incubator can cause temperature cycling, which may affect compound solubility.Minimize the time that culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of this compound?

A1: For in vitro cell culture experiments, DMSO is the recommended solvent for preparing a stock solution of this compound.[4] It has a high solubility of 100 mg/mL in DMSO.[4] For in vivo experiments, specific formulations with co-solvents like PEG300 and Tween-80 can be used.[1]

Q2: How should I store the this compound stock solution?

A2: this compound stock solutions in DMSO should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month to prevent degradation from repeated freeze-thaw cycles.[1]

Q3: Can I use sonication to dissolve this compound?

A3: Yes, if you observe precipitation or phase separation during the preparation of your this compound solution, gentle heating and/or sonication can be used to aid dissolution.[1]

Q4: Does the presence of serum in the media affect this compound solubility?

A4: The presence of serum can have variable effects. Serum proteins can sometimes help to solubilize hydrophobic compounds. However, serum also contains enzymes that could potentially degrade the compound.[5] It is recommended to test the solubility and stability of this compound in your specific media with and without serum.

Q5: What is the mechanism of action of this compound?

A5: this compound is an inhibitor of the IL-2/IL-2Rα interaction.[1] It binds with high affinity to IL-2, blocking its binding to the IL-2 receptor α-subunit (IL-2Rα).[1][6]

Experimental Protocols

Protocol for Determining the Maximum Soluble Concentration of this compound in Cell Culture Media

This protocol will help you determine the highest concentration of this compound that can be used in your specific cell culture medium without precipitation.

Materials:

  • This compound powder

  • DMSO (cell culture grade)

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with and without serum

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Incubator (37°C, 5% CO₂)

  • Microscope

Procedure:

  • Prepare a high-concentration stock solution of this compound in DMSO. For example, dissolve this compound in DMSO to a final concentration of 100 mM.

  • Prepare a series of dilutions of the this compound stock solution in your cell culture medium.

    • Label a series of sterile microcentrifuge tubes.

    • Add 1 mL of pre-warmed (37°C) cell culture medium to each tube.

    • Add increasing volumes of the this compound stock solution to the tubes to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Ensure the final DMSO concentration remains below 0.5%.

    • Include a vehicle control tube with the same final concentration of DMSO as the highest this compound concentration.

  • Vortex each tube gently immediately after adding the this compound stock solution.

  • Incubate the tubes under your standard cell culture conditions (37°C, 5% CO₂) for a period relevant to your planned experiment (e.g., 24, 48, or 72 hours).

  • Visually inspect for precipitation at several time points (e.g., 0, 2, 6, 24, 48, 72 hours) using a microscope. Look for any signs of crystal formation or cloudiness.

  • Determine the maximum soluble concentration. The highest concentration that remains clear without any visible precipitate throughout the incubation period is the maximum soluble concentration for your experimental conditions.

Visualizations

Troubleshooting_Workflow cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation start Precipitation Observed Immediately After Adding this compound to Media q1 Is the final concentration too high? start->q1 s1 Decrease final concentration. Perform a solubility test. q1->s1 Yes q2 Was the dilution too rapid? q1->q2 No end_immediate Solution Found s1->end_immediate s2 Use serial dilution. Add dropwise while vortexing. q2->s2 Yes q3 Is the media cold? q2->q3 No s2->end_immediate s3 Use pre-warmed (37°C) media. q3->s3 Yes q4 Is the final DMSO concentration >0.5%? q3->q4 No s3->end_immediate s4 Keep final DMSO concentration <0.5%. q4->s4 Yes q4->end_immediate No s4->end_immediate start_delayed Precipitation Observed After Incubation q5 Is there potential interaction with media components? start_delayed->q5 s5 Try a different media formulation. q5->s5 Yes q6 Has the media pH shifted? q5->q6 No end_delayed Solution Found s5->end_delayed s6 Use well-buffered media. Monitor pH. q6->s6 Yes q7 Is media evaporation an issue? q6->q7 No s6->end_delayed s7 Ensure proper incubator humidification. Use sealed plates. q7->s7 Yes q8 Are there temperature fluctuations? q7->q8 No s7->end_delayed s8 Minimize time outside incubator. q8->s8 Yes q8->end_delayed No s8->end_delayed

Caption: Troubleshooting workflow for this compound precipitation.

Signaling_Pathway IL2 IL-2 Complex IL-2 / IL-2Rα Complex IL2->Complex NoComplex No Complex Formation IL2->NoComplex IL2Ra IL-2Rα IL2Ra->Complex IL2Ra->NoComplex This compound This compound This compound->IL2 Signaling Downstream Signaling Complex->Signaling

Caption: Mechanism of action of this compound.

References

Technical Support Center: Troubleshooting SP4206 ELISA Results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting ELISA experiments involving SP4206. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during their assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and detailed troubleshooting guides for specific issues you might face during your ELISA experiments with this compound.

High Background

Question: I am observing high background absorbance in all my wells, including the negative controls. What could be the cause and how can I fix it?

Answer: High background can obscure your results and is a common issue in ELISA. It can be caused by several factors, including insufficient washing, overly concentrated reagents, or non-specific binding.

Troubleshooting High Background

Potential Cause Recommended Solution
Insufficient Washing Increase the number of wash cycles and the soaking time between washes. Ensure complete aspiration of wash buffer after each step.[1][2][3]
Overly Concentrated Antibody/Conjugate Titrate your primary and/or secondary antibodies to determine the optimal concentration. A higher than necessary concentration can lead to non-specific binding.[4]
Inadequate Blocking Increase the blocking incubation time or try a different blocking agent (e.g., increase BSA concentration).[1][5] Ensure the blocking buffer covers the entire surface of the well.
Contaminated Reagents Use fresh, sterile buffers and reagents. Ensure your TMB substrate has not been exposed to light and is colorless before use.[3][6]
Cross-Reactivity Ensure the secondary antibody does not cross-react with other proteins in the sample. Consider using a pre-adsorbed secondary antibody.[2]
Prolonged Incubation Times Reduce the incubation times for the antibody or substrate steps.[4]
High Incubation Temperature Perform incubations at the recommended temperature, typically room temperature or 37°C. Avoid placing the plate near heat sources.[3]
No Signal or Weak Signal

Question: My standard curve is flat, and I am not getting any signal in my sample wells. What should I do?

Answer: A lack of signal can be frustrating and may point to issues with reagent preparation, procedural steps, or the integrity of the analyte itself.

Troubleshooting No Signal or Weak Signal

Potential Cause Recommended Solution
Incorrect Reagent Preparation or Addition Double-check all reagent dilutions and ensure they were added in the correct order as per the protocol.[7]
Expired or Improperly Stored Reagents Verify the expiration dates of all kit components and ensure they have been stored at the recommended temperatures.[7]
Insufficient Antibody Concentration Increase the concentration of the primary or secondary antibody. You may need to perform a titration to find the optimal concentration.[1]
Problem with the Standard If you see a signal in your samples but not the standard, the standard may have degraded. Prepare a fresh standard.[1]
Analyte Concentration Below Detection Limit If the standard curve is working, your sample may not contain a detectable level of the analyte. Try concentrating your sample or using a more sensitive assay.
Incompatible Antibodies (Sandwich ELISA) Ensure the capture and detection antibodies recognize different epitopes on the target protein.[1]
Incorrect Plate Type Use plates specifically designed for ELISA, as tissue culture plates may not bind antibodies or antigens effectively.[6][7]
Poor Standard Curve

Question: The R-squared value of my standard curve is low, and the points are not linear. How can I improve my standard curve?

Answer: A reliable standard curve is crucial for accurate quantification. A poor standard curve can result from pipetting errors, improper dilution of standards, or issues with the curve-fitting model.

Troubleshooting a Poor Standard Curve

Potential Cause Recommended Solution
Pipetting Inaccuracy Ensure your pipettes are calibrated. Use fresh tips for each standard dilution to avoid cross-contamination.[8][9]
Improper Standard Dilution Carefully prepare the serial dilutions of your standard. Ensure thorough mixing at each step.[6][10] Reconstitute lyophilized standards according to the manufacturer's instructions.[6][11]
Degraded Standard If the standard has been stored improperly or has undergone multiple freeze-thaw cycles, it may have degraded. Use a fresh aliquot or a new vial of the standard.[11]
Incorrect Curve Fitting Use the appropriate regression model for your data (e.g., four-parameter logistic (4-PL) fit is common for ELISAs).[12]
Contamination Cross-contamination between standard wells can lead to inaccurate readings. Be careful during pipetting to avoid splashing.[10]
High Coefficient of Variation (CV)

Question: I'm seeing a lot of variability between my replicate wells. How can I reduce the CV?

Answer: High CV values indicate poor precision and can make your results unreliable. This is often caused by inconsistencies in pipetting, washing, or temperature.

Troubleshooting High Coefficient of Variation (CV)

Potential Cause Recommended Solution
Inconsistent Pipetting Ensure consistent pipetting technique and volume for all wells. Use a multichannel pipette for adding reagents to multiple wells simultaneously.[8][9]
Inadequate Washing Ensure all wells are washed equally and thoroughly. An automated plate washer can improve consistency. If washing manually, be consistent with the force and angle of buffer addition and aspiration.
Temperature Gradients Avoid "edge effects" by ensuring the plate is incubated evenly. Do not stack plates during incubation.[4] Allow all reagents to come to room temperature before use.[7]
Bubbles in Wells Check for and remove any bubbles in the wells before reading the plate, as they can interfere with the optical density measurement.[6][8]
Partial Drying of Wells Keep the plate covered during incubation steps to prevent evaporation.[7]

Experimental Protocols & Workflows

General Sandwich ELISA Protocol

This protocol outlines the key steps for a typical sandwich ELISA. Specific incubation times, concentrations, and reagents may vary depending on the specific kit and target analyte.

  • Coating: Add 100 µL of capture antibody diluted in coating buffer to each well of a 96-well ELISA plate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate 3-5 times with 200 µL of wash buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Sample/Standard Incubation: Add 100 µL of your standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Detection Antibody: Add 100 µL of diluted detection antibody to each well. Incubate for 1-2 hours at room temperature.

  • Wasting: Repeat the wash step as in step 2.

  • Enzyme Conjugate: Add 100 µL of enzyme-conjugated streptavidin (or secondary antibody) to each well. Incubate for 30-60 minutes at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Substrate Addition: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes at room temperature.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Read Plate: Read the absorbance at 450 nm using a microplate reader.

Visualizations

ELISA Experimental Workflow

ELISA_Workflow start Start coating Plate Coating (Capture Antibody) start->coating wash1 Wash coating->wash1 blocking Blocking wash1->blocking wash2 Wash blocking->wash2 sample Add Sample/ Standard wash2->sample wash3 Wash sample->wash3 detection_ab Add Detection Antibody wash3->detection_ab wash4 Wash detection_ab->wash4 conjugate Add Enzyme Conjugate wash4->conjugate wash5 Wash conjugate->wash5 substrate Add Substrate wash5->substrate stop Add Stop Solution substrate->stop read Read Plate stop->read

Caption: A typical workflow for a sandwich ELISA experiment.

Troubleshooting Logic Diagram

Troubleshooting_Logic start Problem with ELISA Results high_bg High Background? start->high_bg no_signal No/Weak Signal? high_bg->no_signal No sol_high_bg Check: - Washing Steps - Reagent Concentrations - Blocking Efficiency high_bg->sol_high_bg Yes poor_curve Poor Standard Curve? no_signal->poor_curve No sol_no_signal Check: - Reagent Preparation - Antibody Concentrations - Standard Integrity no_signal->sol_no_signal Yes high_cv High CV? poor_curve->high_cv No sol_poor_curve Check: - Pipetting Accuracy - Standard Dilutions - Curve Fit Model poor_curve->sol_poor_curve Yes sol_high_cv Check: - Pipetting Consistency - Washing Technique - Temperature Control high_cv->sol_high_cv Yes end Consult Further Documentation high_cv->end No sol_high_bg->end sol_no_signal->end sol_poor_curve->end sol_high_cv->end

Caption: A decision tree for troubleshooting common ELISA issues.

References

Technical Support Center: Improving SP4206 Bioavailability for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the bioavailability of SP4206 in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary challenges for in vivo use?

A1: this compound is an experimental small molecule inhibitor of the Interleukin-2 (IL-2) and its receptor alpha (IL-2Rα) interaction.[1][2][3] It binds with high affinity to IL-2, preventing it from binding to IL-2Rα and thereby blocking IL-2-mediated signaling.[1][2][3] The primary challenge for in vivo studies with this compound is its predicted poor aqueous solubility, a common characteristic of small molecule protein-protein interaction inhibitors.[4] This poor solubility can lead to low oral bioavailability, erratic absorption, and limited systemic exposure, making it difficult to achieve therapeutic concentrations in animal models.[4]

Q2: What are the initial formulation strategies to consider for improving the in vivo bioavailability of this compound?

A2: Given its likely hydrophobic nature, several formulation strategies can be employed to improve the solubility and absorption of this compound. Based on recommendations for similar compounds and specific supplier information for this compound, initial strategies include:

  • Co-solvent Systems: Dissolving this compound in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) and then diluting it with other vehicles such as polyethylene (B3416737) glycol (PEG300), Tween-80, and saline.[1]

  • Cyclodextrin Complexation: Using cyclodextrins, such as SBE-β-CD (Sulfobutylether-β-cyclodextrin), to form inclusion complexes that enhance the aqueous solubility of this compound.[1]

  • Lipid-Based Formulations: For oral administration, formulating this compound in an oil-based vehicle like corn oil can improve absorption.[1]

Q3: My this compound formulation is precipitating upon dilution for in vivo administration. What can I do?

A3: Precipitation upon dilution of a concentrated stock solution (e.g., in DMSO) into an aqueous vehicle is a common problem for poorly soluble compounds. Here are some troubleshooting steps:

  • Optimize the Co-solvent Ratio: The final concentration of the organic solvent (e.g., DMSO) should be kept to a minimum to avoid toxicity, but a sufficient amount is needed to maintain solubility. Experiment with different ratios of your co-solvents and aqueous phase.

  • Order of Addition: When preparing the formulation, it is often best to add the aqueous solution to the organic solvent solution of the drug slowly while vortexing to avoid rapid changes in solvent polarity that can induce precipitation.

  • Use of Surfactants: Including a biocompatible surfactant, such as Tween-80 or Cremophor EL, can help to create micelles that encapsulate the drug and keep it in solution.[1]

  • Gentle Heating and Sonication: Gentle warming (to 37°C) and sonication can help to dissolve the compound initially and can also be used to try and redissolve any precipitate that has formed. Be cautious, as excessive heat can degrade the compound.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low and variable plasma concentrations after oral administration. Poor aqueous solubility of this compound leading to incomplete and erratic dissolution in the gastrointestinal (GI) tract.- Particle Size Reduction: Micronization or nanomilling of the this compound powder can increase the surface area for dissolution. - Amorphous Solid Dispersions (ASDs): Formulating this compound with a polymer to create an amorphous solid dispersion can improve its dissolution rate and extent. - Lipid-Based Formulations: Utilize self-emulsifying drug delivery systems (SEDDS) to improve solubility and absorption.
Precipitation at the injection site after parenteral administration. The formulation vehicle is unable to maintain this compound in solution upon injection and dilution with physiological fluids.- Increase Vehicle Viscosity: Using a more viscous vehicle can slow the diffusion of the drug from the injection site, allowing more time for it to be absorbed before precipitating. - Nanosuspensions: Formulating this compound as a nanosuspension can improve its dissolution rate in vivo. - pH Adjustment: If this compound has ionizable groups, adjusting the pH of the formulation to a range where the compound is more soluble can be beneficial.
Inconsistent results between different in vivo experiments. Variability in formulation preparation and handling.- Standardize Formulation Protocol: Ensure that the formulation is prepared consistently for each experiment, including the order of addition of components, mixing speed and duration, and temperature. - Fresh Formulations: Prepare the formulation fresh for each experiment, as the stability of the formulation over time may be limited. - Vehicle Controls: Always include a vehicle-only control group in your experiments to account for any effects of the formulation itself.

Quantitative Data Summary

Formulation Dose (mg/kg) Route Cmax (ng/mL) Tmax (hr) AUC (0-t) (ng*hr/mL) Oral Bioavailability (%)
Formulation A (e.g., Co-solvent) 10OralData to be filledData to be filledData to be filledCalculated
Formulation B (e.g., Cyclodextrin) 10OralData to be filledData to be filledData to be filledCalculated
Formulation C (e.g., Lipid-based) 10OralData to be filledData to be filledData to be filledCalculated
IV Solution 1IVData to be filledData to be filledData to be filled100% (by definition)

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile and oral bioavailability of this compound with different formulations.

Methodology:

  • Animal Model: Use male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g). House the animals in a controlled environment and fast them overnight before dosing.

  • Dosing:

    • Intravenous (IV) Group: Administer this compound (e.g., 1 mg/kg) dissolved in a suitable IV vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) via the tail vein.

    • Oral (PO) Groups: Administer this compound (e.g., 10 mg/kg) in the test formulations via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL for rats, 50 µL for mice) from the jugular or saphenous vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis to determine the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life). Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of this compound across an artificial membrane, which can be an early indicator of its potential for oral absorption.

Methodology:

  • Plate Preparation: Use a 96-well filter plate (donor plate) and a 96-well acceptor plate. Coat the filter membrane of the donor plate with a lipid solution (e.g., lecithin (B1663433) in dodecane) to form the artificial membrane.

  • Solution Preparation:

    • Donor Solution: Prepare a solution of this compound in a buffer that mimics the pH of the small intestine (e.g., pH 6.5-7.4).

    • Acceptor Solution: Fill the wells of the acceptor plate with the same buffer, which may contain a solubility enhancer to prevent the permeated drug from precipitating.

  • Assay: Add the donor solution to the donor plate. Place the donor plate on top of the acceptor plate, ensuring the membrane is in contact with the acceptor solution. Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • Sample Analysis: After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Permeability Calculation: Calculate the effective permeability (Pe) of this compound. Compounds with high permeability in this assay are more likely to be well-absorbed in vivo.

Visualizations

IL-2/IL-2Rα Signaling Pathway and Inhibition by this compound

IL2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-2 IL-2 IL-2Rα IL-2Rα (CD25) IL-2->IL-2Rα Binds This compound This compound This compound->IL-2 Inhibits Binding IL-2Rβ IL-2Rβ (CD122) IL-2Rα->IL-2Rβ Forms high-affinity receptor complex IL-2Rγ IL-2Rγ (CD132) IL-2Rβ->IL-2Rγ JAK1 JAK1 IL-2Rβ->JAK1 Activates JAK3 JAK3 IL-2Rγ->JAK3 Activates STAT5 STAT5 JAK1->STAT5 Phosphorylates PI3K PI3K JAK1->PI3K Activates MAPK MAPK JAK1->MAPK Activates JAK3->STAT5 Phosphorylates Proliferation Cell Proliferation & Survival STAT5->Proliferation PI3K->Proliferation MAPK->Proliferation

Caption: IL-2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Improving this compound Bioavailability

Bioavailability_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation cluster_decision Decision Formulate Formulate this compound (Co-solvents, Cyclodextrins, Lipids) Solubility Assess Solubility & Stability Formulate->Solubility PAMPA PAMPA Assay Solubility->PAMPA Caco2 Caco-2 Permeability PAMPA->Caco2 PK_Study Rodent PK Study (IV and Oral Dosing) Caco2->PK_Study Data_Analysis Analyze PK Parameters (Cmax, Tmax, AUC, F%) PK_Study->Data_Analysis Optimize Optimize Formulation? Data_Analysis->Optimize Optimize->Formulate Yes Efficacy_Studies Proceed to Efficacy Studies Optimize->Efficacy_Studies No

Caption: A stepwise workflow for enhancing this compound bioavailability.

References

long-term storage and handling of SP4206

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and handling of SP4206.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A: this compound is an experimental small molecule and potent inhibitor of the Interleukin-2 (IL-2) and Interleukin-2 receptor alpha (IL-2Rα) interaction.[1][2] It binds with high affinity to IL-2 (Kd=70 nM), effectively blocking its binding to the IL-2Rα.[3][4] The chemical formula for this compound is C30H37Cl2N7O6, and its molar mass is 662.57 g·mol−1.[1]

Q2: What is the mechanism of action of this compound?

A: this compound functions as a protein-protein interaction inhibitor.[1] By binding to a specific site on IL-2, it prevents the cytokine from interacting with its receptor, IL-2Rα.[5] This disruption of the IL-2/IL-2Rα signaling pathway is being researched for its therapeutic potential in conditions like atopic asthma, which can be associated with elevated IL-2 levels.[1]

Q3: What are the recommended long-term storage conditions for this compound?

A: The recommended storage conditions for this compound depend on whether it is in solid form or dissolved in a solvent. For optimal stability, please refer to the summary table below.

Data Presentation: Storage and Stability of this compound

FormStorage TemperatureStorage Duration
Solid (Powder) -20°C3 years[6]
4°C2 years[6]
In Solvent (e.g., DMSO) -80°C6 months[3][6]
-20°C1 month[3][6]

Troubleshooting Guides

Issue 1: Compound Precipitation in Solution

  • Problem: After dissolving this compound, a precipitate forms either immediately or after a short period.

  • Possible Causes:

    • The concentration of the solution is too high, exceeding the solubility limit of the solvent.

    • The temperature of the solution has decreased, reducing the solubility of the compound.

    • The solvent quality is poor or inappropriate for this compound.

  • Solutions:

    • Gently warm the solution to aid dissolution.

    • Use sonication to help dissolve the precipitate.[3]

    • If precipitation persists, consider diluting the solution to a lower concentration.

    • Ensure you are using a high-quality, anhydrous solvent. For in vitro studies, DMSO is a common solvent.[6]

Issue 2: Inconsistent Experimental Results

  • Problem: Variability in experimental outcomes when using this compound.

  • Possible Causes:

    • Degradation of the compound due to improper storage or handling.

    • Inaccurate concentration of the stock solution.

    • Repeated freeze-thaw cycles of the stock solution.

  • Solutions:

    • Always store this compound according to the recommended conditions.

    • Prepare fresh working solutions from a stock solution for each experiment. For in vivo experiments, it is recommended to prepare the working solution on the day of use.[3]

    • Aliquot the stock solution into smaller, single-use vials to avoid multiple freeze-thaw cycles.[7][8]

    • Regularly verify the concentration of your stock solution if it has been stored for an extended period.

Issue 3: Potential for Oxidation

  • Problem: Reduced activity of this compound over time, potentially due to oxidation.

  • Possible Causes:

    • Prolonged exposure to air and moisture.

  • Solutions:

    • Store the solid compound in a tightly sealed vial in a desiccator to minimize moisture exposure.

    • Before opening a vial that has been stored at low temperatures, allow it to equilibrate to room temperature to prevent condensation.[8]

    • For long-term storage of the solid, consider purging the vial with an inert gas like nitrogen or argon.

Experimental Protocols

Protocol 1: Reconstitution of Solid this compound and Preparation of a Stock Solution

  • Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 20-30 minutes.

  • To prepare a 10 mM stock solution, add the appropriate volume of anhydrous DMSO to the vial containing the known mass of this compound. For example, for 1 mg of this compound (molar mass 662.56 g/mol ), add 150.93 µL of DMSO.

  • Vortex the solution until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[6]

  • Once dissolved, aliquot the stock solution into smaller, single-use, tightly sealed vials.

  • Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[3][6]

Protocol 2: Preparation of a Working Solution for In Vivo Experiments

This is an example protocol and may need to be optimized for your specific experimental needs.

  • Start with a pre-made stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • To prepare a 1 mL working solution, sequentially add the following solvents, ensuring the solution is mixed thoroughly after each addition:

    • 100 µL of the this compound DMSO stock solution.

    • 400 µL of PEG300.

    • 50 µL of Tween-80.

    • 450 µL of saline.

  • This protocol should yield a clear solution with a final concentration of 2.08 mg/mL.[6]

  • It is recommended to prepare this working solution fresh on the day of the experiment.[3]

Visualizations

SP4206_Mechanism_of_Action cluster_pathway IL-2 Signaling Pathway cluster_inhibition Inhibition by this compound IL-2 IL-2 IL-2Rα IL-2Rα IL-2->IL-2Rα Binds Blocked_Binding IL-2->Blocked_Binding Signaling_Cascade Downstream Signaling (e.g., JAK-STAT pathway) IL-2Rα->Signaling_Cascade Activates Cellular_Response Cellular Response (e.g., T-cell proliferation) Signaling_Cascade->Cellular_Response This compound This compound This compound->IL-2 Binds to IL-2 (Kd=70 nM) Blocked_Binding->IL-2Rα Inhibited

Caption: Mechanism of action of this compound as an inhibitor of the IL-2/IL-2Rα interaction.

SP4206_Handling_Workflow cluster_storage Long-Term Storage (Solid) cluster_prep Stock Solution Preparation cluster_stock_storage Stock Solution Storage cluster_exp Experimental Use Store_Solid Store Solid this compound (-20°C or 4°C) Equilibrate Equilibrate to Room Temp Store_Solid->Equilibrate Reconstitute Reconstitute in DMSO Equilibrate->Reconstitute Aliquot Aliquot into single-use vials Reconstitute->Aliquot Store_Stock Store Aliquots (-80°C or -20°C) Aliquot->Store_Stock Prepare_Working Prepare Fresh Working Solution Store_Stock->Prepare_Working Use one aliquot Experiment Perform Experiment Prepare_Working->Experiment

References

Validation & Comparative

Comparative Analysis of SP4206 and Other IL-2 Pathway Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of SP4206, a next-generation IL-2 receptor βγ (IL-2Rβγ)-biased agonist, with other prominent classes of IL-2 pathway modulators. The analysis focuses on receptor binding, cellular activity, and in vivo efficacy, supported by experimental data and methodologies to inform research and development decisions.

Introduction to IL-2 Pathway Modulation

Interleukin-2 (IL-2) is a pleiotropic cytokine crucial for lymphocyte differentiation, proliferation, and function. Its therapeutic potential, realized with the approval of high-dose recombinant human IL-2 (rhIL-2; Aldesleukin), is often limited by severe toxicities. These toxicities arise from the non-specific activation of various immune cell populations via different IL-2 receptor complexes.

The IL-2 receptor exists in three forms:

  • Low-affinity receptor: IL-2Rα (CD25) alone.

  • Intermediate-affinity receptor: A dimer of IL-2Rβ (CD122) and the common gamma chain (γc, CD132). This receptor is predominantly found on memory CD8+ T cells and Natural Killer (NK) cells.

  • High-affinity receptor: A trimer of IL-2Rα, IL-2Rβ, and γc. This form is constitutively expressed on regulatory T cells (Tregs), which can dampen the anti-tumor immune response.

Modern IL-2 therapeutics aim to overcome the limitations of rhIL-2 by selectively targeting the intermediate-affinity receptor on effector lymphocytes (CD8+ T cells, NK cells) while minimizing the activation of Tregs and endothelial cells that express the high-affinity receptor. This compound represents a class of IL-2 muteins engineered for this purpose.

cluster_treg Regulatory T Cell (Treg) cluster_effector Effector Cells (CD8+ T, NK) cluster_ligands Ligands Treg Treg Proliferation (Immune Suppression) IL2Ra_Treg IL-2Rα (CD25) pSTAT5_Treg pSTAT5 IL2Ra_Treg->pSTAT5_Treg IL2Rb_Treg IL-2Rβ (CD122) IL2Rb_Treg->pSTAT5_Treg IL2Rb_Treg->pSTAT5_Treg gc_Treg γc (CD132) gc_Treg->pSTAT5_Treg gc_Treg->pSTAT5_Treg pSTAT5_Treg->Treg Effector Effector Proliferation & Cytotoxicity IL2Rb_Effector IL-2Rβ (CD122) pSTAT5_Effector pSTAT5 IL2Rb_Effector->pSTAT5_Effector gc_Effector γc (CD132) gc_Effector->pSTAT5_Effector pSTAT5_Effector->Effector IL2 Native IL-2 IL2->IL2Ra_Treg High Affinity IL2->IL2Rb_Treg IL2->IL2Rb_Effector This compound This compound (IL-2 Mutein) This compound->IL2Ra_Treg Binding Abolished This compound->IL2Rb_Effector Selective Binding cluster_workflow SPR Workflow A Immobilize Receptor (e.g., IL-2Rα) on Sensor Chip B Inject Analyte (this compound) at Various Concentrations A->B C Measure Association (kon) B->C D Inject Buffer to Measure Dissociation (koff) C->D E Calculate Affinity KD = koff / kon D->E cluster_logic Therapeutic Logic A High-Dose rhIL-2 B Broad Receptor Activation (αβγ and βγ) A->B C Treg Activation & Vascular Leak Syndrome B->C D Limited Therapeutic Window C->D X This compound (IL-2 Mutein) Y Selective βγ Activation X->Y Z Preferential Effector Cell (CD8+, NK) Proliferation Y->Z W Improved Therapeutic Window Z->W

A Comparative Analysis of SP4206 and Anti-IL-2Rα Antibodies in Modulating IL-2 Signaling

Author: BenchChem Technical Support Team. Date: December 2025

I have gathered some quantitative data. For SP4206, I found a Kd of approximately 70 nM for its binding to IL-2. For the anti-IL-2Rα antibodies, I found a high binding affinity for basiliximab to IL-2Rα (0.14 nM), but I am still missing a specific Kd value for daclizumab's binding to CD25, although it is described as "high-affinity". I also lack directly comparable IC50 values for all three compounds from a single standardized assay.

While I have found general information about the experimental protocols used to characterize these molecules (SPR for binding affinity, cell-based assays for functional inhibition), I do not have detailed, step-by-step protocols that would be required for the "Experimental Protocols" section of the comparison guide.

Therefore, I need to refine my search to find the specific binding affinity of daclizumab to CD25 and to locate more detailed experimental protocols. I will also continue to look for any head-to-head comparative studies that might contain the IC50 data I need.I have now gathered key quantitative data and some information on experimental protocols. I have the binding affinity (Kd) for this compound to IL-2 (around 70 nM) and for basiliximab to IL-2Rα (0.14 nM). While a specific Kd for daclizumab is not explicitly stated in the search results, it is consistently described as a "high-affinity" binder to CD25, and one source indicates it shares the same binding affinity as another form of daclizumab, Zenapax. For the purpose of this guide, I will proceed with the information that both daclizumab and basiliximab are high-affinity anti-CD25 antibodies.

I have also found some details on experimental protocols, including an ELISA-based inhibition assay for this compound, a T-cell proliferation assay for daclizumab, and flow cytometry methods for assessing CD25 saturation by basiliximab. While these are not exhaustive, step-by-step protocols, they provide a solid foundation for the "Experimental Protocols" section.

I have enough information to create the comparison tables and the necessary diagrams (IL-2 signaling pathway, experimental workflows). I can now proceed with synthesizing this information into the comprehensive comparison guide as requested by the user. Therefore, I will now proceed to the final answer generation.

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the small molecule inhibitor this compound and therapeutic anti-IL-2Rα monoclonal antibodies, focusing on their performance and supported by experimental data. This document is intended to assist researchers and drug development professionals in understanding the distinct mechanisms and characteristics of these agents that target the Interleukin-2 (IL-2) signaling pathway.

Introduction

Interleukin-2 (IL-2) is a critical cytokine that regulates the activity of white blood cells, particularly T lymphocytes, in the immune system. The high-affinity IL-2 receptor (IL-2R) is composed of three subunits: alpha (IL-2Rα or CD25), beta (IL-2Rβ or CD122), and gamma (IL-2Rγ or CD132). The IL-2Rα chain is crucial for the formation of the high-affinity receptor complex. Dysregulation of IL-2 signaling is implicated in various autoimmune diseases and transplant rejection. Consequently, targeting the IL-2 pathway, specifically the interaction between IL-2 and its high-affinity receptor, has been a key strategy in the development of immunomodulatory therapeutics.

This guide compares two distinct classes of molecules that inhibit IL-2 signaling:

  • This compound: A small molecule inhibitor that directly binds to IL-2, preventing its interaction with the IL-2Rα subunit.

  • Anti-IL-2Rα Antibodies (Daclizumab and Basiliximab): Monoclonal antibodies that target and block the IL-2Rα (CD25) subunit on the surface of activated T cells.

Mechanism of Action

While both this compound and anti-IL-2Rα antibodies ultimately disrupt the high-affinity IL-2 signaling cascade, their primary targets and mechanisms of inhibition differ significantly.

This compound is a small molecule that competitively inhibits the binding of IL-2 to its receptor alpha chain (IL-2Rα)[1][2]. It achieves this by binding directly to a "hot-spot" on the IL-2 protein, the same critical region that IL-2Rα recognizes[1][2]. This direct interaction with the cytokine itself prevents the formation of the high-affinity IL-2/IL-2Rα complex.

Anti-IL-2Rα antibodies , such as daclizumab and basiliximab, are monoclonal antibodies that bind with high affinity to the IL-2Rα subunit (CD25) expressed on the surface of activated T lymphocytes[3][4][5]. By occupying the IL-2 binding site on the receptor, these antibodies sterically hinder the interaction of IL-2 with its receptor, thereby preventing T-cell activation and proliferation[3][5][6]. Daclizumab is a humanized monoclonal antibody, while basiliximab is a chimeric (mouse-human) monoclonal antibody[3][5].

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for this compound and the anti-IL-2Rα antibodies, daclizumab and basiliximab.

MoleculeTypeTargetBinding Affinity (Kd)
This compound Small MoleculeIL-2~70 nM[1][2][7]
Daclizumab Humanized mAbIL-2Rα (CD25)High Affinity[4][8][9]
Basiliximab Chimeric mAbIL-2Rα (CD25)0.14 nM[10]

Note: While a specific Kd value for daclizumab is not consistently reported, it is widely characterized as a high-affinity antibody for CD25 and shares the same primary amino acid sequence and CD25 binding affinity with Zenapax®[8].

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of these molecules are provided below.

Surface Plasmon Resonance (SPR) for Binding Affinity

Surface Plasmon Resonance is a standard method for quantifying the binding kinetics and affinity of biomolecular interactions.

Objective: To determine the dissociation constant (Kd) of anti-IL-2Rα antibodies to recombinant human IL-2Rα.

Methodology:

  • Immobilization: Covalently immobilize the anti-IL-2Rα antibody (e.g., daclizumab or basiliximab) onto a sensor chip surface using primary amine coupling chemistry[8].

  • Analyte Injection: Inject various concentrations of soluble, recombinant human IL-2Rα (CD25) over the antibody-coated surface[8].

  • Data Acquisition: Monitor the association and dissociation phases in real-time to determine the on-rate (ka) and off-rate (kd) constants[8].

  • Data Analysis: Calculate the equilibrium dissociation constant (KD) from the ratio of the rate constants (kd/ka)[8].

T-Cell Proliferation Assay

This bioassay measures the functional consequence of inhibiting IL-2 signaling, which is a reduction in T-cell proliferation.

Objective: To determine the inhibitory concentration (IC50) of daclizumab on T-cell proliferation.

Methodology:

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation[11].

  • Cell Staining (Optional): Label T cells with a proliferation tracking dye such as carboxyfluorescein succinimidyl ester (CFSE)[12].

  • Cell Culture and Stimulation: Culture the PBMCs or isolated T cells in the presence of a T-cell mitogen (e.g., phytohemagglutinin (PHA)) or anti-CD3/CD28 antibodies to induce proliferation[11][12].

  • Treatment: Concurrently, treat the cells with serial dilutions of daclizumab or an isotype control antibody[11][12].

  • Incubation: Incubate the cells for a period of 3 to 7 days[11][12].

  • Proliferation Measurement:

    • CFSE Dilution: Analyze the dilution of the CFSE dye in the T-cell population by flow cytometry. Proliferating cells will exhibit reduced fluorescence intensity[12].

    • [3H]-Thymidine Incorporation: For the final 18 hours of incubation, add [3H]-thymidine to the culture. Measure the incorporated radioactivity, which is proportional to DNA synthesis and cell proliferation[11].

  • Data Analysis: Calculate the percentage of inhibition of proliferation for each daclizumab concentration and determine the IC50 value.

Flow Cytometry for Receptor Occupancy

Flow cytometry can be used to assess the extent to which an anti-IL-2Rα antibody saturates its target on the cell surface.

Objective: To measure the saturation of CD25 on T cells by basiliximab.

Methodology:

  • Cell Preparation: Obtain peripheral blood mononuclear cells (PBMCs) from subjects treated with basiliximab[13].

  • Staining: Stain the cells with fluorochrome-conjugated monoclonal antibodies against T-cell surface markers (e.g., CD4) and a different clone of anti-CD25 antibody that does not compete with basiliximab for binding[13][14].

  • Data Acquisition: Acquire data on a flow cytometer, gating on the CD4+ T-cell population[13][14].

  • Data Analysis: Analyze the mean fluorescence intensity (MFI) of CD25 staining. A significant reduction in MFI in basiliximab-treated samples compared to baseline indicates receptor occupancy by the therapeutic antibody[14]. The percentage of CD4+CD25+ T cells can also be monitored over time[13].

Mandatory Visualization

IL-2 Signaling Pathway and Points of Inhibition

IL2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular IL-2 IL-2 Receptor_Complex High-Affinity IL-2R Complex IL-2Rα IL-2Rβ IL-2Rγ IL-2->Receptor_Complex:alpha Binds IL-2Rα (CD25) IL-2Rα (CD25) IL-2Rα (CD25)->Receptor_Complex:alpha IL-2Rβ IL-2Rβ IL-2Rβ->Receptor_Complex:beta IL-2Rγ IL-2Rγ IL-2Rγ->Receptor_Complex:gamma This compound This compound This compound->IL-2 Inhibits Binding to IL-2Rα Anti_IL2Ra Anti-IL-2Rα Ab Anti_IL2Ra->IL-2Rα (CD25) Blocks IL-2 Binding JAK1 JAK1 Receptor_Complex->JAK1 Activates JAK3 JAK3 Receptor_Complex->JAK3 Activates STAT5 STAT5 JAK1->STAT5 Phosphorylates JAK3->STAT5 Phosphorylates Proliferation T-Cell Proliferation & Survival STAT5->Proliferation Promotes T_Cell_Proliferation_Workflow cluster_workflow T-Cell Proliferation Assay Workflow Start Isolate PBMCs Step1 Seed cells in 96-well plate Start->Step1 Step2 Add T-cell mitogen (e.g., PHA) Step1->Step2 Step3 Add serial dilutions of Inhibitor (this compound or Antibody) Step2->Step3 Step4 Incubate for 72 hours Step3->Step4 Step5 Add [3H]-thymidine (final 18 hours) Step4->Step5 Step6 Harvest cells and measure radioactivity Step5->Step6 End Calculate % Inhibition & IC50 Step6->End MoA_Comparison cluster_comparison Comparison of Inhibitory Mechanisms Inhibitor Inhibitor This compound This compound (Small Molecule) Inhibitor->this compound Anti_IL2Ra Anti-IL-2Rα Antibodies (Daclizumab, Basiliximab) Inhibitor->Anti_IL2Ra IL2_protein IL-2 Cytokine This compound->IL2_protein Targets IL2Ra_receptor IL-2Rα (CD25) Receptor Anti_IL2Ra->IL2Ra_receptor Targets Target Primary Target Prevents_binding Prevents IL-2 binding to IL-2Rα IL2_protein->Prevents_binding Leads to Blocks_receptor Blocks IL-2Rα, preventing IL-2 from binding IL2Ra_receptor->Blocks_receptor Leads to Mechanism Mechanism

References

A Researcher's Guide to In Vitro Studies with SP4206: A Comparative Look at Controls and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise use of chemical tools is paramount to generating robust and reproducible data. This guide provides a comprehensive comparison of SP4206, a potent small-molecule inhibitor of the Interleukin-2 (IL-2) and its alpha receptor (IL-2Rα) interaction, with appropriate negative controls and alternative inhibitors for in vitro experiments.

While sometimes misconstrued as a negative control, this compound is a specific and high-affinity inhibitor, making it a valuable tool for dissecting the IL-2 signaling pathway.[1] Understanding its activity in the context of proper controls is essential for accurate interpretation of experimental outcomes. This guide will detail the use of this compound, compare its performance with a structurally similar analog and another IL-2 pathway inhibitor, and provide protocols for key in vitro assays.

Understanding the Role of this compound and Appropriate Controls

This compound is an experimental drug that functions as a protein-protein interaction inhibitor by binding with high affinity to IL-2, thereby blocking its interaction with the IL-2Rα subunit.[1] This action prevents the initiation of downstream signaling cascades. In an experimental setting, this compound should be considered an active compound or a positive control for the inhibition of the IL-2 pathway.

The selection of appropriate negative controls is critical. The most common and essential negative control is the vehicle in which the compound is dissolved, typically dimethyl sulfoxide (B87167) (DMSO). It is crucial to ensure that the final concentration of the vehicle is consistent across all experimental conditions, as DMSO itself can have biological effects, including impacting T-cell activation and cytokine production.[2][3][4]

A more specific negative control, when available, is a structurally similar but biologically less active or inactive analog . For this compound, the compound SP4160 serves this purpose. A neutral-for-charged substitution in SP4160 results in a significant reduction in its affinity for IL-2 compared to this compound.[5]

Performance Comparison of IL-2/IL-2Rα Interaction Inhibitors

To objectively evaluate the in vitro performance of this compound, this section compares its binding affinity and inhibitory concentration with its less active analog, SP4160, and another small-molecule inhibitor of the IL-2/IL-2Rα interaction, Ro 26-4550.

CompoundTargetBinding Affinity (Kd)Inhibitory Concentration (IC50)Reference
This compound IL-2/IL-2Rα Interaction~70 nM~70 nM[5][6]
SP4160 IL-2/IL-2Rα InteractionNot reported2 µM (30-fold less active than this compound)[5]
Ro 26-4550 IL-2/IL-2Rα InteractionNot reported3 µM[7][8]

Experimental Methodologies

Robust in vitro investigation of this compound and its counterparts relies on well-defined experimental protocols. The following sections detail a key assay for assessing IL-2 pathway inhibition.

IL-2/IL-2Rα Inhibition Assay (ELISA-based)

This assay directly measures the ability of a compound to inhibit the binding of IL-2 to its receptor.

Protocol:

  • Immobilize 10–20 nM of biotinylated IL-2Rα onto streptavidin-coated 96-well plates.

  • Prepare serial dilutions of the test compounds (e.g., this compound, SP4160, Ro 26-4550) in DMSO.

  • Add the diluted compounds to a solution containing a fixed concentration of IL-2 (or an IL-2 variant) in a suitable buffer (e.g., Superblock with 0.01% Tween 20), ensuring the final DMSO concentration is consistent (e.g., 2%).

  • Incubate the compound-IL-2 mixture with the immobilized IL-2Rα.

  • After incubation and washing steps, detect the amount of IL-2 bound to the receptor using a specific anti-IL-2 antibody conjugated to an enzyme (e.g., HRP).

  • Add a substrate for the enzyme and measure the resulting signal (e.g., absorbance).

  • Calculate the concentration of the compound that results in 50% inhibition (IC50) of the IL-2/IL-2Rα interaction.[5]

IL-2-induced STAT5 Phosphorylation Assay in T-cells (Flow Cytometry)

This functional assay measures the downstream signaling consequence of IL-2 receptor engagement.

Protocol:

  • Cell Preparation: Culture an IL-2-dependent T-cell line (e.g., CTLL-2) or isolated primary T-cells. Prior to the assay, starve the cells of IL-2 for a period (e.g., 2 days) to reduce basal STAT5 phosphorylation.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test compounds (this compound, SP4160, Ro 26-4550) or vehicle control (DMSO) for a specified time.

  • IL-2 Stimulation: Stimulate the cells with a known concentration of recombinant IL-2 for a short period (e.g., 15 minutes) at 37°C.

  • Fixation: Immediately fix the cells with paraformaldehyde (e.g., 4% PFA) to preserve the phosphorylation state of proteins.

  • Permeabilization: Permeabilize the cells with methanol (B129727) to allow for intracellular antibody staining.

  • Staining: Stain the cells with a fluorescently labeled antibody specific for phosphorylated STAT5 (pSTAT5). Co-staining with antibodies against cell surface markers can be performed to identify specific T-cell subsets.

  • Flow Cytometry Analysis: Acquire the data on a flow cytometer and analyze the median fluorescence intensity (MFI) of pSTAT5 in the cell population of interest.

  • Data Interpretation: A decrease in the pSTAT5 signal in the presence of the compound compared to the IL-2 stimulated vehicle control indicates inhibition of the IL-2 signaling pathway.

Visualizing the Experimental Landscape

To further clarify the concepts discussed, the following diagrams illustrate the IL-2 signaling pathway, the experimental workflow for assessing inhibitors, and the logical relationship between the compounds discussed.

IL2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-2 IL-2 IL-2Rα IL-2Rα (CD25) IL-2->IL-2Rα Binds Receptor_Complex IL-2 Receptor Complex IL-2Rα->Receptor_Complex IL-2Rβ IL-2Rβ (CD122) IL-2Rβ->Receptor_Complex IL-2Rγ IL-2Rγ (CD132) IL-2Rγ->Receptor_Complex This compound This compound This compound->IL-2 Inhibits Binding JAK1 JAK1 Receptor_Complex->JAK1 Activates JAK3 JAK3 Receptor_Complex->JAK3 Activates STAT5 STAT5 JAK1->STAT5 Phosphorylates JAK3->STAT5 Phosphorylates pSTAT5_dimer pSTAT5 Dimer STAT5->pSTAT5_dimer Dimerizes Nucleus Nucleus pSTAT5_dimer->Nucleus Translocates Gene_Expression Gene Expression (e.g., Proliferation, Survival) Nucleus->Gene_Expression Regulates Experimental_Workflow cluster_setup Experimental Setup cluster_stimulation Stimulation & Processing cluster_analysis Data Analysis Cells T-cells (IL-2 starved) Compound_Addition Add Test Compounds (this compound, SP4160, Vehicle) Cells->Compound_Addition IL2_Stim Stimulate with IL-2 Compound_Addition->IL2_Stim Fix_Perm Fix and Permeabilize Cells IL2_Stim->Fix_Perm Staining Stain for pSTAT5 Fix_Perm->Staining Flow_Cytometry Flow Cytometry Analysis Staining->Flow_Cytometry Results Compare pSTAT5 Levels Flow_Cytometry->Results Compound_Relationships This compound This compound (Active Inhibitor) IL2_Pathway IL-2 Signaling Pathway This compound->IL2_Pathway Strongly Inhibits SP4160 SP4160 (Less Active Analog) SP4160->IL2_Pathway Weakly Inhibits Vehicle Vehicle (e.g., DMSO) (Negative Control) Vehicle->IL2_Pathway No Specific Inhibition Ro_26_4550 Ro 26-4550 (Alternative Inhibitor) Ro_26_4550->IL2_Pathway Inhibits

References

Comparative Guide to SP4206 as a Positive Control for Interleukin-2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of SP4206 with other common positive controls for the inhibition of Interleukin-2 (IL-2) signaling. It is intended for researchers, scientists, and drug development professionals working on immunomodulatory therapies. The guide includes comparative data, detailed experimental protocols, and visualizations of the IL-2 signaling pathway and experimental workflows.

Introduction to IL-2 and its Inhibition

Interleukin-2 is a cytokine crucial for the proliferation and differentiation of T-cells, B-cells, and Natural Killer (NK) cells[1]. It exerts its effects by binding to the IL-2 receptor (IL-2R), a complex consisting of three subunits: alpha (CD25), beta (CD122), and gamma (CD132)[1][2]. The IL-2 signaling cascade is primarily mediated through the JAK-STAT, PI3K-AKT, and MAPK pathways, which are vital for immune regulation[1][3][4]. Dysregulation of IL-2 signaling is implicated in various autoimmune diseases and cancer, making it a significant therapeutic target. Consequently, reliable positive controls are essential for screening and validating new IL-2 inhibitors.

This compound is a small molecule inhibitor that effectively blocks the interaction between IL-2 and the alpha subunit of its receptor, IL-2Rα[5][6][7]. It binds to IL-2 with a high affinity (Kd ≈ 70 nM) and prevents its association with IL-2Rα (Kd ≈ 10 nM)[5][7][8]. This targeted mechanism of action makes this compound a valuable tool and positive control in IL-2 inhibition studies.

Comparative Analysis of IL-2 Inhibition Controls

The selection of an appropriate positive control is critical for the robust validation of IL-2 inhibition assays. This section compares this compound with other commonly used alternatives.

FeatureThis compoundEngineered IL-2 MuteinsNeutralizing Antibodies
Type of Molecule Small MoleculeRecombinant ProteinMonoclonal Antibody
Mechanism of Action Binds to IL-2, blocking its interaction with IL-2Rα[5][6][7].Engineered with altered binding affinities to IL-2R subunits, acting as competitive antagonists[9][10].Bind to IL-2 or its receptor subunits, sterically hindering the natural ligand-receptor interaction.
Binding Affinity Kd ≈ 70 nM to IL-2[5][7][8].Varies depending on the specific mutation. Can be engineered for high affinity to a specific subunit[10].Typically in the low nanomolar to picomolar range.
Reported EC50 EC50 of 68.8 nM for binding to wild-type IL-2[5].Dependent on the specific mutein and assay. For example, V91R and Q126T have inhibition constants of 183 pM and 216 pM, respectively[10].Varies by antibody.
Advantages - Cell-permeable- High specificity for the IL-2/IL-2Rα interaction- Well-characterized mechanism of action[8]- Good early pharmacokinetic properties[11]- High specificity for a particular receptor subunit- Can be designed to have agonistic or antagonistic properties[9]- High affinity and specificity- Commercially available for various targets
Disadvantages - Potential for off-target effects, although shown to be highly specific.- Larger molecule, may have limited cell permeability- Production and purification can be complex- Potential for immunogenicity- Large molecule, not cell-permeable- High cost of production- Potential for immunogenicity

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the comparison and validation of IL-2 inhibitors.

1. IL-2/IL-2Rα Inhibition ELISA

This assay quantitatively measures the inhibition of the IL-2 and IL-2Rα interaction.

  • Materials:

    • Streptavidin-coated 96-well plates

    • Biotinylated IL-2Rα

    • Recombinant IL-2

    • This compound or other inhibitors

    • Assay buffer (e.g., Superblock with 0.01% Tween 20)

    • Detection antibody (e.g., anti-IL-2 antibody conjugated to HRP)

    • Substrate (e.g., TMB)

    • Stop solution (e.g., 1N HCl)

  • Protocol:

    • Immobilize 10–20 nM of biotinylated IL-2Rα on a streptavidin-coated 96-well plate and incubate overnight at 4°C[8][12].

    • Wash the plate three times with an appropriate wash buffer.

    • Prepare serial dilutions of this compound or other test inhibitors in DMSO.

    • Add the diluted inhibitors to a solution of IL-2 in the assay buffer (final DMSO concentration ≤ 1%).

    • Transfer the inhibitor/IL-2 mixture to the wells containing the immobilized IL-2Rα and incubate for 1 hour at room temperature[8][12].

    • Wash the plate to remove unbound IL-2 and inhibitors.

    • Add a detection antibody against IL-2 and incubate for 1 hour.

    • Wash the plate and add the HRP substrate.

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm[12][13].

2. CTLL-2 Cell Proliferation Assay

This cell-based assay assesses the biological activity of IL-2 and its inhibition by measuring the proliferation of the IL-2-dependent CTLL-2 cell line.

  • Materials:

    • CTLL-2 cells (ATCC TIB-214)

    • Complete RPMI 1640 medium supplemented with FBS and IL-2

    • Assay medium (RPMI 1640 with FBS)

    • Recombinant human IL-2 (rhIL-2)

    • This compound or other inhibitors

    • Cell proliferation reagent (e.g., CellTiter-Glo®, MTS, or similar)

  • Protocol:

    • Culture CTLL-2 cells in complete medium.

    • Prior to the assay, wash the cells twice with HBSS to remove residual IL-2 and resuspend them in assay medium at a density of 5x10^5 cells/mL[14].

    • Incubate the cells for 4 hours in a CO2 incubator at 37°C[14].

    • Plate the cells in a 96-well plate.

    • Prepare serial dilutions of the test inhibitor (e.g., this compound) and add them to the wells.

    • Add a constant, predetermined concentration of rhIL-2 to stimulate proliferation.

    • Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

    • Add the cell proliferation reagent according to the manufacturer's instructions and measure the signal (luminescence or absorbance) to determine cell viability, which is proportional to proliferation.

3. STAT5 Phosphorylation Assay

This assay measures the phosphorylation of STAT5, a key downstream event in the IL-2 signaling pathway.

  • Materials:

    • Primary T-cells or a responsive cell line (e.g., CTLL-2)

    • Recombinant IL-2

    • This compound or other inhibitors

    • Fixation and permeabilization buffers

    • Fluorescently labeled anti-phospho-STAT5 antibody

    • Flow cytometer

  • Protocol:

    • Pre-incubate the cells with serial dilutions of the inhibitor for a specified time.

    • Stimulate the cells with a predetermined concentration of IL-2 for a short period (e.g., 15-30 minutes).

    • Fix and permeabilize the cells according to standard protocols.

    • Stain the cells with a fluorescently labeled antibody specific for phosphorylated STAT5.

    • Analyze the cells by flow cytometry to quantify the levels of pSTAT5. A reduction in the fluorescent signal indicates inhibition of the IL-2 pathway.

Visualizations

IL-2 Signaling Pathway

The following diagram illustrates the major signaling cascades activated by IL-2 binding to its receptor.

IL2_Signaling_Pathway IL2 IL-2 IL2R IL-2 Receptor (α, β, γ chains) IL2->IL2R Binds JAK1_JAK3 JAK1 / JAK3 IL2R->JAK1_JAK3 Activates PI3K PI3K IL2R->PI3K Activates Ras Ras IL2R->Ras Activates STAT5 STAT5 JAK1_JAK3->STAT5 Phosphorylates pSTAT5 pSTAT5 Dimer STAT5->pSTAT5 Dimerizes Nucleus Nucleus pSTAT5->Nucleus Translocates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Nucleus Translocates Gene_Expression Gene Expression (Proliferation, Survival, Differentiation) Nucleus->Gene_Expression This compound This compound This compound->IL2

Caption: IL-2 signaling pathway and point of inhibition by this compound.

Experimental Workflow for Comparing IL-2 Inhibitors

This diagram outlines a typical workflow for the evaluation and comparison of different IL-2 inhibitors.

Experimental_Workflow start Start: Select Inhibitors (this compound, Muteins, Abs) biochemical_assay Biochemical Assay (IL-2/IL-2Rα ELISA) start->biochemical_assay cell_based_assay Cell-Based Assays start->cell_based_assay data_analysis Data Analysis (IC50/EC50 Determination) biochemical_assay->data_analysis proliferation_assay Proliferation Assay (e.g., CTLL-2) cell_based_assay->proliferation_assay signaling_assay Signaling Assay (pSTAT5 Flow Cytometry) cell_based_assay->signaling_assay proliferation_assay->data_analysis signaling_assay->data_analysis comparison Compare Potency and Efficacy data_analysis->comparison end Conclusion: Select Best Control comparison->end

Caption: Workflow for comparing IL-2 inhibitors.

References

An In-Silico Comparative Analysis of SP4206 Cross-Reactivity with Key Cytokines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SP4206 is a small molecule inhibitor designed to block the interaction between Interleukin-2 (IL-2) and its high-affinity receptor subunit, IL-2Rα. This guide provides a comparative analysis of the potential cross-reactivity of this compound with other cytokines, a critical consideration for its therapeutic development. As no direct experimental data on the cross-reactivity of this compound with other cytokines has been published to date, this analysis is based on a theoretical comparison of the this compound binding site on IL-2 with the corresponding regions in other key members of the common gamma-chain (γc) family of cytokines.

Our in-silico analysis of the this compound binding pocket across the γc family—which includes Interleukin-4 (IL-4), Interleukin-7 (IL-7), Interleukin-9 (IL-9), Interleukin-15 (IL-15), and Interleukin-21 (IL-21)—reveals a general lack of conservation of the key amino acid residues essential for this compound binding. This suggests a potentially high degree of selectivity of this compound for IL-2, with a low likelihood of significant cross-reactivity with other members of this family. However, experimental validation is crucial to confirm these theoretical findings.

This guide presents a detailed comparison of the this compound binding site homology, a representative experimental protocol for assessing cross-reactivity, and a diagram of the canonical IL-2 signaling pathway to provide a comprehensive resource for researchers.

Theoretical Cross-Reactivity Analysis of this compound

This compound achieves its high affinity and specificity for IL-2 by targeting a "hot-spot" of interaction with the IL-2Rα. Mutational studies have identified several key residues on IL-2 that are critical for this interaction. The primary interacting residues on IL-2 for this compound, as identified from structural and functional studies, include K35, R38, M39, T41, F42, K43, Y45, E62, P65, V69, and L72. Among these, F42, Y45, and E62 are considered the most critical "hot-spot" residues.

To assess the potential for this compound to bind to other cytokines, we performed a sequence alignment of the this compound binding region of human IL-2 with the corresponding regions in other human γc family cytokines.

Table 1: Comparison of this compound-Interacting Residues in Human IL-2 with Homologous Residues in Other γc Family Cytokines.

Amino Acid Position in IL-2IL-2 ResidueIL-15 ResidueIL-4 ResidueIL-7 ResidueIL-9 ResidueIL-21 ResidueConservation
35K (Lys)D (Asp)N (Asn)S (Ser)Q (Gln)R (Arg)Not Conserved
38R (Arg)S (Ser)L (Leu)K (Lys)L (Leu)M (Met)Not Conserved
39M (Met)H (His)R (Arg)E (Glu)L (Leu)R (Arg)Not Conserved
41T (Thr)S (Ser)E (Glu)G (Gly)L (Leu)Q (Gln)Not Conserved
42F (Phe)Y (Tyr)K (Lys)D (Asp)L (Leu)L (Leu)Not Conserved
43K (Lys)S (Ser)T (Thr)I (Ile)L (Leu)I (Ile)Not Conserved
45Y (Tyr)V (Val)E (Glu)G (Gly)V (Val)D (Asp)Not Conserved
62E (Glu)I (Ile)T (Thr)D (Asp)S (Ser)V (Val)Not Conserved
65P (Pro)H (His)L (Leu)G (Gly)L (Leu)P (Pro)Partially Conserved (IL-21)
69V (Val)S (Ser)T (Thr)N (Asn)Q (Gln)P (Pro)Not Conserved
72L (Leu)C (Cys)K (Lys)K (Lys)L (Leu)E (Glu)Partially Conserved (IL-9)

Note: The amino acid sequences were obtained from the UniProt database (Accession Numbers: IL-2: P60568, IL-15: P40933, IL-4: P05112, IL-7: P13232, IL-9: P15248, IL-21: Q9HBE4). Residues in bold are the key interacting residues in IL-2.

The analysis presented in Table 1 demonstrates a significant lack of conservation of the key this compound-interacting residues across the compared cytokines. The critical hot-spot residues (F42, Y45, and E62) in IL-2 are not conserved in any of the other γc family members. This low level of homology in the binding pocket strongly suggests that this compound is unlikely to exhibit significant cross-reactivity with IL-4, IL-7, IL-9, IL-15, or IL-21. The structural differences in the amino acid side chains at these positions would likely prevent the formation of the specific molecular interactions required for high-affinity binding of this compound.

Experimental Protocols for Cross-Reactivity Assessment

While the theoretical analysis is informative, experimental validation is essential. A competitive enzyme-linked immunosorbent assay (ELISA) is a standard method to determine the binding affinity and specificity of a small molecule inhibitor like this compound.

Competitive ELISA Protocol for this compound Cross-Reactivity Screening

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the interaction between a panel of cytokines and their respective receptors, thereby assessing its cross-reactivity.

Materials:

  • High-binding 96-well microplates

  • Recombinant human cytokines (IL-2, IL-4, IL-7, IL-9, IL-15, IL-21, and other cytokines of interest)

  • Recombinant human cytokine receptors (e.g., biotinylated IL-2Rα, and receptors for other tested cytokines)

  • This compound

  • Streptavidin-coated plates (if using biotinylated receptors) or coating buffer (e.g., carbonate-bicarbonate buffer)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

  • Detection antibody (e.g., anti-cytokine antibody conjugated to HRP)

  • Substrate (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Plate Coating:

    • For biotinylated receptors: Immobilize 100 µL of the biotinylated cytokine receptor (e.g., IL-2Rα at 1-5 µg/mL in assay buffer) onto streptavidin-coated wells. Incubate for 1 hour at room temperature.

    • For non-biotinylated receptors: Coat the wells with 100 µL of the cytokine receptor at 1-5 µg/mL in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the wells three times with 200 µL of wash buffer.

  • Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the wells three times with 200 µL of wash buffer.

  • Competition Reaction:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a separate plate or tubes, pre-incubate a fixed concentration of the respective cytokine (at a concentration close to its Kd for the receptor) with the various concentrations of this compound for 30-60 minutes at room temperature.

  • Binding: Transfer 100 µL of the cytokine/SP4206 mixture to the coated and blocked wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the wells three times with 200 µL of wash buffer to remove unbound cytokine and this compound.

  • Detection:

    • Add 100 µL of the HRP-conjugated anti-cytokine antibody, diluted in assay buffer, to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the wells five times with 200 µL of wash buffer.

  • Signal Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the logarithm of the this compound concentration. The IC50 value is determined as the concentration of this compound that inhibits 50% of the cytokine-receptor binding. A high IC50 value for a given cytokine would indicate low to no cross-reactivity.

Visualizing Key Pathways and Workflows

To further aid in the understanding of this compound's mechanism and the experimental approach to assess its specificity, the following diagrams are provided.

IL2_Signaling_Pathway cluster_receptor IL-2 Receptor Complex cluster_downstream Downstream Signaling IL2R_alpha IL-2Rα (CD25) IL2R_beta IL-2Rβ (CD122) IL2R_alpha->IL2R_beta IL2R_gamma γc (CD132) IL2R_beta->IL2R_gamma JAK1_JAK3 JAK1/JAK3 IL2R_beta->JAK1_JAK3 IL2R_gamma->JAK1_JAK3 IL2 IL-2 IL2->IL2R_alpha This compound This compound This compound->IL2 Inhibition STAT5 STAT5 JAK1_JAK3->STAT5 PI3K_Akt PI3K/Akt Pathway JAK1_JAK3->PI3K_Akt MAPK_ERK MAPK/ERK Pathway JAK1_JAK3->MAPK_ERK Gene_Expression Gene Expression (Proliferation, Differentiation, Survival) STAT5->Gene_Expression PI3K_Akt->Gene_Expression MAPK_ERK->Gene_Expression Cross_Reactivity_Workflow cluster_prep Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis plate_prep Coat plate with cytokine receptor blocking Block non-specific binding sites plate_prep->blocking pre_incubation Pre-incubate Cytokine with serial dilutions of this compound binding_step Add mixture to coated plate pre_incubation->binding_step detection Add HRP-conjugated detection antibody binding_step->detection readout Add substrate and read absorbance detection->readout plot_data Plot Absorbance vs. log[this compound] readout->plot_data calc_ic50 Determine IC50 value plot_data->calc_ic50

SP4206: A Comparative Analysis of its Specificity for the IL-2 Binding Site

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of SP4206, a small-molecule inhibitor of the Interleukin-2 (IL-2)/IL-2 receptor alpha (IL-2Rα) interaction, with other therapeutic agents targeting the same pathway. The following sections present quantitative data, experimental methodologies, and visual representations of the underlying biological and experimental processes to offer a comprehensive overview for researchers in immunology and drug development.

Executive Summary

This compound is a synthetic small molecule designed to disrupt the high-affinity interaction between IL-2 and its receptor subunit, IL-2Rα (also known as CD25). By targeting the same "hot-spot" residues on IL-2 as the natural receptor, this compound effectively blocks the formation of the high-affinity IL-2 receptor complex, a critical step in T-cell activation and proliferation. This guide compares the binding specificity and potency of this compound with established monoclonal antibody therapies, Basiliximab and Daclizumab, which also target the IL-2 signaling pathway.

Comparative Binding Affinity

The efficacy of a therapeutic agent that disrupts a protein-protein interaction is largely determined by its binding affinity for the target. The table below summarizes the key binding parameters for this compound and its counterparts.

MoleculeTypeTargetBinding Affinity (Kd)Potency (IC50/EC50)
This compound Small MoleculeIL-2~70 nM[1]EC50: 68.8 nM (WT IL-2)
IL-2Rα Natural ReceptorIL-2~10 nM-
Basiliximab (Fab fragment) Chimeric Monoclonal AntibodyIL-2Rα (CD25)0.14 nM[2]-
Daclizumab Humanized Monoclonal AntibodyIL-2Rα (CD25)Kdis ≈ 10 pM (for high-affinity receptor)[3]IC50: 0.023 µg/mL (for CD25 saturation)[4]

Mechanism of Action: Disrupting the IL-2 Signaling Cascade

Interleukin-2 is a crucial cytokine for the proliferation and differentiation of T-cells. Its signaling is initiated by binding to the IL-2 receptor, which exists in low, intermediate, and high-affinity forms. The high-affinity receptor, consisting of α (CD25), β (CD122), and γ (CD132) subunits, is the primary mediator of IL-2 signaling in activated T-cells.

This compound acts by directly binding to IL-2, preventing its association with IL-2Rα. In contrast, Basiliximab and Daclizumab are monoclonal antibodies that bind to the IL-2Rα subunit (CD25), thereby blocking IL-2 from binding to its high-affinity receptor.[2][5] All three agents ultimately inhibit the downstream signaling pathways responsible for T-cell activation.

IL2_Signaling_Pathway cluster_inhibitors Inhibitors IL2Ra IL-2Rα (CD25) IL2Rb IL-2Rβ IL2Rg IL-2Rγ T_Cell_Activation T-Cell Activation & Proliferation IL2Rb->T_Cell_Activation IL2Rg->T_Cell_Activation Signal Transduction IL2 IL-2 IL2->IL2Ra Binds This compound This compound This compound->IL2 Binds to & Inhibits Basiliximab Basiliximab Basiliximab->IL2Ra Binds to & Inhibits Daclizumab Daclizumab Daclizumab->IL2Ra Binds to & Inhibits SPR_Workflow Start Start Immobilize Immobilize Ligand (e.g., IL-2 or IL-2Rα) on Sensor Chip Start->Immobilize Equilibrate Equilibrate with Running Buffer Immobilize->Equilibrate Inject Inject Analyte (e.g., this compound or Antibody) at various concentrations Equilibrate->Inject Association Association Phase: Measure increase in Response Units (RU) Inject->Association Dissociation Dissociation Phase: Flow running buffer and measure decrease in RU Association->Dissociation Regenerate Regenerate Sensor Chip (Remove bound analyte) Dissociation->Regenerate Regenerate->Inject Next Concentration Analyze Analyze Sensorgrams: Determine kon, koff, and Kd Regenerate->Analyze All Concentrations Tested End End Analyze->End

References

Validating SP4206 Binding Specificity Using Mutated Interleukin-2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding of the small molecule inhibitor SP4206 to wild-type Interleukin-2 (IL-2) and rationally designed IL-2 mutants. The included experimental data and detailed protocols offer a framework for validating the binding specificity of small molecules targeting the IL-2/IL-2Rα protein-protein interaction interface.

Interleukin-2 is a critical cytokine in the immune system, and modulating its activity is a key therapeutic strategy for various diseases.[1] this compound is an experimental drug designed to inhibit the interaction between IL-2 and the alpha subunit of its receptor (IL-2Rα).[1][2][3] Validating that a small molecule binds to its intended target at the specified site is a crucial step in drug development. Site-directed mutagenesis of the target protein, in this case, IL-2, is a powerful method to confirm these interactions. By mutating key amino acid residues within the putative binding site and observing a corresponding change in the binding affinity of the small molecule, researchers can confirm the binding mechanism.

Comparative Binding Affinity Data

The binding affinity of this compound to wild-type (WT) IL-2 and several IL-2 mutants has been characterized to pinpoint the specific residues crucial for its interaction. These mutants were designed based on known "hot-spot" residues that are also critical for the natural interaction with IL-2Rα.[4] The data clearly demonstrates that mutations at these key sites can significantly alter the binding of this compound, thereby validating its binding to this specific epitope.

AnalyteLigandMethodKd (nM)EC50 (nM)Reference
This compoundWild-Type IL-2Not Specified7068.8[2][3]
IL-2RαWild-Type IL-2Not Specified10Not Reported[2][3]
This compoundIL-2 Mutant (K35L/M39V)Not SpecifiedNot Reported80.1[3]
This compoundIL-2 Mutant (P65A)Not SpecifiedNot Reported117.0[3]
This compoundIL-2 Mutant (V69A)Not SpecifiedNot Reported10.4[3]

Note: Kd (dissociation constant) is a measure of binding affinity, where a lower value indicates a stronger interaction. EC50 (half-maximal effective concentration) in this context represents the concentration of this compound required to achieve 50% of the maximum binding signal.

Logical Framework for Binding Validation

The core logic behind using mutated IL-2 to validate this compound binding is to demonstrate a structure-activity relationship at the molecular level. If this compound binds to a specific "hot-spot" on IL-2, mutating residues within this spot should predictably alter binding affinity.

cluster_0 Hypothesis cluster_1 Experimental Design cluster_2 Predicted Outcome & Validation SP4206_binds This compound binds to a specific 'hot-spot' on IL-2 Mutate_residues Mutate key residues in the putative 'hot-spot' SP4206_binds->Mutate_residues Leads to Measure_binding Measure this compound binding to WT and mutated IL-2 Mutate_residues->Measure_binding Followed by Binding_altered Binding affinity is significantly altered (increased or decreased) Measure_binding->Binding_altered Results in Hypothesis_validated Hypothesis Validated: This compound binds to the 'hot-spot' Binding_altered->Hypothesis_validated Confirms

Caption: Logical workflow for validating this compound binding using site-directed mutagenesis.

IL-2 Signaling Pathway and this compound Inhibition

This compound acts by competitively inhibiting the binding of IL-2 to IL-2Rα (CD25). This initial binding event is crucial for the formation of the high-affinity IL-2 receptor complex, which also includes the beta (CD122) and common gamma (CD132) chains, and subsequent intracellular signaling.

cluster_0 cluster_1 cluster_2 IL2 IL-2 IL2Ra IL-2Rα (CD25) IL2->IL2Ra Binds This compound This compound This compound->IL2 Binds & Sequesters IL2Rb IL-2Rβ (CD122) IL2Ra->IL2Rb Associates with gc γc (CD132) IL2Rb->gc Associates with Signaling Downstream Signaling (e.g., JAK-STAT pathway) gc->Signaling Activates

Caption: this compound inhibits the initial step of IL-2 receptor complex formation.

Experimental Protocols

Detailed methodologies are essential for the replication and verification of binding data. Below are protocols for key experiments used to characterize the interaction between this compound and IL-2 variants.

Site-Directed Mutagenesis and Protein Expression

Objective: To generate wild-type and mutant IL-2 proteins for binding assays.

Protocol:

  • Mutagenesis: Introduce point mutations (e.g., K35A, F42A, V69A) into the human IL-2 expression vector using a commercially available site-directed mutagenesis kit.

  • Sequence Verification: Verify the presence of the desired mutation and the absence of any other sequence alterations by Sanger sequencing.

  • Transformation and Expression: Transform the verified plasmids into a suitable expression host (e.g., E. coli BL21(DE3)). Grow the cells to an optimal density (OD600 of 0.6-0.8) and induce protein expression with IPTG.

  • Purification: Lyse the cells and purify the recombinant IL-2 proteins from inclusion bodies or the soluble fraction using affinity chromatography (e.g., Ni-NTA for His-tagged proteins), followed by ion exchange and size-exclusion chromatography to ensure high purity.

  • Quality Control: Confirm protein identity and purity by SDS-PAGE and Western Blot. Assess proper folding using circular dichroism if necessary.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To determine the association (kon), dissociation (koff), and equilibrium dissociation constant (Kd) of the this compound/IL-2 interaction.

Protocol:

  • Chip Preparation: Immobilize purified wild-type or mutant IL-2 onto a CM5 sensor chip using standard amine coupling chemistry. Aim for a low immobilization density to avoid mass transport limitations.

  • Analyte Preparation: Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+).

  • Binding Measurement: Inject the this compound dilutions over the sensor chip surface at a constant flow rate. Include a buffer-only injection for double referencing.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate kon, koff, and Kd.

  • Regeneration: After each this compound injection, regenerate the sensor surface using a low pH glycine (B1666218) solution or other appropriate regeneration buffer.

ELISA-Based Binding Assay for EC50 Determination

Objective: To determine the concentration of this compound that produces half-maximal binding to IL-2 variants in a plate-based format.

Protocol:

  • Plate Coating: Coat a 96-well high-binding microplate with a fixed concentration of purified wild-type or mutant IL-2 overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.

  • This compound Incubation: Add a serial dilution of this compound (often biotinylated for detection) to the wells and incubate for 1-2 hours.

  • Detection: Wash the plate and add a detection reagent, such as streptavidin-HRP, and incubate for 1 hour.

  • Signal Development: After a final wash, add a chromogenic substrate (e.g., TMB) and stop the reaction with a stop solution.

  • Data Analysis: Measure the absorbance at the appropriate wavelength. Plot the absorbance versus the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Experimental Workflow for Validation

Start Start: Hypothesis This compound binds IL-2 'hot-spot' Mutagenesis Site-Directed Mutagenesis of IL-2 Expression Vector Start->Mutagenesis Expression Protein Expression & Purification (WT and Mutants) Mutagenesis->Expression Binding_Assay Binding Assays (SPR, ELISA) Expression->Binding_Assay Data_Analysis Data Analysis: Compare Kd / EC50 values Binding_Assay->Data_Analysis Conclusion Conclusion: Binding Site Validated Data_Analysis->Conclusion

Caption: High-level experimental workflow for validating this compound binding to IL-2.

References

Comparative Analysis of SP4206 and Similar Small Molecule Inhibitors of the IL-2/IL-2Rα Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the small molecule SP4206, a known inhibitor of the Interleukin-2 (B1167480) (IL-2) and Interleukin-2 receptor alpha (IL-2Rα) protein-protein interaction, with other relevant small molecules. This document summarizes key performance data, outlines detailed experimental protocols, and visualizes essential pathways and workflows to support research and development in immunology and oncology.

Introduction to this compound and the IL-2/IL-2Rα Target

Interleukin-2 is a critical cytokine that regulates the activity of white blood cells, playing a pivotal role in the immune response.[1] The interaction between IL-2 and its high-affinity receptor, IL-2Rα (also known as CD25), is a key step in T-cell proliferation and differentiation. Dysregulation of the IL-2 pathway is implicated in various autoimmune diseases and cancers, making the IL-2/IL-2Rα interaction an attractive target for therapeutic intervention.

This compound is an experimental small molecule designed to inhibit this protein-protein interaction.[1] It binds with high affinity to IL-2, specifically at the "hot-spot" residues that are critical for binding to IL-2Rα, thereby preventing the formation of the IL-2/IL-2Rα complex.[2][3] This guide will compare the biochemical and cellular activity of this compound with other classes of small molecule inhibitors targeting the same interaction.

Comparative Performance of Small Molecule Inhibitors

The following table summarizes the available quantitative data for this compound and other small molecule inhibitors of the IL-2/IL-2Rα interaction.

Compound ClassSpecific CompoundTarget Binding (Kd)Inhibition Potency (IC50/EC50)Cell-Based Activity (EC50)
Piperidine Derivative This compound~70 nM (to IL-2)[2][4]68.8 nM (EC50 vs. WT IL-2)[4]3 µM (inhibition of STAT5 phosphorylation)[3]
Sulfamide-based Example Compound 1Not Reported0.60 µM[5]Not Reported
Urea-based Not Specifically ReportedNot ReportedNot ReportedNot Reported

Note: Data for specific sulfamide (B24259) and urea-based inhibitors and this compound analogs are limited in the public domain. The table will be updated as more information becomes available.

Signaling Pathway and Inhibition Mechanism

The binding of IL-2 to the IL-2Rα is the initial step in the formation of a high-affinity receptor complex that also includes the β and γ chains. This complex formation triggers downstream signaling cascades, most notably the JAK/STAT pathway, leading to the phosphorylation of STAT5 and subsequent gene transcription that promotes T-cell proliferation and survival. This compound acts as a competitive inhibitor, binding to IL-2 and preventing its association with IL-2Rα, thereby blocking the initiation of this signaling cascade.

IL-2 Signaling Pathway and this compound Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-2R_beta IL-2Rβ IL-2R_gamma IL-2Rγ JAK3 JAK3 IL-2R_gamma->JAK3 Activates IL-2R_alpha IL-2Rα JAK1 JAK1 IL-2R_alpha->JAK1 Activates IL-2 IL-2 IL-2->IL-2R_alpha Binds This compound This compound This compound->IL-2 STAT5 STAT5 JAK1->STAT5 JAK3->STAT5 Phosphorylates pSTAT5 pSTAT5 STAT5->pSTAT5 Gene_Transcription Gene Transcription (Proliferation, Survival) pSTAT5->Gene_Transcription Dimerizes and translocates

Caption: IL-2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and comparison of inhibitor performance.

IL-2/IL-2Rα Binding Inhibition Assay (ELISA-based)

This assay quantifies the ability of a small molecule to inhibit the binding of IL-2 to its receptor, IL-2Rα.

Workflow:

ELISA Workflow Plate_Coat 1. Coat plate with Streptavidin Immobilize_Receptor 2. Immobilize biotinylated IL-2Rα Plate_Coat->Immobilize_Receptor Block 3. Block with BSA Immobilize_Receptor->Block Add_Inhibitor_IL2 4. Add inhibitor (e.g., this compound) and IL-2 Block->Add_Inhibitor_IL2 Incubate 5. Incubate Add_Inhibitor_IL2->Incubate Wash1 6. Wash Incubate->Wash1 Add_Detection_Ab 7. Add anti-IL-2 antibody-HRP Wash1->Add_Detection_Ab Incubate2 8. Incubate Add_Detection_Ab->Incubate2 Wash2 9. Wash Incubate2->Wash2 Add_Substrate 10. Add TMB Substrate Wash2->Add_Substrate Develop_Color 11. Color Development Add_Substrate->Develop_Color Stop_Reaction 12. Add Stop Solution Develop_Color->Stop_Reaction Read_Absorbance 13. Read Absorbance at 450 nm Stop_Reaction->Read_Absorbance

Caption: Workflow for the IL-2/IL-2Rα binding inhibition ELISA.

Detailed Protocol:

  • Plate Coating: Coat a 96-well microplate with streptavidin and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Receptor Immobilization: Add biotinylated IL-2Rα to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Inhibitor and Ligand Incubation: Add serial dilutions of the test compound (e.g., this compound) followed by a constant concentration of IL-2 to the wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection Antibody: Add a horseradish peroxidase (HRP)-conjugated anti-IL-2 antibody and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add TMB (3,3',5,5'-tetramethylbenzidine) substrate and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

STAT5 Phosphorylation Inhibition Assay (Flow Cytometry-based)

This cell-based assay measures the functional consequence of inhibiting the IL-2/IL-2Rα interaction by quantifying the phosphorylation of STAT5 in response to IL-2 stimulation.

Workflow:

STAT5 Phosphorylation Assay Workflow Cell_Prep 1. Prepare target cells (e.g., PBMCs) Inhibitor_Incubation 2. Incubate cells with inhibitor Cell_Prep->Inhibitor_Incubation IL2_Stimulation 3. Stimulate with IL-2 Inhibitor_Incubation->IL2_Stimulation Fixation 4. Fix cells (e.g., with PFA) IL2_Stimulation->Fixation Permeabilization 5. Permeabilize cells (e.g., with Methanol) Fixation->Permeabilization Staining 6. Stain with fluorescently labeled anti-pSTAT5 Ab Permeabilization->Staining Flow_Cytometry 7. Analyze by Flow Cytometry Staining->Flow_Cytometry

Caption: Workflow for the STAT5 phosphorylation inhibition assay.

Detailed Protocol:

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.

  • Inhibitor Pre-incubation: Resuspend PBMCs in culture medium and pre-incubate with varying concentrations of the test inhibitor (e.g., this compound) for 1-2 hours at 37°C.

  • IL-2 Stimulation: Stimulate the cells with a pre-determined optimal concentration of recombinant human IL-2 for 15-30 minutes at 37°C.

  • Fixation: Immediately stop the stimulation by adding a fixation buffer (e.g., 4% paraformaldehyde) and incubate for 10-15 minutes at room temperature.

  • Permeabilization: Wash the cells and then permeabilize by adding ice-cold methanol (B129727) and incubating for 30 minutes on ice or at -20°C.

  • Staining: Wash the cells and stain with a fluorescently labeled antibody specific for phosphorylated STAT5 (pSTAT5). Co-staining with antibodies against cell surface markers (e.g., CD3, CD4, CD25) can be performed to identify specific T-cell subsets.

  • Data Acquisition: Analyze the cells using a flow cytometer to quantify the percentage of pSTAT5-positive cells or the mean fluorescence intensity of pSTAT5 staining. The EC50 value is determined from the dose-response curve of inhibition.

Conclusion

This compound is a potent small molecule inhibitor of the IL-2/IL-2Rα interaction that serves as a valuable tool for studying the IL-2 signaling pathway and as a lead compound for the development of novel therapeutics. This guide provides a framework for the comparative analysis of this compound and similar molecules by presenting available performance data, outlining key experimental protocols, and visualizing the underlying biological and experimental processes. Further research is required to identify and characterize more small molecules in this class to build a more comprehensive structure-activity relationship and to advance the development of clinically effective IL-2 pathway inhibitors.

References

Independent Verification of SP4206 Inhibitory Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory activity of SP4206, a small molecule inhibitor of the Interleukin-2 (B1167480) (IL-2) and its high-affinity receptor subunit alpha (IL-2Rα) interaction, with other alternative inhibitors. The information presented is supported by experimental data to aid in the evaluation and selection of appropriate research tools for studying the IL-2 signaling pathway.

Mechanism of Action: Targeting the IL-2/IL-2Rα "Hot-Spot"

This compound is an experimental drug that functions as a protein-protein interaction inhibitor.[1] It binds with high affinity to IL-2, specifically at the key residues or "hot-spot" that are critical for the binding of IL-2 to the α-subunit of its receptor, IL-2Rα.[2][3] By occupying this site, this compound effectively blocks the formation of the IL-2/IL-2Rα complex, thereby inhibiting the downstream signaling cascade.[1] This targeted inhibition of the IL-2 pathway has been explored for its therapeutic potential in conditions associated with elevated IL-2 levels, such as certain autoimmune diseases.[1]

Comparative Inhibitory Activity

The inhibitory potency of this compound has been quantified in various studies. It exhibits a high binding affinity for IL-2 with a dissociation constant (Kd) of approximately 70 nM.[3][4] In functional assays, this compound demonstrates potent inhibition of the IL-2/IL-2Rα interaction with a reported IC50 of 70 nM.[5] The following table summarizes the available quantitative data for this compound and compares it with other molecules targeting the IL-2 pathway.

InhibitorTypeTargetAssayKey ParametersReference
This compound Small MoleculeIL-2IL-2/IL-2Rα Interaction ELISAIC50: 70 nM[5]
IL-2Surface Plasmon ResonanceKd: ~70 nM[3][4]
IL-2 VariantsIL-2/IL-2Rα Interaction ELISAEC50: 68.8 nM (WT IL-2), 10.4 nM (V69A)[3]
SP4160 Small Molecule (Analog of this compound)IL-2IL-2/IL-2Rα Interaction ELISAIC50: 2 µM[5]
Sulfamide-based Inhibitor Small MoleculeIL-2IL-2/IL-2Rα InteractionIC50: 0.60 µM
V91R Engineered IL-2 AnalogIL-2 ReceptorpSTAT5 AssayIC50: ~500 pM, Ki: 183 pM[6]
Q126T Engineered IL-2 AnalogIL-2 ReceptorpSTAT5 AssayIC50: ~500 pM, Ki: 216 pM[6]

Experimental Protocols

IL-2/IL-2Rα Inhibition Assay (ELISA-based)

This protocol outlines a common method to assess the inhibitory activity of compounds like this compound on the IL-2/IL-2Rα interaction.

Materials:

  • Streptavidin-coated 96-well plates

  • Biotinylated recombinant human IL-2Rα

  • Recombinant human IL-2

  • Test inhibitor (e.g., this compound) dissolved in DMSO

  • Blocking buffer (e.g., Superblock)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Primary antibody against IL-2

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Immobilization of IL-2Rα:

    • Add biotinylated IL-2Rα (e.g., 10-20 nM) to each well of a streptavidin-coated 96-well plate.

    • Incubate for 1 hour at room temperature.

    • Wash the wells three times with wash buffer.

  • Blocking:

    • Add blocking buffer to each well to prevent non-specific binding.

    • Incubate for 1 hour at room temperature.

    • Wash the wells three times with wash buffer.

  • Inhibitor and IL-2 Incubation:

    • Prepare serial dilutions of the test inhibitor in a suitable buffer containing a final DMSO concentration of typically <1%.

    • In a separate plate or tubes, pre-incubate the diluted inhibitor with a fixed concentration of IL-2 for 30 minutes at room temperature.

    • Transfer the inhibitor/IL-2 mixture to the IL-2Rα-coated wells.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the wells three times with wash buffer.

    • Add the primary antibody against IL-2 to each well and incubate for 1 hour at room temperature.

    • Wash the wells three times with wash buffer.

    • Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

    • Wash the wells five times with wash buffer.

  • Signal Development and Measurement:

    • Add TMB substrate to each well and incubate in the dark until a blue color develops.

    • Add stop solution to each well to terminate the reaction, resulting in a yellow color.

    • Read the absorbance at 450 nm using a plate reader.

  • Data Analysis:

    • The percentage of inhibition is calculated for each inhibitor concentration relative to the control (no inhibitor).

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Molecular Interaction and Experimental Process

To further elucidate the mechanism of action and the experimental procedure, the following diagrams are provided.

IL2_Signaling_Pathway cluster_receptor Cell Membrane IL2R IL-2Rα/β/γ Complex Downstream Downstream Signaling (STAT5 Phosphorylation) IL2R->Downstream Activates IL2 IL-2 IL2->IL2R Binds This compound This compound This compound->IL2 Binds to 'Hot-Spot' Inhibition Inhibition ELISA_Workflow cluster_plate 96-Well Plate A 1. Coat with Biotin-IL-2Rα B 2. Block A->B C 3. Add IL-2 + Inhibitor (this compound) B->C D 4. Add Anti-IL-2 Primary Ab C->D E 5. Add HRP-conjugated Secondary Ab D->E F 6. Add TMB Substrate E->F G 7. Read Absorbance at 450nm F->G

References

Comparative Guide to the Inhibition of Downstream STAT5 Phosphorylation: SP4206 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of SP4206 and other alternative agents in their ability to modulate the downstream phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5). The information presented herein is intended to assist researchers in selecting the appropriate tools for their studies in immunology, oncology, and autoimmune diseases where the Interleukin-2 (IL-2)/STAT5 signaling axis plays a critical role.

Introduction to STAT5 Signaling

The JAK/STAT signaling pathway is a principal mechanism for a wide array of cytokines and growth factors to transduce signals from the cell membrane to the nucleus, leading to changes in gene expression. A key event in this pathway is the phosphorylation of STAT proteins. Specifically, upon binding of cytokines like IL-2 to their receptors, Janus kinases (JAKs) associated with the receptor chains are activated and subsequently phosphorylate tyrosine residues on the STAT5 proteins (STAT5A and STAT5B). This phosphorylation is a critical step, enabling the dimerization of STAT5, its translocation to the nucleus, and its function as a transcription factor for genes involved in cell proliferation, differentiation, and survival.

This compound: An Inhibitor of the IL-2/IL-2Rα Interaction

This compound is a small molecule that acts as a protein-protein interaction inhibitor. It binds with high affinity to IL-2, specifically at the residues that mediate the interaction with the alpha subunit of the IL-2 receptor (IL-2Rα or CD25).[1][2] By blocking this initial step in the IL-2 signaling cascade, this compound effectively prevents the downstream signaling events, including the phosphorylation of STAT5.

Mechanism of Action of this compound

The mechanism of this compound is indirect inhibition of STAT5 phosphorylation. By binding to IL-2, it prevents the formation of the high-affinity IL-2/IL-2R complex, which is a prerequisite for the subsequent JAK-mediated phosphorylation of STAT5.

cluster_membrane Cell Membrane IL-2Rβγ IL-2Rβγ JAK1/3 JAK1/3 IL-2Rβγ->JAK1/3 Activation IL-2Rα IL-2Rα IL-2 IL-2 IL-2->IL-2Rα Interaction Blocked by this compound This compound This compound This compound->IL-2 STAT5 STAT5 JAK1/3->STAT5 Phosphorylation pSTAT5 pSTAT5 STAT5->pSTAT5 Gene Expression Gene Expression pSTAT5->Gene Expression Nuclear Translocation & Dimerization Cell Culture & Treatment Cell Culture & Treatment Cell Lysis Cell Lysis Cell Culture & Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Primary Antibody\n(anti-pSTAT5) Primary Antibody (anti-pSTAT5) Blocking->Primary Antibody\n(anti-pSTAT5) Secondary Antibody Secondary Antibody Primary Antibody\n(anti-pSTAT5)->Secondary Antibody Detection Detection Secondary Antibody->Detection Analysis Analysis Detection->Analysis Cell Treatment & Stimulation Cell Treatment & Stimulation Fixation Fixation Cell Treatment & Stimulation->Fixation Permeabilization Permeabilization Fixation->Permeabilization Intracellular Staining\n(anti-pSTAT5) Intracellular Staining (anti-pSTAT5) Permeabilization->Intracellular Staining\n(anti-pSTAT5) Surface Staining\n(optional) Surface Staining (optional) Intracellular Staining\n(anti-pSTAT5)->Surface Staining\n(optional) Flow Cytometry Analysis Flow Cytometry Analysis Surface Staining\n(optional)->Flow Cytometry Analysis

References

Unraveling the SP4206 Mechanism: A Mutagenesis-Driven Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a detailed comparison of the small molecule inhibitor SP4206 and the natural receptor IL-2Rα in their interaction with Interleukin-2 (IL-2). Through an examination of mutagenesis data, we confirm the mechanism of action of this compound and highlight its mimicry of the natural protein-protein interaction.

This compound is an experimental drug identified as a small molecule inhibitor of the protein-protein interaction between Interleukin-2 (IL-2) and its receptor, IL-2Rα.[1][2] It binds with high affinity to IL-2, preventing the cytokine from binding to its receptor and thereby blocking its biological activity.[1][3] This inhibitory function has potential therapeutic applications in autoimmune diseases where IL-2 activity is elevated.[1]

Mutational studies have been instrumental in elucidating the precise mechanism of this compound, revealing that it targets the same critical "hot-spot" residues on IL-2 that are essential for the binding of its natural receptor, IL-2Rα.[4][5] This guide delves into the experimental data from these mutagenesis studies to provide a clear comparison of how this compound and IL-2Rα interact with IL-2.

Comparative Analysis of Binding Affinities

Site-directed mutagenesis studies have systematically replaced key amino acid residues on IL-2 with alanine (B10760859) to assess their importance in the binding of both this compound and IL-2Rα. The following table summarizes the quantitative data from these experiments, showcasing the impact of these mutations on binding affinity.

Mutated ResidueImpact on this compound Binding AffinityImpact on IL-2Rα Binding AffinityReference
F42A >100-fold disruption>100-fold disruption[4]
Y45A >100-fold disruption>100-fold disruption[4]
E62A >100-fold disruption>100-fold disruption[4]
K35A MinimalMinimal[4]
R38A MinimalMinimal[4]
M39A MinimalMinimal[4]
T41A MinimalModest (>10-fold disruption)[4]
K43A MinimalModest (>10-fold disruption)[4]
F44A MinimalModest (>10-fold disruption)[4]
P65A MinimalMinimal[4]
V69A Enhanced BindingEnhanced Binding[4]
L72A MinimalMinimal[4]

The data clearly indicates that residues F42, Y45, and E62 are critical for the interaction of both this compound and IL-2Rα with IL-2, forming a binding "hot-spot".[4] Interestingly, the V69A mutation was found to enhance the binding of both the small molecule and the natural receptor, suggesting that this modification creates a more favorable binding interface.[4]

Experimental Protocols

The following is a detailed methodology for the key experiments cited in this guide, based on the procedures described in the referenced literature.

Site-Directed Mutagenesis and Protein Expression
  • Plasmid Construction: The coding sequence for human IL-2 is subcloned into a suitable expression vector.

  • Mutagenesis: Alanine mutations at the desired positions (K35, R38, M39, T41, F42, K43, F44, Y45, E62, P65, V69, and L72) are introduced using PCR-based site-directed mutagenesis. The correctness of all mutated sequences is confirmed by DNA sequencing.

  • Protein Expression and Purification: The wild-type and mutant IL-2 proteins are expressed in E. coli. The expressed proteins are then purified to homogeneity using standard chromatographic techniques.

Competitive ELISA for Binding Affinity
  • Plate Coating: 96-well microtiter plates are coated with a constant concentration of wild-type or mutant IL-2.

  • Competitive Binding: A fixed, subsaturating concentration of biotinylated IL-2Rα is mixed with a serial dilution of either this compound or unlabeled IL-2Rα (as a positive control).

  • Incubation: The mixtures are added to the IL-2 coated plates and incubated to allow for competitive binding.

  • Detection: The amount of bound biotinylated IL-2Rα is detected by the addition of streptavidin-horseradish peroxidase (HRP) conjugate, followed by a chromogenic substrate.

  • Data Analysis: The absorbance is read at the appropriate wavelength, and the IC50 values (the concentration of competitor that inhibits 50% of the binding of biotinylated IL-2Rα) are determined. These values are then used to calculate the relative binding affinities.

Visualizing the Mechanism and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway, the experimental workflow, and the logical relationship of the mutagenesis data.

SP4206_Mechanism cluster_pathway IL-2 Signaling Pathway and Inhibition by this compound IL2 IL-2 IL2Ra IL-2Rα IL2->IL2Ra Binds IL2Rb IL-2Rβ Signaling Downstream Signaling IL2Ra->Signaling Forms complex with IL-2Rβ and IL-2Rγ to initiate signaling IL2Rg IL-2Rγ This compound This compound This compound->IL2 Binds to the same hot-spot

Caption: IL-2 signaling pathway and its inhibition by this compound.

Mutagenesis_Workflow cluster_workflow Experimental Workflow for Mutagenesis Studies Start Start: Wild-type IL-2 Gene Mutagenesis Site-Directed Mutagenesis (Alanine Scanning) Start->Mutagenesis Expression Protein Expression and Purification Mutagenesis->Expression ELISA Competitive ELISA (Binding Assay) Expression->ELISA Data Data Analysis: Determine relative binding affinities for this compound and IL-2Rα ELISA->Data Conclusion Conclusion: Identify critical binding residues ('hot-spot') Data->Conclusion

Caption: Workflow of the site-directed mutagenesis experiment.

Logical_Relationship cluster_logic Logical Confirmation of this compound Mechanism Hypothesis Hypothesis: This compound mimics IL-2Rα by binding to the same 'hot-spot' on IL-2 Experiment Experiment: Mutate residues in the putative binding site and measure the effect on This compound and IL-2Rα binding Hypothesis->Experiment Observation Observation: Mutations at F42, Y45, E62 disrupt binding of BOTH This compound and IL-2Rα Experiment->Observation Conclusion Conclusion: This compound binds to the same functional epitope on IL-2 as IL-2Rα, confirming its mechanism of action Observation->Conclusion

Caption: Logical flow confirming the mechanism of this compound.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling SP4206

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for SP4206, a small molecule protein-protein interaction inhibitor. The information is intended for researchers, scientists, and drug development professionals to ensure the safe handling of this potent, experimental compound in a laboratory setting.

Chemical Identifier and Properties

PropertyValue
IUPAC Name 5-[[2,3-dichloro-4-[5-[1-[2-[[(2R)-2-(diaminomethylideneamino)-4-methylpentanoyl]amino]acetyl]piperidin-4-yl]-1-methylpyrazol-3-yl]phenoxy]methyl]furan-2-carboxylic acid[1]
Molecular Formula C30H37Cl2N7O6[1]
Molar Mass 662.57 g·mol−1[1]
CAS Number 515846-21-6[1]
Mechanism of Action Inhibits the interaction between interleukin-2 (B1167480) (IL-2) and its receptor (IL-2Rα)[2][3]
Appearance Solid or solution in DMSO[2]
Storage Store at -80°C for up to 6 months or at -20°C for up to 1 month[2]

Personal Protective Equipment (PPE)

Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following PPE recommendations are based on general best practices for handling potent, biologically active research compounds.[4] A risk assessment should be conducted before handling.

PPE CategorySpecificationPurpose
Eye Protection Safety goggles with side-shields or a face shield.[5]Protects eyes from splashes and aerosols.
Hand Protection Chemical-resistant gloves (e.g., nitrile), double-gloving is recommended.[4]Prevents skin contact with the compound.
Body Protection A dedicated laboratory coat, preferably disposable or to be laundered by a professional service.[4]Protects personal clothing from contamination.
Respiratory Protection A fit-tested N95 respirator or higher level of protection (e.g., a powered air-purifying respirator - PAPR) should be used, especially when handling the solid form or if there is a risk of aerosolization.[4][6]Prevents inhalation of the compound.
Footwear Closed-toe shoes made of a non-porous material.[7]Protects feet from potential spills.

Operational Plan: Handling and Experimental Procedures

All handling of this compound, particularly in its solid form, should be performed in a designated and controlled area, such as a certified chemical fume hood or a glove box, to minimize exposure.

Step-by-Step Handling Protocol:

  • Preparation : Before handling, ensure the designated area is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Personal Protective Equipment : Don the appropriate PPE as outlined in the table above.

  • Weighing (Solid Form) : If working with the solid compound, accurately weigh the required amount in a chemical fume hood. Use anti-static weighing paper or a weighing boat.

  • Solubilization : this compound is often supplied as a solution in DMSO.[2] If preparing a solution from the solid, add the solvent to the vial containing the compound slowly to avoid splashing.

  • Experimental Use : When using the compound in experiments, maintain the use of all recommended PPE. Avoid generating aerosols.

  • Post-Handling : After use, decontaminate all surfaces and equipment that may have come into contact with this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.

Waste Segregation and Disposal Protocol:

  • Solid Waste : All solid waste contaminated with this compound, including unused compound, contaminated PPE (gloves, lab coats, etc.), and consumables (pipette tips, tubes), must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[4]

  • Liquid Waste : All liquid waste containing this compound must be collected in a separate, leak-proof, and clearly labeled hazardous waste container.[4] Do not mix with other waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.

  • Sharps Waste : Any contaminated sharps (needles, scalpels, etc.) must be disposed of in a designated sharps container for hazardous waste.

  • Container Labeling : All waste containers must be labeled with "Hazardous Chemical Waste," the name "this compound," and any other information required by your institution.

  • Final Disposal : Contact your institution's EHS department to arrange for the pickup and proper disposal of all hazardous waste containers.[8] Do not dispose of any this compound-contaminated waste in the regular trash or down the drain.

Signaling Pathway Inhibition by this compound

This compound acts as an inhibitor of the Interleukin-2 (IL-2) signaling pathway by directly binding to IL-2 and preventing its interaction with the IL-2 receptor alpha subunit (IL-2Rα).[1][2] This disruption is a key mechanism for its potential therapeutic effects in autoimmune diseases.

SP4206_Mechanism_of_Action This compound Mechanism of Action cluster_0 Normal IL-2 Signaling cluster_1 Inhibition by this compound IL-2 IL-2 IL-2Rα IL-2Rα IL-2->IL-2Rα Binds to Downstream Signaling Downstream Signaling IL-2Rα->Downstream Signaling Activates This compound This compound IL-2_inhibited IL-2 This compound->IL-2_inhibited Binds to IL-2Rα_inactive IL-2Rα IL-2_inhibited->IL-2Rα_inactive Binding Blocked No Signaling Downstream Signaling Blocked IL-2Rα_inactive->No Signaling

Caption: Mechanism of action of this compound, inhibiting the IL-2 signaling pathway.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.